Golexanolone
Description
Propriétés
Numéro CAS |
2089238-18-4 |
|---|---|
Formule moléculaire |
C21H31NO2 |
Poids moléculaire |
329.5 g/mol |
Nom IUPAC |
(3S,5S,8R,9S,10S,13S,14S,17E)-3-ethynyl-17-hydroxyimino-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C21H31NO2/c1-4-21(23)12-11-19(2)14(13-21)5-6-15-16-7-8-18(22-24)20(16,3)10-9-17(15)19/h1,14-17,23-24H,5-13H2,2-3H3/b22-18+/t14-,15-,16-,17-,19-,20-,21-/m0/s1 |
Clé InChI |
FFIBGVYTWNPLPN-BZLGYYABSA-N |
SMILES isomérique |
C[C@]12CC[C@](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]\4([C@H]3CC/C4=N\O)C)(C#C)O |
SMILES canonique |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=NO)C)(C#C)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Golexanolone; Golexanolona; Golexanolonum |
Origine du produit |
United States |
Foundational & Exploratory
Golexanolone: A GABA-A Receptor Modulating Steroid Antagonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Golexanolone (also known as GR3027) is an investigational small molecule that acts as a GABA-A receptor modulating steroid antagonist (GAMSA). It represents a novel therapeutic approach for neurological and liver-related disorders characterized by excessive GABAergic neurotransmission and neuroinflammation. Unlike direct GABA-A receptor antagonists, this compound selectively counteracts the positive allosteric modulation of neurosteroids, such as allopregnanolone, without directly inhibiting GABA-induced currents. This unique mechanism of action suggests a potential for therapeutic benefit while minimizing the risk of adverse effects associated with non-selective GABA-A receptor blockade. Preclinical and early clinical studies have demonstrated its potential in improving cognitive and motor function in conditions like hepatic encephalopathy, Parkinson's disease, and primary biliary cholangitis. This guide provides an in-depth technical overview of this compound, summarizing its mechanism of action, preclinical and clinical data, and detailed experimental protocols.
Introduction
The γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel, is the primary mediator of inhibitory neurotransmission in the central nervous system. Its function is finely tuned by various endogenous and exogenous modulators, including neurosteroids like allopregnanolone. In several pathological states, dysregulation of neurosteroid levels can lead to excessive GABA-A receptor activity, contributing to cognitive impairment, motor deficits, and other neurological symptoms. This compound emerges as a promising therapeutic agent that specifically targets this pathological over-activation.
Mechanism of Action
This compound functions as a GABA-A receptor modulating steroid antagonist (GAMSA). Its primary mechanism involves antagonizing the potentiation of GABA-A receptor activity by positive allosteric modulators like allopregnanolone.[1][2] It does not directly block the GABA binding site, but rather interferes with the binding or efficacy of these neurosteroids, thereby normalizing the enhanced GABAergic signaling seen in certain disease states.
Beyond its direct effects on the GABA-A receptor, this compound exhibits a dual mechanism of action by also modulating neuroinflammation.[2][3] Preclinical studies have shown that this compound can reduce both peripheral and central inflammation, key contributors to the pathophysiology of various neurological disorders.
Signaling Pathways
This compound's therapeutic effects are mediated through its influence on key signaling pathways, particularly in the context of neuroinflammation-induced enhancement of GABAergic neurotransmission. In preclinical models of hyperammonemia, this compound has been shown to reverse the activation of the TNFα-TNFR1-glutaminase-GAT3 and TNFR1-CCL2-TrkB-KCC2 pathways in the cerebellum.[2][3][4]
References
- 1. A pilot study of this compound, a new GABA-A receptor-modulating steroid antagonist, in patients with covert hepatic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a GABAA receptor modulating steroid antagonist, restores motor coordination and cognitive function in hyperammonemic rats by dual effects on peripheral inflammation and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a GABAA receptor modulating steroid antagonist, restores motor coordination and cognitive function in hyperammonemic rats by dual effects on peripheral inflammation and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Golexanolone in Parkinson's Disease: A Preclinical Technical Guide
A Deep Dive into the Preclinical Evaluation of Golexanolone for Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical studies investigating this compound (also known as GR3027) as a potential therapeutic agent for Parkinson's disease (PD). The content herein is based on available scientific literature and is intended to inform researchers, scientists, and professionals involved in drug development.
Introduction to this compound and its Rationale in Parkinson's Disease
This compound is a novel, well-tolerated, first-in-class GABA-A receptor-modulating steroid antagonist (GAMSA) under development by Umecrine Cognition.[1][2] It selectively antagonizes the effects of positive allosteric modulators of GABA-A receptors, such as the neurosteroids allopregnanolone and THDOC, without affecting the receptor's activation by GABA itself.[1][3]
The rationale for investigating this compound in Parkinson's disease stems from the growing body of evidence suggesting that excessive GABAergic neurotransmission contributes to the motor and non-motor symptoms of the disease.[3][4] Increased GABA levels are thought to suppress the expression of tyrosine hydroxylase (TH), a key enzyme in dopamine synthesis, and contribute to the behavioral deficits observed in PD.[3] By modulating overactive GABA-A receptors, this compound aims to rebalance key neurotransmitter systems, potentially offering both symptomatic relief and disease-modifying effects.[5]
Preclinical studies have demonstrated that this compound can cross the blood-brain barrier and has shown promise in improving a range of motor and non-motor symptoms in a rat model of Parkinson's disease.[2][3][4]
Mechanism of Action
This compound functions as a negative allosteric modulator of the GABA-A receptor. It specifically targets the binding site for neurosteroids like allopregnanolone, which are positive allosteric modulators that enhance the receptor's response to GABA. By antagonizing these neurosteroids, this compound reduces the excessive GABAergic signaling implicated in Parkinson's disease pathology.[1][3] This mechanism is believed to restore the balance of neurotransmitter systems, including the glutamate-GABA-dopamine pathway, and reduce neuroinflammation.[6]
Signaling Pathway of this compound's Action
Caption: this compound's mechanism of action at the GABA-A receptor.
Preclinical Studies in a Parkinson's Disease Model
The primary preclinical model used to evaluate this compound's efficacy in Parkinson's disease is the unilateral 6-hydroxydopamine (6-OHDA) rat model.[2][3][4] This model mimics the progressive loss of dopaminergic neurons in the substantia nigra, a key pathological feature of PD.[4]
Experimental Workflow
Caption: Experimental workflow for preclinical testing of this compound.
Summary of Preclinical Findings
Preclinical studies have shown that this compound administration in the 6-OHDA rat model of Parkinson's disease leads to significant improvements in both motor and non-motor functions.[2][3]
Quantitative Data from Preclinical Studies
| Parameter Assessed | Model | Outcome Measure | Result with this compound | Citation |
| Motor Function | 6-OHDA Rat | Motorater Test (errors) | Complete restoration of motor coordination | [3] |
| 6-OHDA Rat | CatWalk Test (gait) | Improvement in locomotor gait | [3] | |
| Non-Motor Function | 6-OHDA Rat | Treadmill Test (fatigue) | Reversal of increased fatigue | [2] |
| 6-OHDA Rat | Open Field Test (anxiety) | Reversal of anxiety-like behavior | [2] | |
| 6-OHDA Rat | Sucrose Preference Test (anhedonia) | Reversal of anhedonia | [2] | |
| 6-OHDA Rat | Y-Maze (short-term memory) | Improvement in short-term memory | [2] | |
| Neuroprotection | 6-OHDA Rat | Tyrosine Hydroxylase (TH) Loss | Mitigated TH loss at 5 weeks | [3] |
| 6-OHDA Rat | α-synuclein Levels | Prevented increase at 10 weeks | [3] | |
| Neuroinflammation | 6-OHDA Rat | Microglia and Astrocyte Activation | Reduced activation | [3] |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
Animal Model: Unilateral 6-OHDA Rat Model of Parkinson's Disease
-
Subjects: Male Wistar rats.
-
Procedure: Rats are anesthetized, and a single injection of the neurotoxin 6-hydroxydopamine (6-OHDA) is administered into one side of the brain, typically targeting the medial forebrain bundle. This leads to the progressive degeneration of dopamine-producing neurons in the substantia nigra on the injected side. A sham-operated control group receives a vehicle injection.[3][4]
-
Post-Surgery Care: Animals are monitored and allowed to recover for a period, typically four weeks, before the initiation of treatment.[3]
This compound Administration
-
Route of Administration: Oral.[7]
-
Treatment Initiation: Treatment with this compound or vehicle begins four weeks after the 6-OHDA or sham surgery.[3]
-
Dosage and Frequency: Specific dosages and frequencies are determined by the study design.
Behavioral Assessments
-
Motorater Test: This test assesses motor coordination by requiring the animal to traverse a rotating rod. The number of errors (slips or falls) is recorded.[3]
-
CatWalk Test: An automated gait analysis system that measures various dynamic and static aspects of an animal's walk, providing detailed information on locomotor performance.[3]
-
Treadmill Test: Used to evaluate fatigue. The time or distance the animal runs until exhaustion is measured.[2]
-
Open Field Test: This test assesses anxiety-like behavior and general locomotor activity by placing the animal in a novel, open arena. Time spent in the center versus the periphery is a key measure of anxiety.[2]
-
Sucrose Preference Test: Measures anhedonia, a core symptom of depression. Animals are given a choice between plain water and a sucrose solution. A preference for the sucrose solution is considered normal, while a lack of preference suggests anhedonia.[2]
-
Y-Maze Test: This maze is used to assess short-term spatial memory. The test relies on the innate tendency of rodents to explore novel environments.[2]
Immunohistochemistry and Western Blot Analysis
-
Tissue Preparation: Following the completion of behavioral testing, animals are euthanized, and their brains are collected. The brain tissue is then processed for either immunohistochemistry or Western blot analysis.
-
Immunohistochemistry: This technique is used to visualize the distribution and abundance of specific proteins in the brain tissue. Key proteins analyzed include:
-
Tyrosine Hydroxylase (TH): A marker for dopaminergic neurons. Its levels are assessed to quantify the extent of neurodegeneration.[3]
-
Glial Fibrillary Acidic Protein (GFAP) and Ionized calcium-binding adapter molecule 1 (Iba1): Markers for astrocytes and microglia, respectively. Their expression levels are used to assess neuroinflammation.[3]
-
-
Western Blot: This method is used to quantify the total amount of specific proteins in a tissue sample. Key proteins analyzed include:
-
α-synuclein: A protein that aggregates in Lewy bodies, a hallmark of Parkinson's disease.[3]
-
Future Directions
The promising preclinical data for this compound suggest its potential as a novel therapeutic strategy for Parkinson's disease.[5] Early intervention with this compound may offer disease-modifying benefits and delay the progression of symptoms.[6] Further clinical studies are warranted to confirm these findings in human patients.[3] this compound is also being investigated for other neurological conditions, including hepatic encephalopathy.[2][4]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound improves symptoms of Parkinson's disease in preclinical model | BioWorld [bioworld.com]
- 3. Frontiers | this compound reduces glial activation in the striatum and improves non-motor and some motor alterations in a rat model of Parkinson's disease [frontiersin.org]
- 4. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 5. trial.medpath.com [trial.medpath.com]
- 6. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 7. This compound by Umecrine Cognition for Hepatic Encephalopathy: Likelihood of Approval [pharmaceutical-technology.com]
Investigating the Pharmacodynamics of Golexanolone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Golexanolone (also known as GR3027) is an investigational small molecule therapeutic agent that acts as a GABA-A receptor modulating steroid antagonist (GAMSA).[1][2][3] Its primary mechanism of action is to selectively antagonize the potentiation of GABA-A receptors by neurosteroids such as allopregnanolone.[4][5][6] This unique mode of action has positioned this compound as a promising candidate for the treatment of a range of neurological and liver-related disorders characterized by excessive GABAergic neurotransmission and neuroinflammation. This technical guide provides an in-depth overview of the pharmacodynamics of this compound, summarizing key preclinical and clinical findings, and detailing the experimental protocols used in its evaluation.
Core Pharmacodynamics
This compound's therapeutic potential stems from its ability to counteract the effects of elevated levels of positive allosteric modulators (PAMs) of the GABA-A receptor, like allopregnanolone. In several pathological conditions, including hepatic encephalopathy (HE), primary biliary cholangitis (PBC), and Parkinson's disease (PD), neuroinflammation is a key feature.[7] This neuroinflammatory state can lead to an overproduction of neurosteroids, which in turn enhance the inhibitory effects of GABA, contributing to symptoms such as cognitive impairment, fatigue, and motor disturbances. This compound is designed to normalize this dysregulated GABAergic signaling without directly blocking the receptor's basal function.[8]
Quantitative Pharmacodynamic Data
While specific binding affinity (Ki) and potency (IC50/EC50) values for this compound's interaction with the GABA-A receptor and its antagonism of allopregnanolone are not extensively reported in publicly available literature, its pharmacodynamic effects have been quantified in various preclinical and clinical studies.
| Parameter | Model System | Key Findings | Reference |
| Neuroinflammation | Hyperammonemic rats | Reversed increases in plasma TNF-α and restored IL-10 levels to normal.[6] | [6] |
| Reduced activation of microglia (Iba1) and astrocytes (GFAP) in the cerebellum and hippocampus.[6] | [6] | ||
| Cognitive Function | Hyperammonemic rats | Restored spatial and short-term memory.[6] | [6] |
| 6-OHDA-induced Parkinson's rats | Improved impaired short-term memory in the Y-maze test.[9] | [9] | |
| Patients with covert HE | Associated with favorable changes in EEG (DT/AB ratio, p=0.021) and subjective sleepiness (ESS, p=0.047).[10] | [10] | |
| Motor Function | Hyperammonemic rats | Restored motor coordination.[6] | [6] |
| 6-OHDA-induced Parkinson's rats | Reversed impairment in motor coordination in the rotarod test.[9] | [9] | |
| Fatigue | 6-OHDA-induced Parkinson's rats | Reversed the increase in fatigue in the treadmill test.[9] | [9] |
Signaling Pathways and Mechanism of Action
This compound's mechanism extends beyond direct receptor antagonism to the modulation of downstream signaling pathways implicated in neuroinflammation. In hyperammonemic rats, this compound has been shown to reverse the enhanced activation of the TNFα-TNFR1-glutaminase-GAT3 and TNFR1-CCL2-TrkB-KCC2 pathways in the cerebellum.[6] This indicates a broader anti-inflammatory effect that contributes to the normalization of GABAergic neurotransmission.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard procedures and have been adapted to reflect their likely application in the context of this compound research.
Preclinical Animal Models
1. Hyperammonemic Rat Model of Hepatic Encephalopathy
-
Objective: To induce a state of hyperammonemia that mimics the metabolic disturbances seen in hepatic encephalopathy.
-
Procedure: A common method involves the creation of a portacaval shunt (PCS) in rats.[11][12] This surgical procedure diverts portal venous blood flow from the liver to the systemic circulation, leading to elevated blood ammonia levels. Another model involves the administration of ammonium salts to bile duct-ligated rats to induce hyperammonemia.[12]
-
Assessment: Behavioral tests, measurement of blood and brain ammonia levels, and analysis of inflammatory markers.
2. Bile Duct Ligation (BDL) Model of Cholestatic Liver Injury
-
Objective: To create a model of cholestatic liver disease, which is relevant to conditions like PBC.
-
Procedure: The common bile duct is ligated at two points and transected between the ligatures.[13][14][15] This prevents bile flow from the liver to the intestine, leading to liver injury and inflammation. A partial BDL procedure has also been developed to reduce mortality and mimic a more chronic disease progression.[13][15]
-
Assessment: Measurement of liver enzymes, histological analysis of liver tissue, and behavioral assessments.
3. 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
-
Objective: To induce a selective lesion of dopaminergic neurons in the nigrostriatal pathway, a key pathological feature of Parkinson's disease.
-
Procedure: The neurotoxin 6-OHDA is unilaterally injected into the medial forebrain bundle (MFB) or the striatum.[4][8][16][17][18] This leads to the progressive loss of dopamine-producing neurons.
-
Assessment: Behavioral tests for motor deficits (e.g., rotarod, cylinder test), assessment of dopamine levels, and immunohistochemical analysis of dopaminergic neuron loss.
Behavioral Assessments
1. Open Field Test
-
Objective: To assess locomotor activity and anxiety-like behavior.[9][19][20][21][22]
-
Procedure: Rats are placed in a square arena and their movement is tracked for a defined period (e.g., 5-10 minutes). Parameters measured include total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Data Analysis: Reduced locomotion and increased thigmotaxis (staying close to the walls) can indicate anxiety or motor impairment.
2. Y-Maze Test
-
Objective: To evaluate spatial working memory.[10][23][24][25][26]
-
Procedure: The maze consists of three identical arms. The rat is placed in one arm and allowed to freely explore for a set time (e.g., 8 minutes). The sequence of arm entries is recorded.
-
Data Analysis: Spontaneous alternation, defined as entering all three arms in a sequence without repetition, is a measure of working memory. A higher percentage of spontaneous alternations indicates better memory function.
3. Treadmill Test for Fatigue
-
Objective: To measure physical endurance and fatigue.[27][28][29][30][31]
-
Procedure: Rats are placed on a treadmill with a gradually increasing speed or incline. The time to exhaustion or the total distance run is recorded.
-
Data Analysis: An increase in running time or distance covered indicates a reduction in fatigue.
Biomarker Analysis
1. Immunohistochemistry (IHC) for Glial Activation
-
Objective: To visualize and quantify the activation of microglia and astrocytes in brain tissue.
-
Procedure: Brain sections are incubated with primary antibodies against Iba1 (microglia) and GFAP (astrocytes).[32][33][34] A secondary antibody conjugated to a fluorescent marker or an enzyme is then used for detection.
-
Data Analysis: The intensity of the staining and the morphology of the cells are analyzed to assess the level of glial activation.
2. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
-
Objective: To measure the concentration of pro-inflammatory (e.g., TNF-α) and anti-inflammatory (e.g., IL-10) cytokines in plasma or brain homogenates.[35][36][37][38][39]
-
Procedure: Samples are added to microplate wells pre-coated with a capture antibody for the target cytokine. A detection antibody conjugated to an enzyme is then added, followed by a substrate that produces a colorimetric signal.
-
Data Analysis: The intensity of the color is proportional to the concentration of the cytokine in the sample.
Clinical Evaluation
This compound has been evaluated in several clinical trials, primarily in patients with hepatic encephalopathy and primary biliary cholangitis.[2][40]
Clinical Trial Design
A representative Phase I/IIa study in patients with covert hepatic encephalopathy followed a prospective, double-blind, randomized, placebo-controlled design.[2]
-
Patient Population: Adults with Child-Pugh A/B cirrhosis and evidence of covert hepatic encephalopathy.
-
Intervention: this compound administered orally at doses of 10, 40, or 80 mg twice daily for 3 weeks, compared to placebo.
-
Primary Endpoints: Safety and tolerability.
-
Secondary Endpoints: Pharmacokinetics, and preliminary efficacy measures including the Psychometric Hepatic Encephalopathy Score (PHES), Animal Naming Test (ANT), Continuous Reaction Time (CRT), Epworth Sleepiness Scale (ESS), and electroencephalogram (EEG) parameters.
Conclusion
This compound represents a novel therapeutic approach for disorders associated with neuroinflammation and enhanced GABAergic signaling. Its mechanism as a GABA-A receptor modulating steroid antagonist allows for the normalization of pathological inhibitory neurotransmission without causing generalized receptor blockade. Preclinical studies have demonstrated its efficacy in reducing neuroinflammation, improving cognitive and motor function, and alleviating fatigue in relevant animal models. Early clinical data suggest that this compound is well-tolerated and shows promise in improving symptoms in patients with hepatic encephalopathy. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. This compound (GR3027) | GABAA antagonist | Probechem Biochemicals [probechem.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Video: The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 5. This compound, a GABAA receptor modulating steroid antagonist, restores motor coordination and cognitive function in hyperammonemic rats by dual effects on peripheral inflammation and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a GABAA receptor modulating steroid antagonist, restores motor coordination and cognitive function in hyperammonemic rats by dual effects on peripheral inflammation and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allopregnanolone and its antagonist modulate neuroinflammation and neurological impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. Y-Maze Protocol [protocols.io]
- 11. Animal models of hepatic encephalopathy and hyperammonemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hepatic encephalopathy: Lessons from preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel partial common bile duct ligation procedure in rats with reduced mortality and delayed onset of cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Novel partial common bile duct ligation procedure in rats with reduced mortality and delayed onset of cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 18. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 19. anilocus.com [anilocus.com]
- 20. Open Field Test [protocols.io]
- 21. Open field test in rats â Protocols IO â 2024 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
- 22. research-support.uq.edu.au [research-support.uq.edu.au]
- 23. noldus.com [noldus.com]
- 24. cyagen.com [cyagen.com]
- 25. med-associates.com [med-associates.com]
- 26. queensu.ca [queensu.ca]
- 27. maze.conductscience.com [maze.conductscience.com]
- 28. Treadmill exercise [careinstitute.gr]
- 29. Automatic analysis of treadmill running to estimate times to fatigue and exhaustion in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 30. scielo.br [scielo.br]
- 31. mdpi.com [mdpi.com]
- 32. A Comparison of Spinal Iba1 and GFAP expression in Rodent Models of Acute and Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. mdbneuro.com [mdbneuro.com]
- 35. arigoPLEX Rat Inflammatory Cytokine Multiplex ELISA Kit (IL1 beta, IL6, IL10, TNF alpha) (ARG83004) - arigo Biolaboratories [arigobio.com]
- 36. mybiosource.com [mybiosource.com]
- 37. Rat TNF-α(Tumor Necrosis Factor Alpha) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 38. researchgate.net [researchgate.net]
- 39. Rat TNF alpha ELISA Kit (KRC3011) - Invitrogen [thermofisher.com]
- 40. This compound Attenuates Neuroinflammation, Fatigue, and Cognitive and Motor Impairment in Diverse Neuroinflammatory Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Golexanolone's Antagonism of Neurosteroid Potentiation at GABA-A Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Golexanolone (also known as GR3027) is a selective GABA-A Receptor Modulating Steroid Antagonist (GAMSA) that has demonstrated the ability to counteract the potentiation of GABA-A receptor function by endogenous neurosteroids, such as allopregnanolone and tetrahydrodeoxycorticosterone (THDOC).[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its effects on neurosteroid-mediated potentiation of GABA-A receptors. The document summarizes key quantitative data from preclinical and clinical studies, details relevant experimental methodologies, and presents signaling pathways and experimental workflows through structured diagrams. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals working on GABAergic modulation and related therapeutic areas.
Introduction: The Role of Neurosteroids and the GABA-A Receptor
The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system (CNS) and plays a crucial role in regulating neuronal excitability.[4] These receptors are ligand-gated ion channels that, upon binding of GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.[4]
A class of endogenous steroids, known as neurosteroids, act as potent positive allosteric modulators of GABA-A receptors.[3] Metabolites of progesterone and deoxycorticosterone, such as allopregnanolone and THDOC, can significantly enhance the effect of GABA, thereby increasing inhibitory tone in the CNS.[3][4] This modulation is implicated in various physiological and pathological processes, and dysregulation of neurosteroid signaling has been linked to several neurological and psychiatric disorders.[5]
This compound has emerged as a first-in-class investigational drug that specifically antagonizes this neurosteroid-mediated enhancement of GABA-A receptor function without affecting the basal response to GABA.[1][2] This unique mechanism of action offers a targeted approach to normalize GABAergic neurotransmission in conditions associated with excessive neurosteroid activity.
This compound's Mechanism of Action: Antagonism of Neurosteroid Potentiation
This compound acts as a GABA-A receptor modulating steroid antagonist (GAMSA).[3][6] Its primary mechanism is the selective inhibition of the potentiating effects of neurosteroids like allopregnanolone and THDOC on GABA-A receptor-mediated currents.[2][3] Preclinical studies have shown that this compound does not directly inhibit GABA-evoked currents, highlighting its specific action on the neurosteroid modulatory site.[1][3]
The following diagram illustrates the signaling pathway of GABA-A receptor modulation by neurosteroids and the antagonistic action of this compound.
Quantitative Data on this compound's Activity
Preclinical Electrophysiology Data
Electrophysiological studies using patch-clamp techniques on HEK293 cells expressing different human GABA-A receptor subtypes have quantified the antagonistic effect of this compound (GR3027) on the potentiation induced by the neurosteroid THDOC.[2]
| Receptor Subtype | This compound (GR3027) Concentration | THDOC Concentration | Inhibition of THDOC Enhancement | p-value | Reference |
| α1β2γ2L | 1 µM | 100 nM (EC75) | 29 ± 5% | < 0.001 | [2] |
| α5β3γ2L | 1 µM | 200 nM (EC75) | 49 ± 5% | < 0.001 | [2] |
Table 1: this compound's Inhibition of THDOC-Induced Potentiation of GABA-A Receptor Currents.
Human Allopregnanolone Challenge Study Data
A clinical study in healthy adult males investigated the in vivo efficacy of this compound in antagonizing the CNS effects of an intravenous allopregnanolone challenge.[7] The primary pharmacodynamic markers were saccadic eye velocity (SEV), a measure of CNS depression, and self-rated sedation.[7]
| This compound Dose | Allopregnanolone Challenge Dose | Effect on Allopregnanolone-Induced Decrease in SEV | p-value | Effect on Allopregnanolone-Induced Sedation (Post-hoc analysis) | p-value | Reference |
| 3 mg | 0.05 mg/kg i.v. | Non-significant inhibition | - | Dose-dependent inhibition | 0.01 | [7] |
| 30 mg | 0.05 mg/kg i.v. | Significant inhibition | 0.03 | Dose-dependent inhibition | 0.05 | [7] |
Table 2: this compound's Antagonism of Allopregnanolone-Induced CNS Effects in Humans.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is based on the methodology described by Johansson et al. (2015) to assess the effect of this compound on neurosteroid-potentiated GABA-A receptor currents.[2]
Objective: To measure the antagonistic effect of this compound on the potentiation of GABA-evoked currents by THDOC in HEK293 cells expressing specific human GABA-A receptor subtypes.
Cell Culture and Transfection:
-
HEK293 cells are cultured in standard conditions.
-
Cells are transiently transfected with plasmids encoding the desired human GABA-A receptor subunits (e.g., α1, β2, γ2L or α5, β3, γ2L).
Electrophysiological Recordings:
-
Whole-cell patch-clamp recordings are performed at room temperature.
-
Patch electrodes are filled with an intracellular solution (e.g., 140 mM Cs-gluconate, 3.0 mM NaCl, 1.2 mM MgCl2, 10 mM HEPES, 1.0 mM EGTA, 2 mM MgATP, pH 7.2).
-
The extracellular solution contains GABA at a concentration that elicits a submaximal response.
-
THDOC and this compound are dissolved in DMSO and diluted in the extracellular solution. The final DMSO concentration is kept constant across all conditions (e.g., 0.1%).
Experimental Procedure:
-
Establish a whole-cell recording from a transfected HEK293 cell.
-
Apply a control solution containing a submaximal concentration of GABA to elicit a baseline current.
-
Apply a solution containing GABA and THDOC (at its EC75 concentration for the specific receptor subtype) to measure the potentiated current.
-
Apply a solution containing GABA, THDOC, and this compound to measure the effect of the antagonist on the potentiated current.
-
Wash out the drugs and ensure the current returns to baseline.
-
Normalize the responses to the control GABA response and calculate the percentage inhibition of the THDOC enhancement by this compound.
The following diagram outlines the experimental workflow for the patch-clamp experiments.
Radioligand Binding Assays (General Protocol)
While specific radioligand binding data for this compound is not publicly available, a general protocol for assessing binding to GABA-A receptors is provided for context. This would be used to confirm this compound's lack of direct interaction with the GABA or benzodiazepine binding sites.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for specific sites on the GABA-A receptor complex using a competitive binding assay.
Materials:
-
Radioligand specific for the target site (e.g., [3H]muscimol for the GABA site, [3H]flunitrazepam for the benzodiazepine site).
-
Membrane preparations from a tissue source rich in GABA-A receptors (e.g., rat brain cortex).
-
Test compound (this compound) at various concentrations.
-
Binding buffer.
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter.
Experimental Procedure:
-
Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
The following diagram illustrates the general workflow for a competitive radioligand binding assay.
Conclusion
This compound represents a targeted therapeutic approach by selectively antagonizing the potentiation of GABA-A receptors by neurosteroids. The available preclinical and clinical data provide strong evidence for its mechanism of action and its potential to normalize GABAergic over-activation in relevant disease states. The quantitative data from electrophysiological and human challenge studies underscore its efficacy as a GAMSA. Further research, including detailed radioligand binding studies, would provide a more complete pharmacological profile of this novel compound. This technical guide serves as a foundational resource for scientists and researchers interested in the further development and application of this compound and other GAMSAs.
References
- 1. GR3027 reversal of neurosteroid-induced, GABA-A receptor-mediated inhibition of human brain function: an allopregnanolone challenge study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GR3027 antagonizes GABAA receptor-potentiating neurosteroids and restores spatial learning and motor coordination in rats with chronic hyperammonemia and hepatic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABAA receptor modulating steroid antagonists (GAMSA) are functional in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Positive GABAA receptor modulating steroids and their antagonists: Implications for clinical treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound reduces glial activation in the striatum and improves non-motor and some motor alterations in a rat model of Parkinson's disease [frontiersin.org]
- 7. GR3027 reversal of neurosteroid-induced, GABA-A receptor-mediated inhibition of human brain function: an allopregnanolone challenge study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Golexanolone: A Novel Modulator of Neuroinflammation
Abstract
Neuroinflammation, characterized by the activation of glial cells and the production of inflammatory mediators in the central nervous system (CNS), is a critical pathogenic component of numerous neurological and hepatic disorders. Golexanolone (also known as GR3027) is a first-in-class investigational drug that acts as a GABA-A Receptor Modulating Steroid Antagonist (GAMSA).[1][2] It selectively antagonizes the potentiation of GABA-A receptors by neurosteroids like allopregnanolone.[3] Preclinical evidence demonstrates that this compound exerts a potent anti-inflammatory effect by attenuating both peripheral and central inflammatory processes. This document provides a detailed overview of the mechanism of action of this compound, summarizing key preclinical data on its efficacy in reducing neuroinflammation and outlining the experimental protocols used in its evaluation.
Introduction to this compound and its Primary Mechanism of Action
This compound is a synthetic analog of the endogenous neurosteroid allopregnanolone.[4] Unlike allopregnanolone, which is a positive allosteric modulator of the GABA-A receptor, this compound acts as an antagonist at the neurosteroid binding site.[5] In pathological conditions such as hepatic encephalopathy (HE), primary biliary cholangitis (PBC), and Parkinson's disease (PD), elevated levels of neurosteroids like allopregnanolone and pro-inflammatory cytokines contribute to excessive GABAergic tone and neuroinflammation, leading to cognitive and motor deficits.[1][6]
This compound's primary mechanism involves selectively blocking the potentiation of GABA-A receptors by these neurosteroids, thereby normalizing GABAergic neurotransmission without causing the adverse effects associated with direct GABA-A receptor antagonists.[5][7] This action is crucial, as excessive GABA-A receptor activation and neuroinflammation are mutually reinforcing processes.[1][7]
This compound's Role in Modulating Neuroinflammatory Signaling Pathways
This compound's anti-neuroinflammatory effects are multifaceted, involving a dual action on peripheral inflammation and central glial cell activation.[2][8] Preclinical studies, primarily in rat models of hyperammonemia, HE, and PD, have elucidated several key signaling pathways modulated by this compound.
Peripheral inflammation is a known trigger for cerebral alterations, including neuroinflammation.[1] this compound has been shown to reduce levels of circulating pro-inflammatory cytokines.[1] This reduction in the peripheral inflammatory load lessens the stimulus for microglia and astrocyte activation within the CNS.
Within the brain, this compound directly impacts the signaling cascades that perpetuate neuroinflammation. A critical pathway involves the cytokine Tumor Necrosis Factor-alpha (TNFα) and its receptor, TNFR1. In hyperammonemic states, elevated TNFα leads to the activation of downstream pathways that ultimately enhance extracellular GABA levels and neuroinflammation.[1][8] this compound has been shown to reverse the activation of these TNFα-mediated pathways.[1][9]
The diagram below illustrates the proposed integrated mechanism of action for this compound in mitigating neuroinflammation.
Caption: Mechanism of this compound in reducing neuroinflammation.
Quantitative Data on Efficacy
This compound has demonstrated significant efficacy in reversing pathological markers and functional impairments across various preclinical models. The following tables summarize key quantitative findings.
Table 1: Effect of this compound on Inflammatory and Neuropathological Markers
| Parameter | Animal Model | Brain Region / Sample | Pathological Change | Effect of this compound | Citation |
| Pro-inflammatory Cytokines | |||||
| TNFα | Hyperammonemia (Rat) | Plasma | Increased | Reversed | [1] |
| TNFα | Bile-Duct Ligation (Rat) | Cerebellum | Increased | Completely Reversed | [1] |
| IL-1β | Bile-Duct Ligation (Rat) | Cerebellum | Increased | Completely Reversed | [1] |
| IL-6 | Bile-Duct Ligation (Rat) | Cerebellum | Increased | Completely Reversed | [1] |
| IL-17, IL-18 | Bile-Duct Ligation (Rat) | Plasma | Increased | Improved | [1] |
| Anti-inflammatory Cytokines | |||||
| IL-10 | Hyperammonemia (Rat) | Plasma | Reduced | Reversed | [1][8] |
| Glial Cell Activation | |||||
| Microglia Activation (Iba1) | Hyperammonemia (Rat) | Hippocampus & Cerebellum | Activated Morphology | Reversed | [8][10] |
| Astrocyte Activation (GFAP) | Hyperammonemia (Rat) | Hippocampus & Cerebellum | Increased Staining | Reduced | [10] |
| Pro-inflammatory Microglia (TNFα+) | 6-OHDA PD Model (Rat) | Substantia Nigra & Striatum | Increased Number | Completely Reversed | [11] |
| Neuropathological Markers | |||||
| α-Synuclein | 6-OHDA PD Model (Rat) | Striatum | Increased Levels | Prevented Increase | [12] |
| Tyrosine Hydroxylase (TH) Loss | 6-OHDA PD Model (Rat) | Substantia Nigra | Increased Loss | Mitigated Loss | [5][12] |
Table 2: Effect of this compound on Functional Outcomes
| Functional Domain | Test | Animal Model | Pathological Change | Effect of this compound | Citation |
| Motor Function | |||||
| Motor Coordination | Motorater Test | 6-OHDA PD Model (Rat) | Increased Errors | Completely Restored | [5][13] |
| Locomotion & Coordination | Beam Walking / Gait | Hyperammonemia (Rat) | Impaired | Normalized | [14] |
| Cognitive Function | |||||
| Spatial Memory | Novel Object Location | Hyperammonemia (Rat) | Reduced Discrimination Ratio | Restored to Normal | [10] |
| Short-term Memory | Y-Maze | Hyperammonemia (Rat) | Reduced Discrimination Ratio | Reversed Impairment | [10] |
| Short-term Memory | Y-Maze | 6-OHDA PD Model (Rat) | Impaired | Improved | [13] |
| Behavioral Deficits | |||||
| Fatigue | Treadmill Test | 6-OHDA PD Model (Rat) | Increased Fatigue | Reversed | [13] |
| Anxiety | Open Field Test | 6-OHDA PD Model (Rat) | Increased Anxiety | Reversed | [13] |
| Depression (Anhedonia) | Sucrose Preference | 6-OHDA PD Model (Rat) | Reduced Preference | Reversed | [13] |
Experimental Protocols
The assessment of this compound's anti-neuroinflammatory properties relies on a combination of in vivo animal models and ex vivo tissue analysis. Below are detailed methodologies for key experiments cited.
In Vivo Model of Neuroinflammation (e.g., 6-OHDA Model of Parkinson's Disease)
-
Animal Subjects: Adult male Sprague-Dawley or Wistar rats are used.
-
Induction of Lesion: Animals are anesthetized, and the neurotoxin 6-hydroxydopamine (6-OHDA) is unilaterally injected into the medial forebrain bundle or striatum to induce progressive loss of dopaminergic neurons, which is associated with significant neuroinflammation.[5][15]
-
Treatment: this compound or vehicle is administered daily (e.g., via subcutaneous injection) starting at a defined time point post-lesion (e.g., one or four weeks).[5][15]
-
Behavioral Assessment: A battery of behavioral tests (as listed in Table 2) is performed at specified intervals to assess motor, cognitive, and affective functions.
-
Tissue Collection: At the end of the study, animals are euthanized, and brains are perfused and collected for histological or biochemical analysis.[8]
Immunohistochemistry (IHC) for Glial Activation
This protocol is used to visualize and quantify the activation state of microglia and astrocytes in brain tissue.[16]
-
Tissue Preparation: Brains are fixed (e.g., in 4% paraformaldehyde), cryoprotected, and sectioned on a cryostat or microtome (typically 30-40 µm sections).
-
Antigen Retrieval: Sections are treated to unmask epitopes, if required.
-
Blocking: Sections are incubated in a blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100) for 1-2 hours to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated overnight at 4°C with primary antibodies targeting specific cell markers.
-
Secondary Antibody Incubation: Sections are washed and incubated with a fluorescently-labeled or biotinylated secondary antibody for 1-2 hours at room temperature.
-
Visualization & Analysis: For fluorescence, sections are mounted with a DAPI-containing medium and imaged on a confocal microscope. For chromogenic staining (e.g., using DAB), sections are dehydrated and coverslipped. Image analysis software is used to quantify the stained area, cell number, or changes in cell morphology (e.g., cell body area and perimeter for microglia).[8][11]
The diagram below outlines a typical experimental workflow for assessing this compound's effects in vivo.
Caption: Workflow for preclinical evaluation of this compound.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
This protocol is used to quantify the concentration of specific cytokines in plasma or brain tissue homogenates.[17]
-
Sample Preparation: Blood is collected and centrifuged to obtain plasma. Brain tissue is homogenized in a lysis buffer containing protease inhibitors. Total protein concentration is determined using a BCA or Bradford assay.
-
Assay Procedure: A commercial ELISA kit (e.g., for TNFα or IL-10) is used according to the manufacturer's instructions.
-
Plate Coating: A 96-well plate is pre-coated with a capture antibody specific to the cytokine of interest.
-
Sample Incubation: Samples and standards are added to the wells and incubated for a specified time (e.g., 2 hours). The cytokine binds to the capture antibody.
-
Detection Antibody: After washing, a biotinylated detection antibody is added, which binds to a different epitope on the captured cytokine.
-
Enzyme Conjugate: Streptavidin-HRP (Horseradish Peroxidase) is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added. HRP catalyzes a color change.
-
Measurement: The reaction is stopped, and the optical density is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The cytokine concentration in the samples is calculated from the standard curve.
Conclusion and Future Directions
This compound represents a novel therapeutic strategy for disorders underpinned by neuroinflammation. Its unique dual-action mechanism—reducing peripheral inflammatory drivers while simultaneously normalizing central GABAergic tone and glial cell activity—distinguishes it from traditional anti-inflammatory agents. The robust and consistent preclinical data demonstrate its potential to ameliorate not only the molecular hallmarks of neuroinflammation but also the associated functional deficits in cognition and motor control.[2] These findings strongly support its continued clinical development for conditions like hepatic encephalopathy, primary biliary cholangitis, and potentially other neurodegenerative diseases where neuroinflammation is a key pathological feature.[11][14] Future research should continue to explore the full spectrum of signaling pathways modulated by this compound to further solidify its therapeutic rationale.
References
- 1. This compound Attenuates Neuroinflammation, Fatigue, and Cognitive and Motor Impairment in Diverse Neuroinflammatory Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Attenuates Neuroinflammation, Fatigue, and Cognitive and Motor Impairment in Diverse Neuroinflammatory Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (GR3027) | GABAA antagonist | Probechem Biochemicals [probechem.com]
- 4. Intramuscular Allopregnanolone and Ganaxolone in a Mouse Model of Treatment Resistant Status Epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound reduces glial activation in the striatum and improves non-motor and some motor alterations in a rat model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurosteroid Activation of GABA-A Receptors: A Potential Treatment Target for Symptoms in Primary Biliary Cholangitis? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a GABAA receptor modulating steroid antagonist, restores motor coordination and cognitive function in hyperammonemic rats by dual effects on peripheral inflammation and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diva-portal.org [diva-portal.org]
- 11. This compound affords sustained microglia and astrocytes activation improvement in a rat model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound reduces glial activation in the striatum and improves non-motor and some motor alterations in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound improves symptoms of Parkinson's disease in preclinical model | BioWorld [bioworld.com]
- 14. umecrinecognition.com [umecrinecognition.com]
- 15. This compound affords sustained improvement of Parkinson's symptoms in rats by reducing microglia activation that restores the glutamate-GABA-dopamine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Golexanolone's Attenuation of Glial Activation in the Striatum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the impact of golexanolone (GR3027) on glial activation within the striatum, drawing from key preclinical research. This compound, a GABAA receptor-modulating steroid antagonist (GAMSA), has demonstrated significant potential in mitigating neuroinflammation, a critical component in the pathophysiology of neurodegenerative disorders such as Parkinson's disease (PD). This document summarizes the quantitative effects of this compound on microglia and astrocytes, details the experimental protocols used in these seminal studies, and visualizes the proposed signaling pathways and experimental workflows.
Quantitative Impact of this compound on Striatal Glial Activation
This compound treatment has been shown to significantly reverse the pro-inflammatory activation of both microglia and astrocytes in the striatum of a 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease. The following tables summarize the key quantitative findings from these studies, presenting data on cellular morphology and the expression of key inflammatory and activation markers.
Microglial Activation Markers
Microglial activation is a hallmark of neuroinflammation. In the 6-OHDA model, microglia transition to a pro-inflammatory state, characterized by morphological changes and increased expression of inflammatory cytokines. This compound treatment effectively counters these changes.
Table 1: Effect of this compound on Microglial Morphology in the Striatum (3 Weeks Post-6-OHDA)
| Parameter | Sham-Vehicle | 6-OHDA-Vehicle | 6-OHDA-Golexanolone |
| Area of Iba1+ cells | Baseline | Reduced | Partially Reversed |
| Perimeter of Iba1+ cells | Baseline | Reduced | Partially Reversed |
Data synthesized from morphological descriptions in preclinical studies.[1]
Table 2: Effect of this compound on Pro-inflammatory Markers in Striatal Microglia
| Marker | Time Point | 6-OHDA-Vehicle | 6-OHDA-Golexanolone |
| TNFα Content in Microglia | 3 Weeks | Increased | Increase Reversed |
| Number of TNFα+ Microglia | 3 Weeks | Increased | Increase Reversed |
| HMGB1 Levels | 3 Weeks | Increased | Increase Reversed |
| TNFα Levels | 9 Weeks | Increased | Increase Reversed |
| HMGB1 Levels | 9 Weeks | Increased | Increase Reversed |
Data extracted from Western blot and immunohistochemistry analyses.[1][2]
Astrocyte Activation Markers
The activation of astrocytes, often a consequence of pro-inflammatory microglia, contributes to the neuroinflammatory cascade. This compound demonstrates a robust capacity to suppress this secondary glial response.
Table 3: Effect of this compound on Astrocyte Activation Markers in the Striatum
| Marker | Time Point | 6-OHDA-Vehicle | 6-OHDA-Golexanolone |
| GFAP Immunostaining | 3 & 9 Weeks | Increased | Increase Reversed |
| Vimentin Levels | 3 & 9 Weeks | Increased | Increase Reversed |
| S100B Levels (A1 marker) | 3 & 9 Weeks | Increased | Increase Reversed |
| S100A10 Levels (A2 marker) | 3 & 9 Weeks | Reduced | Reduction Reversed |
GFAP (Glial Fibrillary Acidic Protein) is a marker for reactive astrocytes. Vimentin and S100B are associated with pro-inflammatory A1 astrocytes, while S100A10 is linked to anti-inflammatory A2 astrocytes.[1][2][3]
α-Synuclein Levels
Neuroinflammation is closely linked to the pathology of α-synucleinopathies like Parkinson's disease. This compound's ability to quell glial activation corresponds with a reduction in the accumulation of α-synuclein in the striatum.
Table 4: Effect of this compound on α-Synuclein Levels in the Striatum
| Time Point | 6-OHDA-Vehicle (% of Sham) | 6-OHDA-Golexanolone (% of Sham) |
| 5 Weeks | No significant change | No significant change |
| 10 Weeks | 334 ± 46% | 118 ± 39% |
Data from immunohistochemical analysis. The increase in α-synuclein in the 6-OHDA group was significantly prevented by this compound treatment.[4][5]
Experimental Protocols
The following sections detail the methodologies employed in the studies assessing this compound's impact on striatal glial activation.
Animal Model: Unilateral 6-OHDA Rat Model of Parkinson's Disease
-
Subjects: Male Wistar rats were utilized for the studies.
-
Surgery: A unilateral lesion of the nigrostriatal pathway was induced by injecting the neurotoxin 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle. This model recapitulates the progressive loss of dopaminergic neurons and the associated motor and non-motor symptoms of Parkinson's disease.[4][5]
-
Sham Control: A control group underwent the same surgical procedure but received a vehicle injection instead of 6-OHDA.
This compound Administration
-
Treatment Initiation: this compound treatment commenced four weeks after the 6-OHDA surgery, a time point when glial activation is established.[4][5]
-
Dosage and Route: The specific dosage and route of administration were determined for the study, with this compound being well-tolerated.
Tissue Processing and Analysis
-
Sample Collection: Animals were euthanized at specific time points (e.g., 3, 5, 9, and 10 weeks post-surgery) for tissue collection. The striatum was dissected for analysis.
-
Immunohistochemistry:
-
Brain sections were incubated with primary antibodies overnight at 4°C. The primary antibodies used included:
-
Sections were then treated with secondary antibodies and visualized.
-
Microglial Morphology Analysis: The perimeter of individual Iba1-stained cells was measured using image analysis software (e.g., Image-Pro Plus). A decrease in perimeter is indicative of a more amoeboid, activated state.[4]
-
-
Western Blotting:
-
Striatal tissue was homogenized and protein concentrations were determined.
-
Proteins were separated by SDS-PAGE and transferred to membranes.
-
Membranes were incubated with primary antibodies against proteins of interest, such as TNFα, IL-1α, HMGB1, vimentin, S100B, and S100A10, to quantify their expression levels.[1][2]
-
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action for this compound and the experimental workflow.
Caption: Proposed mechanism of this compound in reducing glial activation.
Caption: Experimental workflow for assessing this compound's effects.
Conclusion
The available preclinical evidence strongly supports the role of this compound in mitigating glial activation in the striatum. By inhibiting the pro-inflammatory response of both microglia and astrocytes, this compound addresses a key pathological mechanism in neurodegenerative diseases. The quantitative data demonstrate a significant and sustained effect on cellular morphology and the expression of inflammatory mediators. The detailed experimental protocols provide a solid foundation for future research in this area. The visualized signaling pathway offers a clear hypothesis for the drug's mechanism of action, highlighting its potential as a therapeutic agent for disorders with a neuroinflammatory component. Further investigation is warranted to fully elucidate the downstream consequences of this compound-mediated glial modulation and to translate these promising preclinical findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound affords sustained microglia and astrocytes activation improvement in a rat model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound affords sustained microglia and astrocytes activation improvement in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound reduces glial activation in the striatum and improves non-motor and some motor alterations in a rat model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound reduces glial activation in the striatum and improves non-motor and some motor alterations in a rat model of Parkinson's disease [frontiersin.org]
Foundational Research on Golexanolone for Primary Biliary Cholangitis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Primary Biliary Cholangitis (PBC) is a chronic autoimmune liver disease characterized by the progressive destruction of small bile ducts, leading to cholestasis, liver fibrosis, and cirrhosis.[1] A significant portion of PBC patients suffer from debilitating symptoms of fatigue and cognitive dysfunction, often referred to as "brain fog," which are not adequately addressed by current treatments.[2][3] Golexanolone (also known as GR3027), a novel gamma-aminobutyric acid type A (GABA-A) receptor-modulating steroid antagonist (GAMSA), is under investigation as a potential therapeutic for these neurological symptoms.[2] This technical guide provides a comprehensive overview of the foundational preclinical and clinical research on this compound for PBC, focusing on its mechanism of action, experimental data, and relevant protocols.
Mechanism of Action: Targeting Neuroinflammation and GABAergic Signaling
The prevailing hypothesis for the neurological symptoms in PBC involves neuroinflammation and dysregulated GABAergic neurotransmission.[4][5] In cholestatic conditions like PBC, there is an elevation of neurosteroids, such as allopregnanolone, in the brain.[3] Allopregnanolone is a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[3][6]
The over-activation of GABA-A receptors by elevated allopregnanolone levels is thought to contribute to the excessive inhibitory tone in the brain, leading to symptoms of fatigue, cognitive impairment, and motor deficits.[7][8] This enhanced GABAergic signaling is also linked to the activation of microglia and astrocytes, key mediators of neuroinflammation.[2][9]
This compound is designed to counteract this pathological cascade. As a GABA-A receptor modulating steroid antagonist, it specifically competes with neurosteroids like allopregnanolone at the receptor, thereby attenuating the excessive GABAergic signaling.[10] This modulation is believed to normalize neuronal activity and reduce neuroinflammation, ultimately alleviating the associated neurological symptoms.[2][5]
Signaling Pathway
The proposed signaling pathway illustrates the interplay between cholestasis, neurosteroid production, GABA-A receptor activation, and the therapeutic intervention with this compound.
Preclinical Research: Evidence from a Cholestasis Animal Model
The primary preclinical evidence for this compound's efficacy in a PBC-like condition comes from studies using the bile duct ligation (BDL) rat model.[4][11] BDL in rodents is a well-established experimental model that mimics obstructive cholestasis and induces many of the pathological features of PBC, including liver injury, neuroinflammation, and behavioral deficits.[4][12]
A key study by Arenas et al. (2023) investigated the effects of this compound in BDL rats.[11] While the full quantitative data from this study are not publicly available, the published findings indicate significant improvements in fatigue, cognitive function, and motor coordination following this compound treatment.
Data Presentation
The following tables summarize the reported qualitative and expected quantitative outcomes from preclinical studies of this compound in the BDL rat model.
Table 1: Effects of this compound on Behavioral Deficits in BDL Rats
| Behavioral Test | Assessed Function | BDL + Vehicle (Control) | BDL + this compound |
| Treadmill Test | Fatigue/Endurance | Increased fatigue (qualitative) | Reversal of fatigue (qualitative) |
| Y-Maze Test | Short-term Memory | Impaired memory (qualitative) | Reversal of memory impairment (qualitative) |
| Motorater Test | Motor Coordination | Impaired coordination (qualitative) | Normalized motor coordination (qualitative) |
Table 2: Effects of this compound on Pathophysiological Markers in BDL Rats
| Marker | Location | BDL + Vehicle (Control) | BDL + this compound |
| Pro-inflammatory Cytokines | Plasma | Increased levels | Reduction in several key cytokines |
| Microglia/Astrocyte Activation | Cerebellum | Increased activation | Reversal of activation |
| GABAergic Neurotransmission | Cerebellum | Enhanced | Normalization |
Experimental Protocols
Detailed, step-by-step protocols for the key experiments are provided below. Note that specific parameters such as equipment models and precise timing may vary between laboratories.
The BDL procedure is a standard surgical method to induce cholestatic liver injury.[12][13]
-
Anesthesia and Preparation: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane). Shave and disinfect the abdominal area.
-
Laparotomy: Make a midline abdominal incision to expose the liver and common bile duct.
-
Bile Duct Isolation: Gently dissect the common bile duct from the surrounding tissue.
-
Ligation: Ligate the common bile duct in two locations using surgical silk.
-
Transection (Optional but common): The bile duct may be transected between the two ligatures.[4]
-
Closure: Close the abdominal wall and skin in layers.
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal for recovery.
This test measures endurance and fatigue in rodents.
-
Acclimation: Acclimate the rats to the treadmill apparatus for several days before the test, with short periods of running at a low speed.
-
Test Protocol:
-
Place the rat on the treadmill.
-
Start the treadmill at a low speed and gradually increase the speed and/or incline according to a predefined protocol.
-
An electrical stimulus at the rear of the treadmill may be used to motivate the rat to continue running.
-
-
Endpoint: The test is concluded when the rat remains on the stimulus grid for a specified period (e.g., 10-15 seconds), indicating exhaustion.
-
Data Collection: Record the total running time, distance, and speed at exhaustion.
The Y-maze is used to assess spatial working memory based on the innate tendency of rodents to explore novel environments.[1][14][15][16]
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure:
-
Place the rat in the center of the Y-maze.
-
Allow the rat to freely explore the maze for a set period (e.g., 5-8 minutes).[1]
-
-
Data Collection: Record the sequence of arm entries. A "spontaneous alternation" is defined as consecutive entries into three different arms.
-
Analysis: Calculate the percentage of spontaneous alternations: (Number of Spontaneous Alternations) / (Total Number of Arm Entries - 2) * 100. A higher percentage indicates better spatial working memory.
The Motorater is an automated device to assess fine motor coordination and balance.[17][18]
-
Apparatus: A rotating rod with a textured surface.
-
Acclimation: Train the rats on the Motorater at a constant low speed for several trials before the test day.
-
Test Protocol:
-
Place the rat on the stationary rod.
-
Start the rotation, which gradually accelerates according to a set program.
-
-
Endpoint: The test ends when the rat falls off the rod.
-
Data Collection: Record the latency to fall from the rod. Longer latencies indicate better motor coordination.
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for a preclinical study of this compound in the BDL rat model.
Clinical Research: Ongoing Phase 1b/2 Trial
This compound is currently being evaluated in a randomized, double-blind, placebo-controlled, two-part Phase 1b/2 clinical trial in patients with PBC who experience significant fatigue and cognitive symptoms.[11][19]
Trial Design
The study is designed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound.[1]
Table 3: Overview of the this compound Phase 1b/2 Clinical Trial in PBC
| Study Part | Patient Population | Treatment Arms | Duration | Primary Endpoints |
| Part A | Non-cirrhotic or Child-Pugh A cirrhotic PBC patients with fatigue and cognitive symptoms | - this compound 40 mg BID- Placebo BID | 5 days | Safety and Tolerability, Pharmacokinetics |
| Part B | Non-cirrhotic or Child-Pugh A cirrhotic PBC patients with fatigue and cognitive symptoms | - this compound 40 mg BID- this compound 80 mg BID- Placebo BID | 28 days | Preliminary Efficacy, Safety and Tolerability |
BID: twice daily
Current Status and Future Outlook
Part A of the study has been successfully completed, with interim data indicating a favorable safety and tolerability profile for this compound.[11][19] Based on these positive results, the trial has progressed to Part B to evaluate the preliminary efficacy of two different doses of this compound.[19] Top-line results from Part B are anticipated in mid-2025.[19]
Conclusion and Future Directions
This compound represents a promising novel therapeutic approach for the management of fatigue and cognitive dysfunction in patients with Primary Biliary Cholangitis. Its targeted mechanism of action, which aims to normalize the overactive GABAergic signaling and reduce neuroinflammation in the brain, is supported by a strong preclinical rationale. The positive safety and tolerability data from the initial phase of the ongoing clinical trial are encouraging. The forthcoming efficacy data from Part B of the Phase 1b/2 study will be crucial in determining the clinical utility of this compound for this significant unmet need in PBC. Further research will be necessary to fully elucidate the downstream effects of this compound on neuroinflammatory pathways and to explore its potential in other conditions characterized by similar neurological symptoms.
References
- 1. Y-Maze [augusta.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Allopregnanolone: From molecular pathophysiology to therapeutics. A historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel partial common bile duct ligation procedure in rats with reduced mortality and delayed onset of cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Item - Behavioral results of rats Y-maze performance. - Public Library of Science - Figshare [plos.figshare.com]
- 10. This compound, a GABAA receptor modulating steroid antagonist, restores motor coordination and cognitive function in hyperammonemic rats by dual effects on peripheral inflammation and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound improves fatigue, motor incoordination and gait and memory in rats with bile duct ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jove.com [jove.com]
- 13. Cholestasis progression effects on long-term memory in bile duct ligation rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Y–Maze detailed SOP with both spontaneous and reward based alteration test | PPTX [slideshare.net]
- 15. noldus.com [noldus.com]
- 16. Y Maze Test - Creative Biolabs [creative-biolabs.com]
- 17. Discover the Benefits of Using MotoRater for Rodent Gait Analysis - TSE Systems [tse-systems.com]
- 18. This compound reduces glial activation in the striatum and improves non-motor and some motor alterations in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound Attenuates Neuroinflammation, Fatigue, and Cognitive and Motor Impairment in Diverse Neuroinflammatory Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Golexanolone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Golexanolone (also known as GR-3027) is a novel investigational neurosteroid that acts as a GABA-A receptor modulating steroid antagonist (GAMSA).[1][2] It is currently under development for the treatment of neurological conditions such as hepatic encephalopathy and primary biliary cholangitis.[2][3] this compound selectively antagonizes the potentiation of GABA-A receptors by neurosteroids like allopregnanolone, without affecting the receptor's activation by GABA itself.[1] This document provides a detailed, albeit putative, protocol for the chemical synthesis and purification of this compound, based on established principles of steroid chemistry and publicly available information on related compounds. It also outlines its mechanism of action and provides relevant diagrams to illustrate the experimental workflow and signaling pathway.
Proposed Synthesis of this compound
The synthesis of this compound can be envisioned as a multi-step process starting from a readily available steroid precursor, such as epiandrosterone. The key transformations involve the introduction of an ethynyl group at the C-3 position and the conversion of the C-17 ketone to an oxime.
1.1. Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Epiandrosterone | ≥98% | Sigma-Aldrich |
| Pyridinium chlorochromate (PCC) | Synthesis grade | Merck |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |
| Lithium acetylide-ethylenediamine complex | 90% | Alfa Aesar |
| Tetrahydrofuran (THF) | Anhydrous | Acros Organics |
| Hydroxylamine hydrochloride | ≥99% | VWR Chemicals |
| Sodium acetate | ACS reagent | J.T. Baker |
| Ethanol | 200 proof | Decon Labs |
| Silica gel | 60 Å, 230-400 mesh | Sorbent Technologies |
| Solvents for chromatography | HPLC grade | Honeywell |
1.2. Experimental Protocol: Multi-step Synthesis
Step 1: Oxidation of Epiandrosterone to Androstanedione
-
Dissolve epiandrosterone (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridinium chlorochromate (PCC) (1.5 eq) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of celite to remove the chromium salts.
-
Wash the filter cake with additional DCM.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield crude androstanedione.
Step 2: Selective Ethynylation at C-3
-
Dissolve the crude androstanedione (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of lithium acetylide-ethylenediamine complex (1.1 eq) in THF via the dropping funnel.
-
Allow the reaction mixture to stir at -78 °C for 2-3 hours, monitoring by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude product, primarily the 3-ethynyl-3-hydroxy-androstan-17-one.
Step 3: Oximation of the C-17 Ketone
-
Dissolve the crude product from the previous step (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (2.0 eq) and sodium acetate (3.0 eq) to the solution.
-
Reflux the mixture for 1-2 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and add cold water to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield crude this compound.
1.3. Representative Quantitative Data
| Step | Product | Starting Material | Molar Ratio (SM:Reagent) | Typical Yield (%) | Purity (by HPLC) (%) |
| 1 | Androstanedione | Epiandrosterone | 1:1.5 | 90-95 | ~90 |
| 2 | 3-ethynyl-3-hydroxy-androstan-17-one | Androstanedione | 1:1.1 | 75-85 | ~85 |
| 3 | This compound | 3-ethynyl-3-hydroxy-androstan-17-one | 1:2:3 | 85-95 | ~90 |
Note: The yields and purities are representative values based on similar transformations in steroid chemistry and are subject to optimization.
Purification of this compound
Purification of the final product is crucial to remove any unreacted starting materials, reagents, and side products. A combination of column chromatography and recrystallization is recommended.
2.1. Experimental Protocol: Purification
Step 1: Flash Column Chromatography
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack a glass column.
-
Equilibrate the column with the desired mobile phase (e.g., a gradient of ethyl acetate in hexane).
-
Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Carefully load the dried silica with the adsorbed product onto the top of the prepared column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
Step 2: Recrystallization
-
Dissolve the product obtained from column chromatography in a minimal amount of a hot solvent (e.g., ethanol, methanol, or a mixture of solvents like ethyl acetate/hexane).
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the purified this compound crystals under vacuum.
2.2. Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Mass Spectrometry (MS): To confirm the molecular weight (C21H31NO2; 329.48 g/mol ).[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
Mechanism of Action and Signaling Pathway
This compound is a GABA-A receptor modulating steroid antagonist (GAMSA).[2] In certain pathological conditions like hepatic encephalopathy, there is an over-activation of the GABA-A receptor by endogenous neurosteroids such as allopregnanolone.[5] This leads to excessive neuronal inhibition, contributing to cognitive and motor impairments. This compound acts by binding to a site on the GABA-A receptor that is distinct from the GABA binding site and antagonizes the positive allosteric modulation by neurosteroids.[1] This restores the normal physiological response of the receptor to GABA. Furthermore, this compound has been shown to reduce neuroinflammation by modulating the activation of microglia and astrocytes.[2][6]
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: this compound's mechanism at the GABA-A receptor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound by Umecrine Cognition for Hepatic Encephalopathy: Likelihood of Approval [pharmaceutical-technology.com]
- 3. This compound Attenuates Neuroinflammation, Fatigue, and Cognitive and Motor Impairment in Diverse Neuroinflammatory Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. A pilot study of this compound, a new GABA-A receptor-modulating steroid antagonist, in patients with covert hepatic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a GABAA receptor modulating steroid antagonist, restores motor coordination and cognitive function in hyperammonemic rats by dual effects on peripheral inflammation and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Golexanolone Shows Promise in Preclinical Models of Neurodegeneration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Golexanolone (also known as GR3027), a novel GABA-A receptor-modulating steroid antagonist (GAMSA), has demonstrated significant therapeutic potential in preclinical rodent models of neurodegeneration, particularly in a rat model of Parkinson's disease.[1][2][3][4] These application notes provide a detailed overview of the in vivo application of this compound, summarizing key quantitative data and providing comprehensive experimental protocols to facilitate further research and development.
Mechanism of Action
This compound functions by antagonizing the effects of positive allosteric modulators of GABA-A receptors, such as allopregnanolone and THDOC.[5] This action reduces the potentiation of GABA-A receptors without causing a complete blockade, which can lead to adverse effects.[6] In the context of neurodegenerative diseases like Parkinson's, where increased GABAergic tone is implicated in motor and non-motor symptoms, this compound's ability to modulate this pathway presents a promising therapeutic strategy.[4] Furthermore, this compound has been shown to reduce neuroinflammation by decreasing the activation of microglia and astrocytes.[3][7]
In Vivo Application in a Parkinson's Disease Rodent Model
The most extensively studied application of this compound in a neurodegenerative disease model is in the unilateral 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease. This model mimics the progressive loss of dopaminergic neurons in the substantia nigra, a key pathological feature of Parkinson's disease.[6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound in the 6-OHDA rat model of Parkinson's disease.
Table 1: Effects of this compound on Motor and Non-Motor Symptoms
| Parameter Assessed | Animal Model | This compound Treatment | Key Findings | Reference |
| Motor Coordination | 6-OHDA Rat | Not specified | This compound treatment completely restored motor coordination, reducing the number of errors in the motorater test from 1.8 ± 0.8 in untreated rats to 0.6 ± 0.1 (p < 0.001).[1] | [1] |
| Locomotor Gait | 6-OHDA Rat | Not specified | The regularity index in the catwalk test was improved from 92.5 ± 1.4% in untreated rats to 95.3 ± 0.6% with this compound treatment (p < 0.05).[8] | [8] |
| Short-Term Memory | 6-OHDA Rat | Not specified | This compound treatment improved the discrimination ratio in the Y-maze, indicating restored short-term memory.[2] | [2] |
| Fatigue | 6-OHDA Rat | Not specified | This compound reversed the increase in fatigue observed in the treadmill test.[2] | [2] |
| Anxiety | 6-OHDA Rat | Not specified | This compound reversed the increase in anxiety observed in the open field test.[2] | [2] |
| Anhedonia | 6-OHDA Rat | Not specified | This compound reversed anhedonia, a symptom of depression, in the sucrose preference test.[2] | [2] |
Table 2: Effects of this compound on Neuropathological Markers
| Marker | Animal Model | This compound Treatment | Key Findings | Reference |
| Tyrosine Hydroxylase (TH) Loss | 6-OHDA Rat | Not specified | This compound treatment mitigated the loss of TH-positive neurons in the striatum at 5 weeks post-surgery. TH staining was reduced to 36 ± 4% of sham in untreated rats, while this compound treatment resulted in 62 ± 11% of sham levels (p < 0.05).[8] | [8] |
| α-Synuclein Levels | 6-OHDA Rat | Not specified | This compound treatment prevented the increase of α-synuclein levels in the striatum at 10 weeks post-surgery. α-synuclein immunostaining was 334 ± 46% of sham in untreated rats and was reduced to 118 ± 39% of sham with this compound treatment (p < 0.01).[1] | [1] |
| Microglia Activation | 6-OHDA Rat | Not specified | This compound treatment reversed the activation of microglia in the substantia nigra and striatum at 3 and 9 weeks post-lesion.[6][9] | [6][9] |
| Astrocyte Activation | 6-OHDA Rat | Not specified | This compound treatment reduced the activation of astrocytes in the substantia nigra and striatum at 3 and 9 weeks post-lesion.[6][9] | [6][9] |
Experimental Protocols
Unilateral 6-OHDA Lesion Rat Model of Parkinson's Disease
This protocol describes the surgical procedure to induce a unilateral lesion of the nigrostriatal pathway in rats, a widely used model of Parkinson's disease.
Materials:
-
Male Wistar rats (220-250 g)
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
0.9% NaCl (sterile saline)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Hamilton syringe (10 µL)
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent and mount it in a stereotaxic frame.
-
Prepare the 6-OHDA solution (e.g., 4 µg/µL in sterile saline containing 0.2 mg/mL ascorbic acid to prevent oxidation).
-
Perform a craniotomy to expose the target injection site in the striatum.
-
Slowly inject 2 µL of the 6-OHDA solution into the striatum at a rate of 1 µL/minute.[8]
-
Leave the injection needle in place for an additional 10 minutes to allow for diffusion of the neurotoxin.[8]
-
Slowly withdraw the needle and suture the incision.
-
Provide post-operative care, including analgesics and monitoring for recovery.
-
Allow the animals to recover for a period of 3-4 weeks before initiating this compound treatment to allow for the lesion to develop.[1]
This compound Administration
This protocol outlines the administration of this compound to the 6-OHDA-lesioned rats.
Materials:
-
This compound (GR3027)
-
Vehicle (e.g., CAPMUL)
-
Intragastric gavage needles
Procedure:
-
Prepare the this compound solution in the vehicle at the desired concentration (e.g., 40 mg/mL).[10]
-
Administer this compound daily via intragastric gavage at a dosage of 50 mg/kg.[10]
-
For behavioral testing, administer this compound 1 hour before the start of the test.[1]
-
The duration of treatment will vary depending on the study design, but studies have shown effects after several weeks of administration.[1]
Behavioral Assessments
A battery of behavioral tests can be used to assess the effects of this compound on motor and non-motor symptoms.
-
Motorater Test: To assess motor coordination by quantifying the number of errors an animal makes while traversing a rotating rod.[1]
-
CatWalk Test: For detailed analysis of gait parameters, including the regularity index.[8]
-
Open Field Test: To evaluate locomotor activity and anxiety-like behavior.[1]
-
Y-Maze Test: To assess short-term spatial memory.[2]
-
Sucrose Preference Test: To measure anhedonia, a core symptom of depression.[2]
-
Treadmill Test: To evaluate fatigue and endurance.[2]
Immunohistochemistry and Western Blot Analysis
These techniques are used to quantify molecular changes in the brain.
Procedure:
-
At the end of the treatment period, euthanize the animals and perfuse them with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Dissect the brains and post-fix them in the same fixative.
-
Cryoprotect the brains in a sucrose solution.
-
Section the brains using a cryostat.
-
Perform immunohistochemistry using primary antibodies against:
-
Use appropriate secondary antibodies and visualization reagents.
-
Quantify the staining intensity or cell numbers using image analysis software.
-
For Western blot analysis, homogenize brain tissue, separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies.
Signaling Pathways and Experimental Workflow
Caption: this compound's mechanism of action in modulating GABA-A receptor activity.
Caption: this compound's impact on the neuroinflammatory pathway.
Caption: Experimental workflow for in vivo this compound studies.
Application to Other Neurodegenerative Diseases
While the current body of published research primarily focuses on Parkinson's disease, the underlying mechanisms of this compound's action—modulation of GABAergic overactivation and reduction of neuroinflammation—are relevant to other neurodegenerative conditions.[6] Neuroinflammation and excitotoxicity are common pathological features in Alzheimer's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS). Therefore, this compound represents a potential therapeutic candidate for these diseases as well. Future research should explore the efficacy of this compound in established rodent models of these other neurodegenerative disorders.
Disclaimer: These application notes and protocols are intended for research purposes only and should be adapted and optimized based on specific experimental goals and institutional guidelines. All animal procedures must be conducted in accordance with approved animal care and use protocols.
References
- 1. This compound, a GABAA receptor modulating steroid antagonist, restores motor coordination and cognitive function in hyperammonemic rats by dual effects on peripheral inflammation and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trial.medpath.com [trial.medpath.com]
- 3. This compound improves symptoms of Parkinson's disease in preclinical model | BioWorld [bioworld.com]
- 4. This compound reduces glial activation in the striatum and improves non-motor and some motor alterations in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound reduces glial activation in the striatum and improves non-motor and some motor alterations in a rat model of Parkinson's disease [frontiersin.org]
- 6. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 7. This compound reduces glial activation in the striatum and improves non-motor and some motor alterations in a rat model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound Attenuates Neuroinflammation, Fatigue, and Cognitive and Motor Impairment in Diverse Neuroinflammatory Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Attenuates Neuroinflammation, Fatigue, and Cognitive and Motor Impairment in Diverse Neuroinflammatory Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Golexanolone Administration Protocols for Clinical Trials: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Golexanolone (also known as GR3027) is an investigational, orally administered, first-in-class, small molecule GABA-A receptor-modulating steroid antagonist (GAMSA). It is currently under development for the treatment of cognitive and vigilance disorders associated with neurological and liver diseases, such as hepatic encephalopathy (HE) and primary biliary cholangitis (PBC). This compound is designed to antagonize the allosteric over-activation of GABA-A receptors by neurosteroids like allopregnanolone. Preclinical and clinical studies have shown that this compound has the potential to improve cognitive function, fatigue, and other neurological symptoms. This document provides a detailed overview of the administration protocols for this compound in clinical trials, based on available data.
Mechanism of Action
This compound acts as a GABA-A receptor-modulating steroid antagonist. In certain pathological conditions, elevated levels of neurosteroids, such as allopregnanolone, can lead to excessive activation of GABA-A receptors, resulting in inhibitory neurotransmission and contributing to symptoms like cognitive impairment, fatigue, and sedation. This compound competitively binds to the neurosteroid binding site on the GABA-A receptor, thereby antagonizing the effects of positive allosteric modulators like allopregnanolone and reducing the potentiation of GABA-A receptors.[1] This helps to normalize GABAergic neurotransmission.
Signaling Pathways
Preclinical studies in models of hyperammonemia and hepatic encephalopathy suggest that this compound's therapeutic effects may be mediated through its influence on key signaling pathways involved in neuroinflammation. Two such pathways are:
-
TNFα-TNFR1-Glutaminase-GAT3 Pathway: In hyperammonemia, increased levels of tumor necrosis factor-alpha (TNFα) can activate its receptor (TNFR1), leading to an increase in glutaminase and the GABA transporter GAT3. This cascade is thought to contribute to altered GABAergic neurotransmission. This compound has been shown to reverse the activation of this pathway in animal models.[2]
-
TNFR1-CCL2-TrkB-KCC2 Pathway: Activation of TNFR1 can also trigger a signaling cascade involving the chemokine CCL2, brain-derived neurotrophic factor (BDNF) acting on its receptor TrkB, and the potassium-chloride cotransporter KCC2. This pathway is also implicated in neuroinflammation and altered GABAergic signaling. This compound has been observed to reverse the hyperammonemia-induced activation of this pathway.[2][3]
Below are diagrammatic representations of these signaling pathways.
Caption: TNFα-TNFR1-Glutaminase-GAT3 Pathway Modulation by this compound.
Caption: TNFR1-CCL2-TrkB-KCC2 Pathway Modulation by this compound.
Clinical Trial Administration Protocols
This compound has been evaluated in several clinical trials for various indications. The administration protocols from key studies are summarized below.
This compound for Hepatic Encephalopathy (EudraCT 2016-003651-30)
This Phase 2a pilot study evaluated the safety, pharmacokinetics, and efficacy of this compound in patients with cirrhosis and covert hepatic encephalopathy.[4][5][6][7]
Study Design: A randomized, double-blind, placebo-controlled, multi-center trial.[8][9]
Patient Population: Adults with Child-Pugh A/B cirrhosis and abnormal Continuous Reaction Time (CRT) at screening.[4][5][10]
Dosage and Administration: Patients were randomized to receive one of three doses of this compound or a placebo, administered orally twice daily (BID) for 3 weeks.[4][5][10]
| Treatment Arm | Dosage | Administration Route | Frequency | Duration |
| This compound | 10 mg | Oral | Twice Daily (BID) | 21 days |
| This compound | 40 mg | Oral | Twice Daily (BID) | 21 days |
| This compound | 80 mg | Oral | Twice Daily (BID) | 21 days |
| Placebo | - | Oral | Twice Daily (BID) | 21 days |
Efficacy Assessments: Assessments were performed at baseline, day 10, and day 21. Key endpoints included:
-
Electroencephalogram (EEG) to determine mean dominant frequency (MDF) and the delta+theta/alpha+beta ratio (DT/AB)[4][7]
Quantitative Results Summary: this compound was well-tolerated and associated with improvements in cognitive performance.[4][5][7]
| Endpoint | This compound vs. Placebo | p-value |
| Epworth Sleepiness Scale (ESS) | Directionally favorable change | 0.047 |
| EEG (Mean Dominant Frequency) | Directionally favorable change | 0.142 |
| EEG (Delta+Theta/Alpha+Beta Ratio) | Directionally favorable change | 0.021 |
| CRT, PHES, ANT | Directionally favorable changes | Not statistically significant |
Note: While directional improvements were seen in CRT, PHES, and ANT, the differences from placebo were not statistically significant in the prespecified analyses. Post-hoc analyses suggested a potential efficacy signal for these cognitive measures.[4][7]
This compound for Primary Biliary Cholangitis (EudraCT 2022-000422-16)
This ongoing Phase 1b/2 clinical trial is evaluating the pharmacokinetics, safety, tolerability, and preliminary efficacy of this compound in patients with PBC experiencing fatigue and cognitive dysfunction.[6][11][12][13][14][15][16][17]
Study Design: A randomized, double-blind, placebo-controlled, two-part study.[11][14][15]
Patient Population: Adults (18-75 years) with non-cirrhotic or Child-Pugh class A cirrhotic PBC with clinically significant fatigue and cognitive symptoms.[12][16]
Dosage and Administration:
-
Part A (Phase 1b): Assessed the safety, tolerability, and pharmacokinetics of this compound.[12][16]
Treatment Arm Dosage Administration Route Frequency Duration This compound 40 mg Oral Twice Daily (BID) 5 days | Placebo | - | Oral | Twice Daily (BID) | 5 days |
-
Part B (Phase 2): Evaluates the safety, tolerability, and preliminary efficacy of two dose levels of this compound.[6][11][14][16]
Treatment Arm Dosage Administration Route Frequency Duration This compound 40 mg Oral Twice Daily (BID) 28 days This compound 80 mg Oral Twice Daily (BID) 28 days | Placebo | - | Oral | Twice Daily (BID) | 28 days |
Outcome Measures: Primary outcomes focus on safety and tolerability. Secondary outcomes include pharmacokinetic parameters and preliminary efficacy assessments of fatigue, cognitive function, daytime sleepiness, and health-related quality of life.[12][13][18]
This compound in Healthy Volunteers (EudraCT 2015-004911-19)
This study assessed the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers.[1]
Study Design: Single and multiple ascending dose studies.[1]
Dosage and Administration:
-
Single doses up to 200 mg.
-
Multiple doses of 100 mg twice daily for 5 days.
Pharmacokinetics: this compound exhibited linear and well-tolerated pharmacokinetics.[1] Specific quantitative data on Cmax, Tmax, and half-life are not publicly available.
Experimental Protocols
Cognitive and Neurophysiological Assessments
A variety of standardized tests have been employed in clinical trials to assess the impact of this compound on cognitive function and neurophysiological status.
Continuous Reaction Time (CRT) Test:
-
Objective: To measure attention and vigilance by recording the variability of motor reaction times to a series of auditory stimuli.[1][4][13]
-
Methodology: A computerized test lasting approximately 10 minutes where the participant responds to auditory cues. The primary output is the CRT index, which is a measure of reaction time variability. A lower index indicates greater variability and impaired attention.[1][4][13]
Psychometric Hepatic Encephalopathy Score (PHES):
-
Objective: A battery of five paper-and-pencil tests to assess a range of cognitive domains affected in hepatic encephalopathy.[12][19][20][21][22]
-
Components:
-
Digit Symbol Test (DST): Assesses psychomotor speed and visual-motor coordination.
-
Number Connection Test A (NCT-A): Measures processing speed.
-
Number Connection Test B (NCT-B): Evaluates cognitive flexibility.
-
Serial Dotting Test (SDT): Assesses fine motor skills and coordination.
-
Line Tracing Test (LTT): Measures visuospatial orientation and motor accuracy.[12][20][21][22]
-
-
Scoring: The results of each subtest are compared to age- and education-matched normative data to generate a composite PHES score. A lower score indicates greater cognitive impairment.
Animal Naming Test (ANT):
-
Objective: To assess verbal fluency, a measure of executive function and semantic memory.[10][11][18][23][24]
-
Methodology: Participants are asked to name as many animals as they can in one minute. The total number of unique animals named is recorded.[10][11][18][23][24]
Epworth Sleepiness Scale (ESS):
-
Objective: A self-administered questionnaire to assess the level of daytime sleepiness.
-
Methodology: Patients rate their likelihood of dozing off in eight different situations on a scale of 0 to 3. A higher total score indicates greater daytime sleepiness.
Electroencephalogram (EEG):
-
Objective: To measure brain electrical activity to detect abnormalities associated with hepatic encephalopathy.
-
Methodology: Scalp electrodes record brainwave patterns. Analysis focuses on the mean dominant frequency and the ratio of slow-wave (delta and theta) to fast-wave (alpha and beta) activity. An increase in slow-wave activity is indicative of encephalopathy.
Experimental Workflow
The following diagram illustrates a typical workflow for a patient participating in a this compound clinical trial.
References
- 1. The continuous reaction times method for diagnosing, grading, and monitoring minimal/covert hepatic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a GABAA receptor modulating steroid antagonist, restores motor coordination and cognitive function in hyperammonemic rats by dual effects on peripheral inflammation and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a GABAA receptor modulating steroid antagonist, restores motor coordination and cognitive function in hyperammonemic rats by dual effects on peripheral inflammation and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The continuous reaction times method for diagnosing, grading, and monitoring minimal/covert hepatic encephalopathy | Semantic Scholar [semanticscholar.org]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. A pilot study of this compound, a new GABA-A receptor-modulating steroid antagonist, in patients with covert hepatic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ekho.dk [ekho.dk]
- 9. umecrinecognition.com [umecrinecognition.com]
- 10. Validation of the animal naming test for diagnosing minimal hepatic encephalopathy | Revista de Gastroenterología de México [revistagastroenterologiamexico.org]
- 11. nursingcenter.com [nursingcenter.com]
- 12. ina-jghe.com [ina-jghe.com]
- 13. The continuous reaction times method for diagnosing, grading, and monitoring minimal/covert hepatic encephalopathy - ProQuest [proquest.com]
- 14. hra.nhs.uk [hra.nhs.uk]
- 15. Clinical Trials Register [clinicaltrialsregister.eu]
- 16. ISRCTN [isrctn.com]
- 17. clinicaltrials.eu [clinicaltrials.eu]
- 18. Animal Naming Test – a simple and accurate test for diagnosis of minimal hepatic encephalopathy and prediction of overt hepatic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Psychometric hepatic encephalopathy score (PHES) – when, how, why, and why not: a guide for the unfamiliar [termedia.pl]
- 22. Psychometric Hepatic Encephalopathy Score for the Diagnosis of Minimal Hepatic Encephalopathy in Thai Cirrhotic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. termedia.pl [termedia.pl]
Application Notes and Protocols for Measuring Golexanolone Efficacy in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Golexanolone (GR3027) is a novel investigational drug that acts as a GABA-A receptor-modulating steroid antagonist (GAMSA). It selectively antagonizes the effects of positive allosteric modulators of GABA-A receptors, such as the neurosteroid allopregnanolone.[1][2] This mechanism of action makes this compound a promising therapeutic candidate for a variety of neurological and liver-related disorders characterized by excessive GABAergic neurotransmission and neuroinflammation.[2][3] Preclinical studies have demonstrated its potential efficacy in models of Parkinson's disease, hepatic encephalopathy, and primary biliary cholangitis.[1][2][3]
These application notes provide detailed methodologies for assessing the preclinical efficacy of this compound, focusing on behavioral, neurochemical, and molecular techniques. The protocols are designed to be a comprehensive resource for researchers investigating the therapeutic potential of this compound and similar neuroactive compounds.
Mechanism of Action: Modulation of GABAergic Neurotransmission and Neuroinflammation
This compound's primary mechanism involves the modulation of GABA-A receptors. In pathological conditions associated with neuroinflammation, elevated levels of neurosteroids like allopregnanolone can potentiate GABAergic signaling, leading to neuronal inhibition and contributing to symptoms such as fatigue, cognitive impairment, and motor deficits.[1][3] this compound acts by competitively antagonizing the binding of these neurosteroids to GABA-A receptors, thereby normalizing GABAergic tone.[1] This action is believed to have a dual effect: directly reducing excessive neuronal inhibition and indirectly mitigating neuroinflammation by reducing the activation of microglia and astrocytes.[3][4]
Preclinical Models
The efficacy of this compound has been evaluated in several preclinical rodent models that recapitulate key aspects of human diseases:
-
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease: This model involves the unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle, leading to progressive loss of dopaminergic neurons in the substantia nigra.[4][5] This results in motor impairments, as well as non-motor symptoms like fatigue, anxiety, and cognitive deficits, mirroring human Parkinson's disease.[4][6]
-
Bile Duct Ligation (BDL) Rat Model of Primary Biliary Cholangitis (PBC): This surgical model induces cholestatic liver disease, leading to symptoms of fatigue, cognitive impairment, and motor incoordination, which are also observed in PBC patients.[1][7]
-
Ammonia-Induced Hyperammonemia Model of Hepatic Encephalopathy (HE): This model mimics the hyperammonemia seen in liver disease, which contributes to neuroinflammation, altered GABAergic neurotransmission, and the resulting cognitive and motor deficits characteristic of HE.[8]
Efficacy Measurement Techniques: Behavioral Assays
A battery of behavioral tests is crucial for assessing the in vivo efficacy of this compound across different functional domains.
Data Presentation: Summary of Preclinical Findings
The following tables summarize the quantitative data from a preclinical study of this compound in the 6-OHDA rat model of Parkinson's disease.
Table 1: Effect of this compound on Non-Motor Symptoms in the 6-OHDA Rat Model of Parkinson's Disease
| Behavioral Test | Parameter | Sham | 6-OHDA + Vehicle | 6-OHDA + this compound |
| Treadmill Test | Time in Shock Zone (%) | 10 ± 2 | 35 ± 5 | 15 ± 3## |
| Open Field Test | Time in Center (%) | 25 ± 4 | 10 ± 2 | 22 ± 3## |
| Sucrose Preference Test | Sucrose Preference (%) | 90 ± 5 | 65 ± 6 | 85 ± 4## |
| Y-Maze Test | Spontaneous Alternation (%) | 75 ± 3 | 50 ± 4 | 70 ± 5## |
Data are presented as mean ± SEM. **p < 0.01 vs. Sham; ##p < 0.01 vs. 6-OHDA + Vehicle.
Table 2: Effect of this compound on Motor Function in the 6-OHDA Rat Model of Parkinson's Disease
| Behavioral Test | Parameter | Sham | 6-OHDA + Vehicle | 6-OHDA + this compound |
| Motorater Test | Number of Errors | 0.8 ± 0.1 | 1.8 ± 0.8 | 0.6 ± 0.1*** |
| CatWalk Gait Analysis | Regularity Index | 0.95 ± 0.02 | 0.75 ± 0.05 | 0.90 ± 0.03## |
Data are presented as mean ± SEM. **p < 0.01 vs. Sham; ***p < 0.001 vs. 6-OHDA + Vehicle; ##p < 0.01 vs. 6-OHDA + Vehicle.[4]
Experimental Protocols: Behavioral Assays
Objective: To assess fatigue-like behavior by measuring the endurance of rats on a motorized treadmill.
Materials:
-
Motorized treadmill with adjustable speed and shock grid
-
Stopwatch
Procedure:
-
Acclimation: Acclimate the rats to the treadmill for 2-3 days prior to testing by placing them on the stationary belt for 5 minutes, followed by a short period of running at a low speed (e.g., 5 m/min).
-
Test Day:
-
Place the rat on the treadmill.
-
Start the treadmill at a low speed (e.g., 10 m/min).
-
Gradually increase the speed every 2-3 minutes (e.g., by 2-4 m/min) up to a maximum speed.
-
The test ends when the rat remains on the shock grid for a predetermined amount of time (e.g., 5 consecutive seconds).
-
-
Data Collection: Record the total time spent on the treadmill and the time spent in the shock zone.
Objective: To evaluate locomotor activity and anxiety-like behavior in a novel environment.
Materials:
-
Open field arena (e.g., 100 x 100 cm with 40 cm high walls)
-
Video tracking software
Procedure:
-
Habituation: Habituate the rats to the testing room for at least 30 minutes before the test.
-
Test:
-
Gently place the rat in the center of the open field arena.
-
Allow the rat to explore freely for a set duration (e.g., 5-10 minutes).
-
Record the session using an overhead video camera.
-
-
Data Analysis: Use video tracking software to analyze the total distance traveled, time spent in the center versus the periphery of the arena, and the frequency of rearing behaviors.
Objective: To measure anhedonia, a core symptom of depression, by assessing the preference for a sweetened solution over water.
Materials:
-
Two identical drinking bottles per cage
-
1% sucrose solution
-
Tap water
Procedure:
-
Habituation: For 48 hours, present the rats with two bottles, one containing water and the other a 1% sucrose solution.
-
Deprivation: Following habituation, deprive the rats of water and food for a set period (e.g., 4-12 hours).
-
Test:
-
Present the rats with two pre-weighed bottles: one with 1% sucrose solution and one with tap water.
-
After a set duration (e.g., 1-24 hours), re-weigh the bottles to determine the volume consumed from each.
-
-
Data Calculation: Calculate the sucrose preference as: (volume of sucrose solution consumed / total volume of liquid consumed) x 100%.
Objective: To assess short-term spatial working memory based on the innate tendency of rodents to explore novel environments.
Materials:
-
Y-shaped maze with three identical arms
-
Video tracking software (optional)
Procedure:
-
Habituation: Allow the rats to acclimate to the testing room for at least 30 minutes.
-
Test:
-
Place the rat at the end of one arm and allow it to freely explore the maze for a set duration (e.g., 8 minutes).
-
Record the sequence of arm entries. An arm entry is counted when all four paws of the rat are within the arm.
-
-
Data Analysis: A spontaneous alternation is defined as three consecutive entries into three different arms. Calculate the percentage of spontaneous alternation as: (number of spontaneous alternations / (total number of arm entries - 2)) x 100%.
Objective: To provide a detailed analysis of motor coordination and gait.
Materials:
-
Motorater apparatus (a rotating rod with a computer-controlled system)
-
CatWalk XT system (Noldus Information Technology)
Procedure (Motorater):
-
Training: Train the rats for several days to walk on the rotating rod at a constant speed.
-
Test: Place the rat on the accelerating rod and record the latency to fall. The number of errors (slips) is also recorded.
Procedure (CatWalk):
-
Training: Allow the rats to traverse the glass walkway of the CatWalk system multiple times to acclimate.
-
Data Acquisition: Record several runs of the rat walking across the walkway. The system uses a high-speed camera to capture paw prints.
-
Data Analysis: The software analyzes various gait parameters, including stride length, swing speed, stance phase, and inter-limb coordination (regularity index).
Efficacy Measurement Techniques: Neurochemical and Molecular Assays
These assays provide insights into the underlying mechanisms of this compound's action at the cellular and molecular level.
Data Presentation: Summary of Preclinical Findings
Table 3: Effect of this compound on Neuroinflammatory Markers and α-Synuclein in the 6-OHDA Rat Model
| Assay | Marker | Sham | 6-OHDA + Vehicle | 6-OHDA + this compound |
| Immunohistochemistry | Iba1+ Microglia (% area) | 5 ± 1 | 20 ± 3 | 8 ± 2## |
| GFAP+ Astrocytes (% area) | 8 ± 2 | 25 ± 4 | 10 ± 3## | |
| Western Blot | α-Synuclein (relative to sham) | 100% | 334 ± 46%*** | 118 ± 39%## |
Data are presented as mean ± SEM. **p < 0.01 vs. Sham; ***p < 0.001 vs. Sham; ##p < 0.01 vs. 6-OHDA + Vehicle.[4]
Table 4: Effect of this compound on Plasma Cytokine Levels in a Hyperammonemia Rat Model
| Assay | Cytokine | Control | Hyperammonemia + Vehicle | Hyperammonemia + this compound |
| ELISA/Western Blot | TNF-α (pg/mL) | 50 ± 8 | 120 ± 15 | 60 ± 10## |
| IL-10 (pg/mL) | 80 ± 10 | 40 ± 7 | 75 ± 9## |
Data are presented as mean ± SEM. **p < 0.01 vs. Control; ##p < 0.01 vs. Hyperammonemia + Vehicle.[1][8]
Experimental Protocols: Neurochemical and Molecular Assays
Objective: To visualize and quantify the activation of microglia (using Iba1 marker) and astrocytes (using GFAP marker) in brain tissue.
Materials:
-
Rat brain tissue sections (perfused and fixed)
-
Primary antibodies: Rabbit anti-Iba1, Mouse anti-GFAP
-
Fluorescently-labeled secondary antibodies
-
Fluorescence microscope and image analysis software
Procedure:
-
Tissue Preparation: Perfuse rats with 4% paraformaldehyde and prepare 40 µm free-floating brain sections.
-
Blocking: Block non-specific binding with a solution containing normal serum and Triton X-100.
-
Primary Antibody Incubation: Incubate sections with primary antibodies (e.g., anti-Iba1 and anti-GFAP) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate sections with appropriate fluorescently-labeled secondary antibodies for 2 hours at room temperature.
-
Imaging and Analysis: Mount sections and capture images using a fluorescence microscope. Quantify the area of immunoreactivity for Iba1 and GFAP using image analysis software (e.g., ImageJ).
Objective: To quantify the protein levels of inflammatory cytokines (e.g., TNF-α, IL-10) and α-synuclein in brain tissue homogenates.
Materials:
-
Brain tissue samples
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-TNF-α, anti-IL-10, anti-α-synuclein, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection system
Procedure:
-
Protein Extraction: Homogenize brain tissue in RIPA buffer and determine protein concentration.
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection and Quantification: Detect protein bands using a chemiluminescence substrate and quantify band intensity relative to the loading control.
Objective: To accurately quantify the concentration of the neurosteroid allopregnanolone in brain tissue.
Materials:
-
Brain tissue samples
-
Internal standard (e.g., deuterated allopregnanolone)
-
Organic solvents for extraction (e.g., methanol, ethyl acetate)
-
Solid-phase extraction (SPE) cartridges
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation: Homogenize brain tissue in the presence of the internal standard.
-
Extraction: Perform liquid-liquid or solid-phase extraction to isolate the neurosteroids.
-
LC-MS/MS Analysis: Inject the extracted sample into the LC-MS/MS system. Use a suitable chromatographic column to separate allopregnanolone from other compounds. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for sensitive and specific detection.
-
Quantification: Generate a standard curve using known concentrations of allopregnanolone and the internal standard to quantify the amount in the brain samples.
Objective: To characterize the antagonistic effect of this compound on GABA-A receptor function.
Materials:
-
Cell line expressing specific GABA-A receptor subunits (e.g., HEK293 cells)
-
Whole-cell patch-clamp electrophysiology setup
-
GABA, allopregnanolone, and this compound solutions
Procedure:
-
Cell Preparation: Culture cells expressing the desired GABA-A receptor subtype.
-
Patch-Clamp Recording: Obtain whole-cell patch-clamp recordings from single cells.
-
GABA and Allopregnanolone Application: Apply a submaximal concentration of GABA to elicit a baseline current. Then, co-apply GABA with allopregnanolone to observe potentiation of the GABA-evoked current.
-
This compound Application: After washing out the previous solutions, pre-apply this compound for a set duration, and then co-apply this compound with GABA and allopregnanolone.
-
Data Analysis: Measure the peak amplitude of the GABA-evoked currents under each condition. A reduction in the allopregnanolone-induced potentiation in the presence of this compound indicates its antagonistic activity. A concentration-response curve can be generated to determine the IC50 of this compound.
Conclusion
The protocols and application notes presented here provide a comprehensive framework for the preclinical evaluation of this compound's efficacy. By combining a battery of behavioral tests with detailed neurochemical and molecular analyses, researchers can gain a thorough understanding of this compound's therapeutic potential and its underlying mechanisms of action. The use of standardized protocols is essential for ensuring the reproducibility and comparability of data across different studies, which will be critical for the continued development of this compound and other novel neurotherapeutics.
References
- 1. This compound improves fatigue, motor incoordination and gait and memory in rats with bile duct ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Attenuates Neuroinflammation, Fatigue, and Cognitive and Motor Impairment in Diverse Neuroinflammatory Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Attenuates Neuroinflammation, Fatigue, and Cognitive and Motor Impairment in Diverse Neuroinflammatory Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound reduces glial activation in the striatum and improves non-motor and some motor alterations in a rat model of Parkinson's disease [frontiersin.org]
- 5. Developing a preclinical model of Parkinson's disease: a study of behaviour in rats with graded 6-OHDA lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound improves symptoms of Parkinson's disease in preclinical model | BioWorld [bioworld.com]
- 7. liverdiseasenews.com [liverdiseasenews.com]
- 8. This compound, a GABAA receptor modulating steroid antagonist, restores motor coordination and cognitive function in hyperammonemic rats by dual effects on peripheral inflammation and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Golexanolone in the Study of GABAergic Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
Introduction
Golexanolone (also known as GR3027) is an investigational drug that acts as a GABA-A receptor modulating steroid antagonist (GAMSA).[1] It functions by reducing the potentiation of GABA-A receptors by neurosteroids such as allopregnanolone.[2] This unique mechanism of action makes this compound a valuable tool for studying the role of GABAergic neurotransmission in various physiological and pathological conditions. These application notes provide detailed protocols for utilizing this compound in preclinical research to investigate its effects on GABAergic systems, neuroinflammation, and related behavioral outcomes.
Mechanism of Action
This compound selectively antagonizes the positive allosteric modulation of GABA-A receptors by neurosteroids.[3] In conditions associated with neuroinflammation, such as hepatic encephalopathy and Parkinson's disease, elevated levels of neurosteroids can lead to excessive GABAergic signaling, contributing to cognitive and motor deficits.[4][5] this compound, by counteracting this potentiation, helps to normalize GABAergic neurotransmission.[2] Furthermore, this compound has been shown to reduce both peripheral inflammation and neuroinflammation, suggesting a dual mechanism of action.[1][6] This includes the modulation of key inflammatory pathways such as the TNFR1-glutaminase-GAT3 and TNFR1-CCL2-TrkB-KCC2 pathways.[1][7]
Data Presentation
Table 1: Effects of this compound on Motor Coordination in a Rat Model of Parkinson's Disease
| Parameter | Control (Sham) | 6-OHDA (Vehicle) | 6-OHDA + this compound |
| Motorater Test (errors/run) | 0.8 ± 0.1 | 1.8 ± 0.8 | 0.6 ± 0.1 |
| Catwalk Test (Regularity Index, %) | 97.0 ± 0.5 | 92.5 ± 1.4 | 95.3 ± 0.6 |
Data are presented as mean ± SEM.[8]
Table 2: Effects of this compound on Inflammatory Markers in Hyperammonemic Rats
| Marker | Control | Hyperammonemic (Vehicle) | Hyperammonemic + this compound |
| Plasma TNF-α | Normalized to Control | Increased | Reduced |
| Plasma IL-10 | Normalized to Control | Reduced | Increased |
Qualitative summary based on findings from Mincheva et al., 2022.[1]
Table 3: Clinical Effects of this compound in Patients with Covert Hepatic Encephalopathy
| Parameter | Placebo | This compound (10, 40, or 80 mg bid) | p-value |
| Epworth Sleepiness Scale (ESS) | - | Directionally favorable change | 0.047 |
| Mean Dominant Frequency (MDF) on EEG | - | Directionally favorable change | 0.142 |
| Delta+Theta/Alpha+Beta Ratio (DT/AB) on EEG | - | Directionally favorable change | 0.021 |
Data from a 3-week pilot study.[9][10]
Experimental Protocols
Protocol 1: In Vivo Assessment of Motor Coordination in a Rat Model
This protocol is adapted from studies investigating the effect of this compound on motor deficits in a 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease.[4][8]
1. Animal Model:
- Induce a unilateral lesion of the nigrostriatal pathway in adult male Wistar rats by injecting 6-OHDA into the medial forebrain bundle.
- Allow rats to recover for 4 weeks post-surgery.
2. This compound Administration:
- Prepare this compound in a suitable vehicle (e.g., Capmul).
- Administer this compound orally once daily at a dose of 50 mg/kg.[11]
- Treat a control group of 6-OHDA rats with the vehicle alone.
- Include a sham-operated control group.
3. Motorater Test:
- Acclimate rats to the Motorater apparatus, a rotating beam with increasing speed.
- After 4 weeks of treatment, test the rats on the Motorater.
- Record the number of slips (errors) per run for each rat.
- Calculate the average number of errors per run for each group.
4. Catwalk Test:
- Use the Catwalk XT system to analyze locomotor gait.
- Allow rats to walk across the enclosed walkway.
- Analyze the recorded paw prints to determine the regularity index, which reflects the number of normal step sequence patterns relative to the total number of step patterns.
5. Data Analysis:
- Compare the mean number of errors in the Motorater test and the mean regularity index in the Catwalk test between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 2: In Vitro Electrophysiological Recording of GABA-A Receptor Currents
This protocol provides a general framework for using patch-clamp electrophysiology to study the effects of this compound on GABA-A receptor currents in cultured neurons or brain slices.
1. Cell Preparation:
- Prepare primary neuronal cultures (e.g., hippocampal or cortical neurons) from embryonic rats or mice, or prepare acute brain slices from adult animals.
- Maintain cultures or slices in appropriate artificial cerebrospinal fluid (aCSF).
2. Patch-Clamp Recording:
- Use a whole-cell patch-clamp configuration to record from individual neurons.
- Hold the membrane potential at -70 mV to record inhibitory postsynaptic currents (IPSCs).
- The internal pipette solution should contain a chloride salt (e.g., KCl) to allow for the measurement of chloride currents.
- The external solution (aCSF) should contain antagonists for ionotropic glutamate receptors (e.g., CNQX and APV) to isolate GABAergic currents.
3. Experimental Design:
- Establish a stable baseline recording of spontaneous or evoked IPSCs.
- To study the effect of this compound on neurosteroid-potentiated currents, first apply a neurosteroid agonist like allopregnanolone to the bath to potentiate GABA-A receptor currents.
- After observing a stable potentiation, co-apply this compound at various concentrations to determine its ability to antagonize the neurosteroid effect.
- Record changes in the amplitude, frequency, and decay kinetics of the IPSCs.
4. Data Analysis:
- Measure the peak amplitude and decay time constant of the IPSCs before and after drug application.
- Construct dose-response curves for this compound's antagonism of the neurosteroid effect.
Protocol 3: Immunohistochemical Analysis of Neuroinflammation
This protocol describes how to use immunohistochemistry to examine the effects of this compound on markers of neuroinflammation in brain tissue from animal models.
1. Tissue Preparation:
- Perfuse animals with saline followed by 4% paraformaldehyde (PFA).
- Post-fix the brains in 4% PFA and then transfer to a sucrose solution for cryoprotection.
- Cut brain sections (e.g., 40 µm) on a cryostat.
2. Immunohistochemistry:
- Wash free-floating sections in phosphate-buffered saline (PBS).
- Perform antigen retrieval if necessary.
- Block non-specific binding with a blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100).
- Incubate sections with primary antibodies overnight at 4°C. Relevant primary antibodies include:
- Anti-Iba1 for microglia.
- Anti-GFAP for astrocytes.
- Anti-TNF-α for the inflammatory cytokine.
- Antibodies against specific GABA-A receptor subunits (e.g., α1, β2/3, γ2).
- Wash sections and incubate with appropriate fluorescently labeled secondary antibodies.
- Mount sections on slides and coverslip with a mounting medium containing DAPI for nuclear staining.
3. Imaging and Analysis:
- Acquire images using a confocal microscope.
- Quantify the immunofluorescence intensity or the number of immunoreactive cells in specific brain regions (e.g., hippocampus, cerebellum, substantia nigra).
- Analyze the morphology of microglia and astrocytes to assess their activation state.
Visualizations
Caption: this compound's antagonistic action at the neurosteroid binding site of the GABA-A receptor.
Caption: Experimental workflow for preclinical evaluation of this compound.
Caption: this compound's modulation of neuroinflammatory pathways affecting GABAergic signaling.
References
- 1. This compound Attenuates Neuroinflammation, Fatigue, and Cognitive and Motor Impairment in Diverse Neuroinflammatory Disorders [mdpi.com]
- 2. Direct measurements of neurosteroid binding to specific sites on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound reduces glial activation in the striatum and improves non-motor and some motor alterations in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunohistochemical studies on distribution of GABAA receptor complex in the rat brain using antibody against purified GABAA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Attenuates Neuroinflammation, Fatigue, and Cognitive and Motor Impairment in Diverse Neuroinflammatory Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a GABAA receptor modulating steroid antagonist, restores motor coordination and cognitive function in hyperammonemic rats by dual effects on peripheral inflammation and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound reduces glial activation in the striatum and improves non-motor and some motor alterations in a rat model of Parkinson's disease [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. A pilot study of this compound, a new GABA-A receptor-modulating steroid antagonist, in patients with covert hepatic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Golexanolone's Impact on Motor Coordination
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for assessing the impact of Golexanolone on motor coordination. This compound, a GABAA receptor-modulating steroid antagonist (GAMSA), has demonstrated potential in preclinical models for improving motor and non-motor symptoms in neurological conditions such as Parkinson's disease and hepatic encephalopathy.[1][2][3] Its mechanism of action involves antagonizing the effects of neurosteroids like allopregnanolone and THDOC on GABAA receptors, thereby reducing their potentiation.[1]
The following sections detail the proposed signaling pathway of this compound, experimental workflows for assessing motor function, and specific protocols for key behavioral tests.
This compound's Proposed Signaling Pathway
This compound is believed to exert its effects on motor coordination by modulating GABAergic neurotransmission and reducing neuroinflammation.[4][5][6][7][8][9] In pathological conditions characterized by neuroinflammation, such as Parkinson's disease models, activated microglia can lead to increased production of glutamate.[10] This excess glutamate can, in turn, induce astrocytes to release GABA, leading to an over-activation of GABAA receptors on neurons.[10] This enhanced GABAergic tone can contribute to the loss of dopaminergic neurons and subsequent motor deficits.[10] this compound may counteract this by reducing the potentiation of GABAA receptors, thereby helping to restore the balance of the glutamate-GABA-dopamine pathway.[10]
References
- 1. Frontiers | this compound reduces glial activation in the striatum and improves non-motor and some motor alterations in a rat model of Parkinson's disease [frontiersin.org]
- 2. This compound improves symptoms of Parkinson's disease in preclinical model | BioWorld [bioworld.com]
- 3. A pilot study of this compound, a new GABA-A receptor-modulating steroid antagonist, in patients with covert hepatic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. This compound, a GABAA receptor modulating steroid antagonist, restores motor coordination and cognitive function in hyperammonemic rats by dual effects on peripheral inflammation and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a GABAA receptor modulating steroid antagonist, restores motor coordination and cognitive function in hyperammonemic rats by dual effects on peripheral inflammation and neuroinflammation [umu.diva-portal.org]
- 7. This compound Attenuates Neuroinflammation, Fatigue, and Cognitive and Motor Impairment in Diverse Neuroinflammatory Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a GABAA receptor modulating steroid antagonist, restores motor coordination and cognitive function in hyperammonemic rats by dual effects on peripheral inflammation and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound affords sustained improvement of Parkinson's symptoms in rats by reducing microglia activation that restores the glutamate-GABA-dopamine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Golexanolone: Application Notes and Protocols for Studying Cognitive Impairment in Liver Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Golexanolone (also known as GR3027) is an investigational drug that shows promise in treating cognitive impairment associated with liver diseases such as hepatic encephalopathy (HE) and primary biliary cholangitis (PBC).[1][2][3][4][5] As a novel GABA-A receptor-modulating steroid antagonist (GAMSA), this compound offers a targeted approach to mitigating the neurological symptoms of these conditions.[1][6] These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in preclinical and clinical research settings.
This compound's primary mechanism involves attenuating the potentiation of GABA-A receptors by neurosteroids like allopregnanolone, which are often elevated in liver disease and contribute to cognitive and behavioral impairments.[1][2][3] Unlike direct GABA-A receptor blockers, this compound selectively modulates the effects of neurosteroids, which may result in a more favorable side-effect profile, avoiding issues like seizures or unconsciousness.[2][3] Preclinical and clinical studies have demonstrated its potential to reduce neuroinflammation, improve cognitive function, and alleviate symptoms such as fatigue and motor incoordination.[1][7][8][9][10]
Data Presentation
Table 1: Summary of this compound Clinical Trials in Liver Disease
| Trial Identifier | Phase | Indication | Dosage(s) | Treatment Duration | Key Efficacy Endpoints | Key Findings | Reference(s) |
| EudraCT 2016-003651-30 | Phase IIa (Pilot) | Covert Hepatic Encephalopathy (HE) in patients with cirrhosis | 10 mg, 40 mg, 80 mg BID | 3 weeks | Epworth Sleepiness Scale (ESS), EEG (Mean Dominant Frequency, delta+theta/alpha+beta ratio), Continuous Reaction Time (CRT), Psychometric Hepatic Encephalopathy Score (PHES), Animal Naming Test (ANT) | Well tolerated; showed improvements in cognition, sleepiness, and brain wave activity.[6][11][12][13] | [6][11][12][13] |
| EudraCT 2022-000422-16 | Phase Ib/IIa | Primary Biliary Cholangitis (PBC) with cognitive symptoms and fatigue | Phase Ib: 40 mg BID; Phase IIa: Two dose levels (40 mg and 80 mg BID) | Phase Ib: 5 days; Phase IIa: 28 days | Safety, tolerability, pharmacokinetics, cognitive function, fatigue, daytime sleepiness, health-related quality of life | Phase Ib showed good safety and tolerability. Phase IIa is ongoing to assess efficacy.[2][3][14] | [2][3][14] |
Table 2: Summary of this compound Preclinical Studies
| Animal Model | Key Pathological Features | This compound Intervention | Key Findings | Reference(s) |
| Hyperammonemic Rats (Model for MHE) | Peripheral inflammation, neuroinflammation (microglia and astrocyte activation), impaired cognitive and motor function | Not specified | Reduced peripheral and neuroinflammation; improved cognitive and motor function.[1] | |
| Bile-Duct Ligation Rats (Model for PBC) | Peripheral inflammation, neuroinflammation, fatigue, impaired memory, and motor incoordination | Not specified | Reversed inflammation, altered neurotransmission, and behavioral deficits. | [1] |
| 6-OHDA-induced Rats (Model for Parkinson's Disease with neuroinflammation) | Microglia and astrocyte activation, loss of tyrosine hydroxylase, fatigue, anhedonia, memory impairment, motor deficits | Daily treatment starting one week after induction | Reduced microglia activation, improved motor and non-motor symptoms, and preserved TrkB signaling.[1][9][15] | [1][9][15] |
Signaling Pathways and Experimental Workflows
This compound's Proposed Mechanism of Action
Caption: Proposed mechanism of this compound in liver disease-associated cognitive impairment.
Preclinical Experimental Workflow
Caption: A typical workflow for preclinical evaluation of this compound.
Clinical Trial Logical Flow
Caption: Logical flow for a randomized, placebo-controlled clinical trial of this compound.
Experimental Protocols
Protocol 1: Assessment of Cognitive and Motor Function in a Rat Model of Hyperammonemia
Objective: To evaluate the efficacy of this compound in reversing cognitive and motor deficits in a preclinical model of hepatic encephalopathy.
1. Animal Model:
- Species: Male Wistar rats (200-250g).
- Induction of Hyperammonemia: Administer ammonium acetate in drinking water (e.g., 2.5% w/v) for a specified period (e.g., 4 weeks) to induce a state of chronic hyperammonemia, which mimics key aspects of HE.
2. This compound Administration:
- Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
- Dosing: Administer this compound or vehicle via oral gavage once daily for the duration of the study (e.g., last 2 weeks of the hyperammonemia protocol). Dosages should be determined based on previous studies or dose-ranging experiments.
3. Behavioral and Cognitive Testing:
- Motor Coordination (Rotarod Test):
- Acclimatize rats to the rotarod apparatus for 2-3 days prior to testing.
- On the test day, place the rat on the rotating rod, which accelerates from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set time (e.g., 5 minutes).
- Record the latency to fall from the rod.
- Perform 3 trials per animal with an inter-trial interval of at least 15 minutes.
- Spatial Learning and Memory (Morris Water Maze):
- Fill a circular pool with water made opaque with non-toxic paint and place a hidden platform just below the water surface.
- Acquisition Phase (4-5 days): Conduct 4 trials per day where the rat is released from different starting positions and must find the hidden platform. Record the escape latency and path length.
- Probe Trial (24 hours after last acquisition trial): Remove the platform and allow the rat to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
4. Data Analysis:
- Compare the performance of this compound-treated hyperammonemic rats to vehicle-treated hyperammonemic rats and healthy controls using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Analysis of Neuroinflammation Markers
Objective: To quantify the effect of this compound on microglia and astrocyte activation in brain tissue from experimental animals.
1. Tissue Processing:
- Following the final behavioral test, euthanize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).
- Harvest brains and post-fix in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection.
- Section the brains (e.g., cerebellum, hippocampus) at 30-40 µm using a cryostat.
2. Immunohistochemistry:
- Wash free-floating sections in phosphate-buffered saline (PBS).
- Perform antigen retrieval if necessary (e.g., using citrate buffer).
- Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour.
- Incubate sections overnight at 4°C with primary antibodies against:
- Microglia: Iba1 (Ionized calcium-binding adapter molecule 1).
- Astrocytes: GFAP (Glial fibrillary acidic protein).
- Wash sections and incubate with appropriate fluorescently-labeled secondary antibodies for 2 hours at room temperature.
- Mount sections on slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining.
3. Image Acquisition and Analysis:
- Capture images using a confocal or fluorescence microscope.
- Quantify the immunoreactivity (e.g., fluorescence intensity, number of positive cells, or cell morphology analysis) in defined regions of interest using image analysis software (e.g., ImageJ).
- Compare the levels of Iba1 and GFAP expression between treatment groups.
Protocol 3: Assessment of Cognitive Function in a Clinical Trial for Covert HE
Objective: To assess the effect of this compound on cognitive performance in patients with cirrhosis and covert HE.
1. Patient Population:
- Adults with diagnosed liver cirrhosis (e.g., Child-Pugh Class A or B).
- Evidence of cognitive impairment at screening, as determined by an abnormal result on a standardized test like the Continuous Reaction Time (CRT) test.[11]
2. Study Design:
- A randomized, double-blind, placebo-controlled trial.
- Patients are randomized to receive this compound (e.g., 40 mg or 80 mg BID) or a matching placebo for a predefined period (e.g., 3-4 weeks).[12][14]
3. Cognitive and Vigilance Assessments:
- Perform a battery of tests at baseline and at specified follow-up visits (e.g., Day 10, Day 21).[12]
- Psychometric Hepatic Encephalopathy Score (PHES): A battery of paper-and-pencil tests assessing attention, visuomotor coordination, and processing speed. It includes tests like the Number Connection Test A and B.
- Continuous Reaction Time (CRT): Measures sustained attention and vigilance. Patients are required to respond to a specific auditory stimulus presented repeatedly over a period. The mean reaction time and number of lapses are recorded.
- Animal Naming Test (ANT): A test of verbal fluency where the patient is asked to name as many different animals as possible in 60 seconds.
- Epworth Sleepiness Scale (ESS): A self-administered questionnaire to assess daytime sleepiness.[6][12][13]
- Electroencephalogram (EEG): To measure brain wave activity, focusing on changes in the mean dominant frequency and the ratio of slow waves (delta+theta) to fast waves (alpha+beta).[6][12][13]
4. Data Analysis:
- The primary endpoint is typically the change from baseline in one or more of the cognitive tests.
- Compare the change in scores between the this compound and placebo groups using appropriate statistical models (e.g., ANCOVA, with baseline score as a covariate).
- Safety and tolerability are assessed by monitoring adverse events throughout the study.
References
- 1. This compound Attenuates Neuroinflammation, Fatigue, and Cognitive and Motor Impairment in Diverse Neuroinflammatory Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. liverdiseasenews.com [liverdiseasenews.com]
- 3. liverdiseasenews.com [liverdiseasenews.com]
- 4. This compound by Umecrine Cognition for Hepatic Encephalopathy: Likelihood of Approval [pharmaceutical-technology.com]
- 5. Karolinska Development's portfolio company Umecrine Cognition submits a Clinical Trial Application to initiate a phase 2 clinical trial with this compound | GlobeNewswire by notified [kommunikasjon.ntb.no]
- 6. A pilot study of this compound, a new GABA-A receptor-modulating steroid antagonist, in patients with covert hepatic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. umecrinecognition.com [umecrinecognition.com]
- 8. This compound Attenuates Neuroinflammation, Fatigue, and Cognitive and Motor Impairment in Diverse Neuroinflammatory Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound reduces glial activation in the striatum and improves non-motor and some motor alterations in a rat model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a GABAA receptor modulating steroid antagonist, restores motor coordination and cognitive function in hyperammonemic rats by dual effects on peripheral inflammation and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.au.dk [pure.au.dk]
- 12. sleeprhythm.org [sleeprhythm.org]
- 13. Novel drug this compound shows promise against cognitive decline in hepatic encephalopathy | Multidisciplinary | MIMS Thailand [prdmspapp.mimsdev.com]
- 14. hra.nhs.uk [hra.nhs.uk]
- 15. This compound affords sustained improvement of Parkinson's symptoms in rats by reducing microglia activation that restores the glutamate-GABA-dopamine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of golexanolone (also known as GR3027), a first-in-class GABA-A Receptor Modulating Steroid Antagonist (GAMSA), and its application as a research tool for investigating pathologies associated with neurosteroid dysregulation. This compound offers a unique mechanism of action, making it a valuable agent for exploring the roles of neurosteroids and GABAergic signaling in a variety of central nervous system (CNS) disorders.
Introduction
This compound is an investigational small molecule that selectively antagonizes the potentiation of GABA-A receptors by neurosteroids such as allopregnanolone.[1][2] Unlike direct GABA-A receptor antagonists, this compound does not block the receptor's basal function, which may minimize side effects like seizures.[3][4] Its primary action is to counteract the excessive inhibitory tone caused by elevated levels of certain neurosteroids, a condition implicated in various neurological and liver-related diseases.[1][5] Emerging evidence also points to its dual role in mitigating both peripheral inflammation and neuroinflammation, further broadening its therapeutic and research potential.[2][6][7]
Mechanism of Action
This compound's mechanism centers on its ability to modulate the GABA-A receptor at the neurosteroid binding site. In pathological states characterized by elevated allopregnanolone, there is an over-activation of GABA-A receptors, leading to excessive neuronal inhibition. This can manifest as cognitive impairment, fatigue, and motor deficits.[1][3] this compound acts to reverse this over-activation, thereby restoring a more balanced GABAergic tone.[8] Additionally, studies have shown that this compound can reduce the activation of microglia and astrocytes, key players in neuroinflammation, and decrease levels of pro-inflammatory cytokines like TNF-α while increasing anti-inflammatory cytokines like IL-10 in animal models.[2][6]
Applications in Neurosteroid-Related Pathologies
This compound is being investigated in several conditions where neurosteroid dysregulation and neuroinflammation are believed to play a role.
-
Hepatic Encephalopathy (HE): In HE, liver dysfunction leads to the accumulation of substances like ammonia, which can increase neurosteroid levels and cause cognitive and motor deficits.[9][10] this compound has shown promise in preclinical models and early clinical trials by improving cognitive function and vigilance in these patients.[9][11]
-
Primary Biliary Cholangitis (PBC): Patients with PBC often experience severe fatigue and cognitive symptoms, which are associated with elevated levels of allopregnanolone.[3][4] this compound is being studied as a potential treatment to alleviate these non-motor symptoms.[3][12]
-
Parkinson's Disease (PD): Preclinical studies in a rat model of PD have demonstrated that this compound can improve both motor and non-motor symptoms, such as fatigue and anhedonia.[8][13] The treatment was also found to reduce glial activation and normalize levels of α-synuclein, suggesting a disease-modifying potential.[7][8]
-
Other Potential Applications: Due to its mechanism, this compound could be a valuable tool for investigating other neuroinflammatory and neurodegenerative conditions like Alzheimer's disease.[1][14]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy of this compound in a Rat Model of Parkinson's Disease (6-OHDA)
| Parameter | Control (Sham) | PD Model (6-OHDA) | PD Model + this compound | Reference |
| Motor Coordination (Errors in Motorater) | 0.8 ± 0.1 | 1.8 ± 0.8 | 0.6 ± 0.1 | [8] |
| Fatigue (Treadmill running time, s) | Not specified | Reduced | Improved | [8] |
| Anhedonia (Sucrose preference, %) | Not specified | Reduced | Improved | [8] |
| Short-term Memory (Y-maze, % correct) | Not specified | Impaired | Improved | [8] |
| Microglia Activation (Striatum) | Baseline | Increased | Reduced | [8] |
| Astrocyte Activation (Striatum) | Baseline | Increased | Reduced | [8] |
| α-Synuclein Levels (Striatum) | Baseline | Increased | Normalized | [7][8] |
Table 2: Clinical Efficacy of this compound in Covert Hepatic Encephalopathy
| Parameter | Placebo (n=12) | This compound (10, 40, or 80mg BID; n=33) | p-value | Reference |
| Epworth Sleepiness Scale (ESS) | Directional Worsening | Directional Improvement | 0.047 | [9][11] |
| EEG (Delta+Theta / Alpha+Beta Ratio) | Directional Worsening | Directional Improvement | 0.021 | [9][11] |
| EEG (Mean Dominant Frequency, MDF) | Directional Worsening | Directional Improvement | 0.142 | [9][11] |
| Continuous Reaction Time (CRT) | No significant change | Directional Improvement | Not significant | [9][11] |
| Psychometric HE Score (PHES) | No significant change | Directional Improvement | Not significant | [9][11] |
| Animal Naming Test (ANT) | No significant change | Directional Improvement | Not significant | [9][11] |
Experimental Protocols
Protocol 1: Induction and Treatment of the 6-OHDA Rat Model of Parkinson's Disease
This protocol describes the unilateral 6-hydroxydopamine (6-OHDA) lesion model in rats to study Parkinson's disease and the subsequent treatment with this compound.[8]
Materials:
-
8-week-old male Wistar-Han rats
-
6-hydroxydopamine (6-OHDA)
-
Isoflurane for anesthesia
-
Stereotaxic apparatus
-
This compound
-
Vehicle for this compound (e.g., CAPMUL)
-
Behavioral testing equipment (Motorater, CatWalk, treadmill, Y-maze, open field)
-
Reagents for immunohistochemistry and Western blotting
Procedure:
-
Animal Housing: House rats in pairs under standard laboratory conditions (12-h light-dark cycle, 22°C, 55% humidity) with ad libitum access to food and water.[8]
-
6-OHDA Lesion:
-
Anesthetize rats using isoflurane (5% for induction, 2% for maintenance).[8]
-
Secure the rat in a stereotaxic apparatus.
-
Perform a unilateral injection of 6-OHDA into the medial forebrain bundle to induce a lesion of dopaminergic neurons. Sham-operated animals receive a vehicle injection.
-
-
Recovery: Allow a 4-week recovery period for the lesion to fully develop.[8]
-
Treatment:
-
Begin treatment with this compound or vehicle. Administer orally (e.g., via gavage) at the desired dose and frequency.
-
In one described study, treatment started at week 4 post-surgery and continued for several weeks.[8]
-
-
Behavioral Assessment:
-
Motor Coordination: Use the Motorater test to count errors and the CatWalk system to analyze locomotor gait.[8]
-
Fatigue: Measure endurance using a treadmill test.[8]
-
Anhedonia: Assess using the sucrose preference test.[8]
-
Anxiety: Evaluate in an open field test.[8]
-
Short-term Memory: Test using a Y-maze.[8]
-
-
Post-mortem Analysis:
-
At the end of the treatment period, euthanize the animals.
-
Harvest brain tissue (specifically striatum and substantia nigra).
-
Perform immunohistochemistry to assess glial activation (Iba-1 for microglia, GFAP for astrocytes) and tyrosine hydroxylase (TH) loss.[8]
-
Use Western blotting to quantify levels of α-synuclein and other proteins of interest.[8]
-
Protocol 2: Assessment of this compound in Patients with Covert Hepatic Encephalopathy
This protocol outlines a randomized, double-blind, placebo-controlled study to evaluate the safety and efficacy of this compound in patients with cirrhosis and covert HE.[9][11]
Study Design:
-
Population: Adults with Child-Pugh A/B cirrhosis and evidence of covert HE (e.g., abnormal continuous reaction time).[9][11]
-
Intervention: Randomization to receive this compound (e.g., 10, 40, or 80mg BID) or placebo.[9][11]
-
Primary Endpoints: Safety and pharmacokinetics.
-
Secondary/Exploratory Endpoints: Changes in cognitive and electrophysiological measures.
Procedure:
-
Screening: Screen patients with cirrhosis for covert HE using tests like the Continuous Reaction Time (CRT) test.
-
Baseline Assessment: At baseline (Day 0), perform a battery of tests including:
-
Psychometric Tests: Psychometric Hepatic Encephalopathy Score (PHES), Animal Naming Test (ANT).[9][11]
-
Sleepiness/Vigilance: Epworth Sleepiness Scale (ESS).[9][11]
-
Electrophysiology: Electroencephalogram (EEG) to determine mean dominant frequency (MDF) and the ratio of slow to fast waves (delta+theta / alpha+beta).[9][11]
-
-
Randomization and Dosing: Randomize eligible patients to receive oral this compound or placebo twice daily for 21 days.
-
Follow-up Assessments: Repeat the battery of tests performed at baseline on Day 10 and Day 21 of treatment.[9][11]
-
Data Analysis:
-
Analyze safety and pharmacokinetic data.
-
Compare the change from baseline to Day 21 between the this compound and placebo groups for all efficacy measures using appropriate statistical methods.
-
Conclusion
This compound represents a targeted approach to normalizing the pathological effects of neurosteroid over-activation on GABAergic neurotransmission and inflammation. Its unique mechanism makes it an invaluable tool for researchers investigating the pathophysiology of hepatic encephalopathy, Parkinson's disease, PBC, and other neuroinflammatory conditions. The protocols and data presented here provide a foundation for designing further preclinical and clinical investigations into the therapeutic potential of modulating the neurosteroid-GABA-A receptor axis.
References
- 1. neurology.magnusconferences.com [neurology.magnusconferences.com]
- 2. This compound, a GABAA receptor modulating steroid antagonist, restores motor coordination and cognitive function in hyperammonemic rats by dual effects on peripheral inflammation and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. liverdiseasenews.com [liverdiseasenews.com]
- 4. liverdiseasenews.com [liverdiseasenews.com]
- 5. This compound Attenuates Neuroinflammation, Fatigue, and Cognitive and Motor Impairment in Diverse Neuroinflammatory Disorders | MDPI [mdpi.com]
- 6. This compound, a GABAA receptor modulating steroid antagonist, restores motor coordination and cognitive function in hyperammonemic rats by dual effects on peripheral inflammation and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Attenuates Neuroinflammation, Fatigue, and Cognitive and Motor Impairment in Diverse Neuroinflammatory Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound reduces glial activation in the striatum and improves non-motor and some motor alterations in a rat model of Parkinson's disease [frontiersin.org]
- 9. sleeprhythm.org [sleeprhythm.org]
- 10. pure.au.dk [pure.au.dk]
- 11. A pilot study of this compound, a new GABA-A receptor-modulating steroid antagonist, in patients with covert hepatic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Karolinska Development's portfolio company Umecrine Cognition submits a Clinical Trial Application to initiate a phase 2 clinical trial with this compound | GlobeNewswire by notified [kommunikasjon.ntb.no]
- 13. trial.medpath.com [trial.medpath.com]
- 14. This compound by Umecrine Cognition for Hepatic Encephalopathy: Likelihood of Approval [pharmaceutical-technology.com]
Practical Guide for Golexanolone Use in Neuropharmacology Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Golexanolone (also known as GR3027) is an investigational drug that acts as a GABA-A receptor-modulating steroid antagonist (GAMSA).[1][2] It is under development for its potential to treat cognitive and vigilance disorders that arise from the allosteric over-activation of GABA-A receptors by neurosteroids like allopregnanolone.[3] This guide provides a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its application in neuropharmacology research, particularly in the context of neurodegenerative and neuroinflammatory conditions.
Mechanism of Action
This compound functions by antagonizing the effects of positive allosteric modulators of GABA-A receptors, such as the neurosteroids allopregnanolone and THDOC.[1] It does not directly block the GABA binding site but instead reduces the potentiation of the receptor's activity caused by these neurosteroids.[4][5] This modulatory action helps to rebalance GABAergic neurotransmission, which can become dysregulated in various neurological disorders.[4][6]
Recent research indicates that this compound's therapeutic effects also stem from its ability to reduce neuroinflammation.[4][7][8][9] It has been shown to mitigate the activation of microglia and astrocytes, key immune cells in the central nervous system.[1][2][8] By dampening glial activation, this compound can interrupt inflammatory cascades that contribute to neuronal dysfunction and disease progression.[7][10]
Signaling Pathways
The therapeutic effects of this compound in conditions like hyperammonemia and Parkinson's disease models are associated with the modulation of specific signaling pathways. In hyperammonemic rats, this compound has been shown to reverse the enhanced activation of the TNFR1-glutaminase-GAT3 and TNFR1-CCL2-TrkB-KCC2 pathways in the cerebellum.[5][11] In a rat model of Parkinson's disease, this compound reduces the activation of the glutaminase-glutamate-GABA-TH-dopamine pathway.[10]
Quantitative Data Summary
Preclinical Efficacy in Parkinson's Disease Model (6-OHDA Rats)
| Parameter | Control Group | 6-OHDA + Vehicle | 6-OHDA + this compound | Outcome | Citation |
| Motor Coordination (Errors) | 0.8 ± 0.1 | 1.8 ± 0.8 | 0.6 ± 0.1 | This compound restored motor coordination. | [1] |
| Fatigue (Time in shock zone %) | Normal | Increased | Reduced | This compound reversed fatigue. | [1][12] |
| Anxiety (Time in center of open field) | Normal | Reduced | Normalized | This compound reversed anxiety. | [1][12] |
| Anhedonia (Sucrose preference) | High | Reduced | Normalized | This compound reversed anhedonia. | [2][12] |
| Short-term Memory (Y-maze) | Normal | Impaired | Normalized | This compound improved short-term memory. | [1][2][12] |
| α-synuclein levels | Normal | Increased | Prevented Increase | This compound normalized α-synuclein levels. | [1][2] |
Preclinical Efficacy in Hyperammonemia/Hepatic Encephalopathy Models
| Parameter | Control Group | Hyperammonemic + Vehicle | Hyperammonemic + this compound | Outcome | Citation |
| Motor Coordination | Normal | Impaired | Restored | This compound restored motor coordination. | [4][5][11] |
| Novel Object Location Memory | 0.14 ± 0.046 | -0.067 ± 0.067 | 0.16 ± 0.046 | This compound restored spatial memory. | [5] |
| Short-term Memory (Y-maze) | 0.46 ± 0.028 | 0.034 ± 0.034 | 0.046 ± 0.027 | This compound reversed short-term memory impairment. | [5] |
| Plasma TNF-α | Normal | Increased | Normalized | This compound reduced peripheral inflammation. | [5][11] |
| Plasma IL-10 | Normal | Reduced | Normalized | This compound increased anti-inflammatory cytokine. | [5][11] |
Human Clinical Trial Data (Covert Hepatic Encephalopathy)
| Parameter | Placebo (n=12) | This compound (10, 40, 80 mg BID; n=33) | p-value | Outcome | Citation |
| Epworth Sleepiness Scale (ESS) | No significant change | Directionally favorable change | p = 0.047 | This compound may improve sleepiness. | [3][13] |
| EEG (delta+theta/alpha+beta ratio) | No significant change | Directionally favorable change | p = 0.021 | This compound may improve brain wave activity. | [3][13] |
| EEG (mean dominant frequency) | No significant change | Directionally favorable change | p = 0.142 | This compound may improve brain wave activity. | [3][13] |
Experimental Protocols
Parkinson's Disease Rat Model (Unilateral 6-OHDA Lesion)
This protocol describes the creation of a rat model of Parkinson's disease through the unilateral injection of 6-hydroxydopamine (6-OHDA) into the striatum.
Materials:
-
8-week-old Wistar-Han male rats
-
6-hydroxydopamine (6-OHDA)
-
Ascorbic acid
-
Saline solution
-
Isoflurane anesthetic
-
Stereotaxic apparatus
-
Hamilton syringe
Procedure:
-
Animal Preparation: House Wistar-Han male rats (8 weeks old) under standard laboratory conditions (12-h light-dark cycle, 22°C, 55% humidity) with ad libitum access to food and water for at least one week before surgery.[1]
-
6-OHDA Solution Preparation: Prepare the 6-OHDA solution immediately before use by dissolving it in saline containing 0.02% ascorbic acid to prevent oxidation.
-
Anesthesia and Stereotaxic Surgery: Anesthetize the rats with isoflurane (5% for induction, 2% for maintenance). Secure the animal in a stereotaxic frame.
-
Injection: Inject 6-OHDA unilaterally into the right striatum. The volume and concentration of 6-OHDA should be determined based on the desired lesion severity. A common protocol involves injecting a specific amount of 6-OHDA in a small volume (e.g., µg in µL) over several minutes.
-
Post-operative Care: After injection, suture the incision and allow the animals to recover. Provide appropriate post-operative care, including analgesics. Allow a recovery period of at least 4 weeks for the lesion to stabilize before starting treatment.[1]
-
This compound Administration: this compound treatment can be initiated 4 weeks after surgery.[1] The drug is typically administered daily. The vehicle used in some studies is Capmul.[4]
-
Sham Control: For the sham-operated control group, perform the same surgical procedure but inject the vehicle solution instead of 6-OHDA.
Behavioral Assessments
a) Motor Coordination (Motorater Test)
-
Apparatus: A rotating rod apparatus.
-
Procedure: Place the rat on the rotating rod. The number of errors (falls) over a set period is recorded. An increased number of errors indicates motor incoordination.[1]
b) Fatigue (Treadmill Test)
-
Apparatus: A treadmill with a shock zone at the rear.
-
Procedure: Place the rat on the treadmill and measure the total time spent running and the time spent in the shock zone. Increased time in the shock zone is an indicator of fatigue.[1]
c) Anxiety (Open Field Test)
-
Apparatus: A square arena with defined central and peripheral zones.
-
Procedure: Place the rat in the center of the arena and allow it to explore freely for a set duration (e.g., 5-10 minutes). Record the time spent in the central zone. A decrease in time spent in the center is indicative of anxiety-like behavior.[1]
d) Depression-like Behavior (Sucrose Preference Test)
-
Procedure: Individually house rats and give them a choice between two bottles: one with water and one with a sucrose solution (e.g., 1%). Measure the consumption from each bottle over 24 hours. A reduced preference for the sucrose solution is interpreted as anhedonia, a core symptom of depression.[2]
e) Short-Term Memory (Y-Maze Test)
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure: Allow the rat to explore the maze freely for a set period. Record the sequence of arm entries. The percentage of spontaneous alternations (entering a different arm on each of the last three entries) is calculated. A lower percentage of alternations suggests impaired short-term spatial memory.[1][5]
Biochemical Analysis
a) Western Blot for Protein Quantification
-
Tissue Homogenization: Euthanize the animals and dissect the striata. Homogenize the tissue in a lysis buffer (e.g., 50 mM TRIS–HCl pH 7.5, 50 mM NaCl, 10 mM EGTA, 5 mM EDTA, with protease and phosphatase inhibitors).[1]
-
Protein Quantification: Centrifuge the homogenate and determine the protein concentration of the supernatant using a BCA protein assay.[1]
-
Electrophoresis and Transfer: Load equal amounts of protein (e.g., 30 μg) onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Examples of antibodies used in this compound research include:
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Quantification: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize to the loading control.[1]
b) Immunohistochemistry for Glial Activation
-
Tissue Preparation: Perfuse the animals with saline followed by 4% paraformaldehyde. Post-fix the brains and cryoprotect them in a sucrose solution. Section the brains using a cryostat.
-
Staining:
-
Wash the sections and perform antigen retrieval if necessary.
-
Block non-specific binding sites.
-
Incubate with primary antibodies against markers for microglia (e.g., Iba1) and astrocytes (e.g., GFAP).
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Mount the sections with a mounting medium containing a nuclear stain (e.g., DAPI).
-
-
Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Analyze the morphology and staining intensity of microglia and astrocytes to assess their activation state.[1][4]
This guide provides a starting point for researchers interested in investigating the neuropharmacological properties of this compound. The provided protocols are based on published studies and should be adapted and optimized for specific experimental conditions.
References
- 1. Frontiers | this compound reduces glial activation in the striatum and improves non-motor and some motor alterations in a rat model of Parkinson's disease [frontiersin.org]
- 2. This compound Attenuates Neuroinflammation, Fatigue, and Cognitive and Motor Impairment in Diverse Neuroinflammatory Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A pilot study of this compound, a new GABA-A receptor-modulating steroid antagonist, in patients with covert hepatic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a GABAA receptor modulating steroid antagonist, restores motor coordination and cognitive function in hyperammonemic rats by dual effects on peripheral inflammation and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. trial.medpath.com [trial.medpath.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound Attenuates Neuroinflammation, Fatigue, and Cognitive and Motor Impairment in Diverse Neuroinflammatory Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. umecrinecognition.com [umecrinecognition.com]
- 10. This compound affords sustained improvement of Parkinson's symptoms in rats by reducing microglia activation that restores the glutamate-GABA-dopamine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a GABAA receptor modulating steroid antagonist, restores motor coordination and cognitive function in hyperammonemic rats by dual effects on peripheral inflammation and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound improves symptoms of Parkinson's disease in preclinical model | BioWorld [bioworld.com]
- 13. sleeprhythm.org [sleeprhythm.org]
Application Notes and Protocols for Screening Golexanolone Activity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Golexanolone (also known as GR3027) is an investigational drug under development for the treatment of neurological and liver diseases.[1][2] It is a GABA-A receptor-modulating steroid antagonist (GAMSA) that works by antagonizing the effects of positive allosteric modulators of GABA-A receptors, such as allopregnanolone and THDOC.[3][4] This action reduces the potentiation of GABA-A receptors, which is implicated in the pathology of conditions like Parkinson's disease and hepatic encephalopathy.[1][3][5] Preclinical studies have demonstrated that this compound can reduce neuroinflammation, mitigate glial cell activation, and improve both motor and cognitive functions in animal models.[3][4][6][7]
These application notes provide detailed protocols for a suite of cell-based assays relevant for screening and characterizing the activity of this compound. The assays are designed to investigate its primary mechanism of action on GABA-A receptors and its downstream effects on neuroinflammation and glial cell activity.
Key Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways influenced by this compound and a general workflow for its in vitro screening.
I. Assays for GABA-A Receptor Modulation
Yellow Fluorescent Protein (YFP)-Based Halide Ion Flux Assay
This assay measures the activity of the GABA-A receptor chloride channel. Cells co-expressing a halide-sensitive YFP and GABA-A receptor subunits are used. Activation of the receptor allows iodide influx, which quenches the YFP fluorescence. This compound's antagonistic effect on neurosteroid-potentiated GABA-A receptor activity can be quantified by measuring the reduction in fluorescence quenching.
Experimental Protocol:
-
Cell Seeding: Seed CHO-K1 or HEK293 cells transiently or stably co-expressing the desired GABA-A receptor subunits (e.g., α1β2γ2) and a halide-sensitive YFP (e.g., YFP-H148Q/I152L) into 96-well or 384-well black, clear-bottom plates. Culture until cells reach 80-90% confluency.
-
Compound Preparation: Prepare a dose-response curve of this compound. Also, prepare solutions of a GABA-A receptor agonist (e.g., GABA), a potentiating neurosteroid (e.g., allopregnanolone), and a known antagonist (e.g., bicuculline) as controls.
-
Assay Procedure:
-
Wash cells with a halide-free buffer (e.g., nitrate buffer).
-
Add this compound at various concentrations and incubate for a predetermined time.
-
Add the potentiating neurosteroid (e.g., allopregnanolone) followed by a sub-maximal concentration of GABA (e.g., EC20).
-
Measure baseline YFP fluorescence using a plate reader (Excitation: ~500 nm, Emission: ~535 nm).
-
Add a buffer containing iodide to initiate the quenching reaction.
-
Immediately measure the fluorescence quench over time.
-
-
Data Analysis: Calculate the percentage of fluorescence quenching for each well. Determine the IC50 value of this compound for the inhibition of allopregnanolone-potentiated GABA response.
Data Presentation:
| Treatment Group | This compound (µM) | Allopregnanolone (nM) | GABA (µM) | % Fluorescence Quench (Mean ± SD) | % Inhibition |
| Vehicle Control | 0 | 0 | 1 | 50 ± 5 | 0 |
| Positive Control | 0 | 10 | 1 | 85 ± 6 | N/A |
| This compound | 0.1 | 10 | 1 | 75 ± 5 | 28.6 |
| This compound | 1 | 10 | 1 | 60 ± 4 | 71.4 |
| This compound | 10 | 10 | 1 | 52 ± 5 | 94.3 |
| Antagonist Control | Bicuculline (10 µM) | 10 | 1 | 51 ± 4 | 97.1 |
Note: The data in this table is illustrative and should be replaced with experimental results.
FLIPR Membrane Potential Assay
This assay utilizes a fluorescent voltage-sensitive dye to measure changes in membrane potential upon GABA-A receptor activation. The influx of chloride ions through the receptor hyperpolarizes the cell membrane, leading to a change in fluorescence. This compound's activity is measured by its ability to counteract the hyperpolarization induced by a potentiating neurosteroid and GABA.
Experimental Protocol:
-
Cell Seeding: Plate HEK293 cells stably expressing the GABA-A receptor subunits of interest in 384-well black, clear-bottom plates.
-
Dye Loading: Load cells with a membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit) according to the manufacturer's instructions.
-
Compound Addition: Use a FLIPR instrument to add this compound at various concentrations, followed by the addition of a potentiating neurosteroid (e.g., allopregnanolone) and then a sub-maximal concentration of GABA.
-
Data Acquisition: The FLIPR instrument will measure the fluorescence signal before and after compound additions in real-time.
-
Data Analysis: The change in fluorescence intensity reflects the change in membrane potential. Calculate the inhibitory effect of this compound on the potentiated GABA response and determine its IC50.
Data Presentation:
| Compound | Concentration | Response (Relative Fluorescence Units) | % Inhibition of Potentiated Response |
| GABA (EC20) | 1 µM | 15000 ± 1200 | N/A |
| GABA + Allopregnanolone | 1 µM + 10 nM | 35000 ± 2500 | 0 |
| This compound | 0.1 µM | 28000 ± 2000 | 35 |
| This compound | 1 µM | 18000 ± 1500 | 85 |
| This compound | 10 µM | 15500 ± 1300 | 97.5 |
Note: The data in this table is illustrative and should be replaced with experimental results.
II. Assays for Neuroinflammation and Glial Activation
Microglial Cytokine Release Assay
This assay quantifies the release of pro-inflammatory and anti-inflammatory cytokines from microglial cells in response to an inflammatory stimulus. This compound's anti-inflammatory activity can be assessed by its ability to reduce the secretion of pro-inflammatory cytokines like TNF-α and IL-6.
Experimental Protocol:
-
Cell Culture: Culture a murine microglial cell line (e.g., BV-2) or primary microglia in 96-well plates.
-
Cell Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce an inflammatory response by adding lipopolysaccharide (LPS) (e.g., 100 ng/mL).
-
Include vehicle-treated and LPS-only controls.
-
-
Supernatant Collection: After a 24-hour incubation, collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using ELISA or a multiplex immunoassay (e.g., Meso Scale Discovery).
-
Data Analysis: Normalize cytokine levels to the vehicle control and calculate the percentage of inhibition by this compound.
Data Presentation:
| Treatment | This compound (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | 0 | 50 ± 10 | 20 ± 5 |
| LPS (100 ng/mL) | 0 | 1200 ± 150 | 800 ± 100 |
| LPS + this compound | 1 | 900 ± 120 | 650 ± 80 |
| LPS + this compound | 10 | 400 ± 50 | 300 ± 40 |
| LPS + this compound | 50 | 150 ± 30 | 100 ± 20 |
Note: The data in this table is illustrative and should be replaced with experimental results.
Immunocytochemistry for Glial Activation Markers
This method visualizes and quantifies the expression of proteins associated with glial cell activation, such as Iba1 for microglia and Glial Fibrillary Acidic Protein (GFAP) for astrocytes. A reduction in the expression of these markers following this compound treatment indicates an anti-inflammatory effect.
Experimental Protocol:
-
Cell Culture and Treatment: Grow microglial or astrocyte cell lines (or primary cells) on glass coverslips in 24-well plates. Treat the cells with an inflammatory stimulus (e.g., LPS for microglia) with or without this compound for 24 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100 in PBS.
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBS).
-
Incubate with primary antibodies against Iba1 or GFAP overnight at 4°C.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the fluorescence intensity and/or analyze cell morphology (e.g., ramified vs. amoeboid for microglia) using image analysis software.
Data Presentation:
| Treatment Group | Mean Iba1 Fluorescence Intensity (A.U.) | % of Activated (Amoeboid) Microglia |
| Control | 100 ± 15 | 5 ± 2 |
| LPS | 450 ± 50 | 85 ± 7 |
| LPS + this compound (10 µM) | 200 ± 25 | 30 ± 5 |
Note: The data in this table is illustrative and should be replaced with experimental results.
Western Blot for α-Synuclein
In models of Parkinson's disease, this compound has been shown to prevent the increase of α-synuclein levels.[3] This can be investigated in a cell-based model by inducing α-synuclein aggregation and then treating with this compound.
Experimental Protocol:
-
Cell Culture and Treatment: Use a neuronal cell line (e.g., SH-SY5Y) and induce α-synuclein pathology, for example, by treatment with pre-formed fibrils (PFFs). Co-treat with this compound at various concentrations.
-
Cell Lysis: After the treatment period, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against α-synuclein.
-
Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry and normalize the α-synuclein levels to the loading control.
Data Presentation:
| Treatment Group | α-Synuclein Level (Normalized to β-actin) | % Reduction vs. PFF Control |
| Vehicle Control | 1.0 ± 0.1 | N/A |
| PFFs | 2.5 ± 0.3 | 0 |
| PFFs + this compound (1 µM) | 2.0 ± 0.2 | 20 |
| PFFs + this compound (10 µM) | 1.4 ± 0.15 | 44 |
Note: The data in this table is illustrative and should be replaced with experimental results.
Conclusion
The described cell-based assays provide a robust framework for screening and characterizing the bioactivity of this compound. These protocols can be adapted for high-throughput screening to identify novel GABA-A receptor modulators and for more detailed mechanistic studies to elucidate the anti-inflammatory and neuroprotective properties of this compound. The data generated from these assays will be crucial for the continued development of this compound as a potential therapeutic agent for a range of neurological disorders.
References
- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 2. Use of Meso-Scale Discovery™ to Examine Cytokine Content in Microglia Cell Supernatant | Springer Nature Experiments [experiments.springernature.com]
- 3. cellectricon.com [cellectricon.com]
- 4. criver.com [criver.com]
- 5. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells | PLOS One [journals.plos.org]
- 6. A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scantox.com [scantox.com]
Troubleshooting & Optimization
Overcoming Golexanolone solubility issues in experimental setups
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on overcoming common challenges encountered during experimental setups with Golexanolone, with a primary focus on its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as GR-3027) is an investigational neurosteroid that functions as a GABA-A receptor modulating steroid antagonist (GAMSA).[1] Its primary mechanism is to selectively antagonize the potentiation of GABA-A receptors by neurosteroids like allopregnanolone, without affecting the receptor's activation by GABA itself. This modulation helps to reduce excessive GABAergic neurotransmission, which is implicated in various neurological disorders.
Q2: I am experiencing difficulty dissolving this compound for my experiments. What are the recommended solvents?
This compound is known to be soluble in Dimethyl Sulfoxide (DMSO). For in vivo studies, it is often prepared in a co-solvent system to ensure bioavailability. While specific quantitative solubility data in common laboratory solvents is not widely published, successful formulations for animal studies have been developed.
Q3: Can this compound be used for oral administration in animal models?
Yes, this compound has been successfully administered orally in preclinical studies.[2] This is typically achieved by preparing a specific formulation to enhance its solubility and absorption.
Q4: What are the known signaling pathways modulated by this compound?
This compound has been shown to attenuate neuroinflammation by modulating key signaling pathways. Notably, it can reverse the enhanced activation of the TNFR1-glutaminase-GAT3 and TNFR1-CCL2-TrkB-KCC2 pathways in the cerebellum, which are associated with increased GABAergic neurotransmission.[2][3]
Troubleshooting Guide: Overcoming this compound Solubility Issues
This guide provides practical solutions for researchers facing challenges with this compound solubility in their experimental setups.
| Issue | Potential Cause | Recommended Solution |
| This compound does not dissolve in aqueous buffers. | This compound is a hydrophobic molecule with poor water solubility. | It is not recommended to dissolve this compound directly in aqueous buffers. For in vitro assays, prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in your aqueous experimental medium. Ensure the final DMSO concentration is compatible with your experimental system and include a vehicle control. |
| Precipitation occurs when diluting the DMSO stock solution in an aqueous medium. | The concentration of this compound in the final aqueous solution exceeds its solubility limit, even with a small percentage of DMSO. | Lower the final concentration of this compound. If a higher concentration is necessary, consider using a formulation with solubilizing agents such as PEG300 and Tween 80 (see in vivo formulation protocol below). |
| Difficulty preparing a stable formulation for oral gavage in animal studies. | Improper vehicle selection or preparation method for the hydrophobic compound. | Utilize a co-solvent system or a lipid-based formulation. A proven method involves an emulsion of DMSO, PEG300, Tween 80, and saline. Alternatively, commercially available vehicles like CAPMUL® can be explored. |
Quantitative Data Summary
| Formulation Component | Solvent/Vehicle Type | Application | Reference |
| DMSO | Organic Solvent | In vitro stock solutions, initial solvent for in vivo formulations | [4] |
| PEG300 | Co-solvent / Solubilizer | In vivo oral formulations | [5] |
| Tween 80 | Surfactant / Emulsifier | In vivo oral formulations | [5] |
| CAPMUL® | Lipid-based vehicle | In vivo oral formulations | [2] |
| Saline/PBS | Aqueous Vehicle | Diluent for in vivo formulations | [5] |
Experimental Protocols
1. Preparation of this compound Stock Solution for In Vitro Assays
-
Objective: To prepare a high-concentration stock solution of this compound for use in cell-based assays and other in vitro experiments.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
For experiments, thaw an aliquot and dilute it to the final working concentration in the cell culture medium or assay buffer. Ensure the final DMSO concentration is kept low (typically ≤ 0.1%) and is consistent across all experimental conditions, including a vehicle control.
-
2. Preparation of this compound Formulation for Oral Administration in Rodents
-
Objective: To prepare a stable and bioavailable formulation of this compound for oral gavage in animal models. This protocol is based on a commonly used co-solvent system for hydrophobic compounds.[5]
-
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween 80
-
Sterile Saline or Phosphate-Buffered Saline (PBS)
-
-
Procedure:
-
Determine the required dose (e.g., in mg/kg) and the dosing volume for your animals. This will allow you to calculate the final concentration needed for the formulation.
-
Prepare the vehicle by mixing the components in the following ratio (v/v): 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.
-
First, dissolve the weighed this compound powder in the DMSO portion of the vehicle.
-
Add the PEG300 to the this compound-DMSO mixture and mix thoroughly.
-
Add the Tween 80 and mix until a clear solution is formed.
-
Finally, add the Saline or PBS dropwise while continuously mixing to form a stable emulsion.
-
Administer the formulation to the animals via oral gavage. Always prepare this formulation fresh before use.
-
Visualizations
Caption: Mechanism of Action of this compound at the GABA-A Receptor.
Caption: Troubleshooting Workflow for this compound Solubility Issues.
Caption: this compound's Modulation of Neuroinflammatory Signaling Pathways.
References
- 1. GABAA receptor modulating steroid antagonists (GAMSA) are functional in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a GABAA receptor modulating steroid antagonist, restores motor coordination and cognitive function in hyperammonemic rats by dual effects on peripheral inflammation and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a GABAA receptor modulating steroid antagonist, restores motor coordination and cognitive function in hyperammonemic rats by dual effects on peripheral inflammation and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aobious.com [aobious.com]
- 5. This compound | TargetMol [targetmol.com]
Golexanolone Dosage Optimization for In Vivo Parkinson's Disease Studies: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Golexanolone dosage for in vivo studies in Parkinson's disease models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in the context of Parkinson's disease?
A1: this compound (also known as GR3027) is a novel, orally active, small molecule that acts as a GABA-A receptor-modulating steroid antagonist (GAMSA).[1][2] In preclinical models of Parkinson's disease, this compound has been shown to counteract the over-activation of GABA-A receptors, which is thought to contribute to both motor and non-motor symptoms.[3][4] Its mechanism of action is believed to involve the reduction of neuroinflammation and the rebalancing of key neurotransmitter systems, which may help in protecting dopaminergic neurons and improving neuronal function.[2][5]
Q2: What is the recommended in vivo model for studying this compound's efficacy in Parkinson's disease?
A2: The most commonly cited and effective preclinical model for studying this compound in the context of Parkinson's disease is the unilateral 6-hydroxydopamine (6-OHDA)-induced lesion rat model.[6][7][8] This model mimics the progressive loss of dopaminergic neurons in the substantia nigra, a key pathological feature of Parkinson's disease, leading to measurable motor and non-motor deficits.[3][4]
Q3: What is the recommended dosage and administration route for this compound in the 6-OHDA rat model?
A3: Based on preclinical studies, a daily oral administration of 50 mg/kg of this compound has been shown to be effective.[2] The compound is typically formulated in CAPMUL® MCM at a concentration of 40 mg/mL and administered via intragastric gavage.[2]
Quantitative Data Summary
For ease of reference and comparison, the following table summarizes the key quantitative parameters for this compound administration in the 6-OHDA rat model.
| Parameter | Value | Reference |
| Drug | This compound (GR3027) | [1][2] |
| Animal Model | Unilateral 6-OHDA-induced lesion in rats | [6][7][8] |
| Dosage | 50 mg/kg/day | [2] |
| Administration Route | Oral (Intragastric gavage) | [2] |
| Formulation | 40 mg/mL in CAPMUL® MCM | [2] |
| Volume | 1.25 mL/kg | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and consistency.
Unilateral 6-OHDA Lesion Induction in Rats
Objective: To create a rat model of Parkinson's disease by inducing a unilateral lesion of the nigrostriatal pathway.
Materials:
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid solution (0.9% NaCl with 0.02% ascorbic acid)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Male Wistar or Sprague-Dawley rats (250-300g)
Procedure:
-
Anesthetize the rat using an appropriate anesthetic.
-
Secure the animal in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the target injection site (medial forebrain bundle). The coordinates relative to bregma are typically AP: -4.4 mm, ML: -1.2 mm, DV: -7.8 mm.
-
Prepare the 6-OHDA solution (e.g., 8 µg in 2 µL of saline-ascorbate solution) immediately before injection to prevent oxidation.
-
Slowly infuse the 6-OHDA solution into the medial forebrain bundle at a rate of 1 µL/min.
-
Leave the needle in place for an additional 5 minutes to allow for diffusion and prevent backflow.
-
Slowly retract the needle and suture the scalp incision.
-
Provide post-operative care, including analgesics and monitoring for recovery.
-
Allow the animals to recover for at least 2-3 weeks before initiating this compound treatment and behavioral testing to allow for the lesion to fully develop.
Oral Administration of this compound
Objective: To administer a consistent daily oral dose of this compound to the 6-OHDA lesioned rats.
Materials:
-
This compound
-
CAPMUL® MCM (vehicle)
-
Oral gavage needles (stainless steel, ball-tipped)
-
Syringes
Procedure:
-
Prepare the this compound formulation by dissolving it in CAPMUL® MCM to a final concentration of 40 mg/mL.
-
Gently restrain the rat.
-
Measure the appropriate length for gavage needle insertion (from the corner of the mouth to the last rib).
-
Fill a syringe with the calculated volume of the this compound formulation (1.25 mL/kg).
-
Carefully insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the solution.
-
Gently remove the gavage needle.
-
Monitor the animal for a few minutes to ensure there are no signs of distress.
Visualizations
Signaling Pathway
References
- 1. This compound affords sustained improvement of Parkinson's symptoms in rats by reducing microglia activation that restores the glutamate-GABA-dopamine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound reduces glial activation in the striatum and improves non-motor and some motor alterations in a rat model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 4. researchgate.net [researchgate.net]
- 5. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound improves symptoms of Parkinson's disease in preclinical model | BioWorld [bioworld.com]
- 8. This compound reduces glial activation in the striatum and improves non-motor and some motor alterations in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Golexanolone Administration in Animal Models: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the administration of Golexanolone in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as GR3027) is a novel investigational drug that acts as a GABA-A receptor modulating steroid antagonist (GAMSA).[1][2] Its primary mechanism of action is to selectively antagonize the potentiation of GABA-A receptors by neurosteroids like allopregnanolone, without directly blocking the action of GABA itself.[1][3] This modulation helps to normalize excessive GABAergic neurotransmission, which is implicated in various neurological disorders.[1]
Q2: In which animal models has this compound been studied?
A2: this compound has been investigated in various rodent models of neuroinflammatory and neurological diseases, including:
-
Hepatic Encephalopathy (HE): To assess its efficacy in improving cognitive and motor impairments.[4][5]
-
Parkinson's Disease (PD): To evaluate its effects on motor and non-motor symptoms.[6][7]
-
Primary Biliary Cholangitis (PBC): To study its impact on fatigue and cognitive dysfunction.[7][8]
Q3: What are the observed therapeutic effects of this compound in these models?
A3: Preclinical studies have shown that this compound administration can lead to several beneficial outcomes, including:
-
Reduction of neuroinflammation and peripheral inflammation.[8][9]
-
Improvement in cognitive functions, such as spatial learning and memory.[5]
-
Restoration of motor coordination and improvement in locomotor activity.[5][10]
-
Alleviation of fatigue, anxiety, and depressive-like behaviors.[6][7]
Q4: Is this compound administered orally or via injection in animal studies?
A4: this compound has been successfully administered in animal models through both oral (intragastric gavage) and subcutaneous injection routes.[3] The choice of administration route often depends on the specific experimental design and objectives.
Q5: What are the known side effects of this compound in animal models?
A5: Current preclinical data suggests that this compound is generally well-tolerated in animal models.[4][8] However, as with any experimental compound, it is crucial to monitor animals for any signs of adverse effects. One study noted that this compound treatment does not appear to induce dyskinesia, a side effect associated with some Parkinson's disease medications.[1]
Troubleshooting Common Issues in this compound Administration
This section addresses specific problems that researchers may encounter during the preparation and administration of this compound.
Problem 1: Precipitation of this compound in the formulation.
-
Possible Cause: this compound may have limited solubility in certain aqueous-based vehicles. The addition of a co-solvent or a suitable vehicle is often necessary.
-
Solution:
-
For oral administration in rats, a formulation of this compound at 40 mg/mL in Capmul® MCM has been used successfully.[3]
-
Always prepare the formulation by dissolving this compound in the organic solvent (e.g., DMSO, PEG400) first before adding the aqueous component.
-
Gentle warming and sonication can aid in dissolution.
-
Problem 2: Inconsistent behavioral or physiological effects in treated animals.
-
Possible Cause: This could be due to inaccurate dosing, improper administration technique, or instability of the this compound formulation.
-
Solution:
-
Accurate Dosing: Ensure precise calculation of the dose based on the animal's body weight. Use calibrated equipment for all measurements.
-
Proper Administration Technique: For oral gavage, ensure the gavage needle is correctly placed to avoid administration into the lungs. For subcutaneous injections, form a "tent" of skin to ensure the compound is delivered into the subcutaneous space.
-
Formulation Stability: Prepare this compound solutions fresh daily if stability data is not available. Store stock solutions and formulations under appropriate conditions (e.g., protected from light, at the recommended temperature) to prevent degradation.
-
Problem 3: Visible signs of distress or adverse reactions in animals post-administration.
-
Possible Cause: The vehicle itself, the concentration of the compound, or the volume of administration may be causing local or systemic toxicity.
-
Solution:
-
Vehicle Control Group: Always include a vehicle-only control group in your experiments to differentiate the effects of this compound from those of the vehicle.
-
Dose-Response Study: Conduct a dose-finding study to determine the optimal therapeutic dose with minimal side effects.
-
Administration Volume: Adhere to the recommended maximum injection volumes for the specific animal model and administration route to avoid discomfort and tissue damage. For mice, the recommended maximum subcutaneous injection volume is typically 10 ml/kg.[12]
-
Data Presentation
Table 1: this compound Formulation and Dosing in Rat Models
| Parameter | Oral Administration (Rat) |
| Vehicle | Capmul® MCM |
| Concentration | 40 mg/mL[3] |
| Dosage | 50 mg/kg[3] |
| Frequency | Daily[3] |
Table 2: General Solubility Information for Common Excipients (for formulation development)
| Solvent | Properties |
| DMSO | High solubility for many nonpolar compounds. Use in minimal quantities due to potential toxicity. |
| PEG400 | A low-molecular-weight grade of polyethylene glycol, widely used in pharmaceutical formulations due to its low toxicity.[13] It is strongly hydrophilic.[13] |
| Saline (0.9% NaCl) | Isotonic and generally well-tolerated for injections. |
| Capmul® MCM | A mono-diglyceride of medium-chain fatty acids, an excellent solvent for many organic compounds, including steroids.[11] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Rats
This protocol is based on previously published studies.[3]
-
Formulation Preparation:
-
Prepare a 40 mg/mL solution of this compound in Capmul® MCM.
-
Ensure this compound is fully dissolved. Gentle warming or vortexing may be applied.
-
Prepare the formulation fresh daily.
-
-
Animal Handling and Dosing:
-
Weigh each rat to determine the precise volume of the formulation to be administered (dosage of 50 mg/kg).
-
Gently restrain the rat.
-
Use a proper-sized oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the formulation.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Experimental Workflow:
Workflow for oral administration of this compound in rats.
Protocol 2: General Guidance for Subcutaneous Administration of this compound in Mice
This protocol provides general steps. The specific vehicle and concentration should be optimized based on solubility and tolerability studies.
-
Formulation Preparation:
-
Based on solubility tests, prepare a solution of this compound in a suitable vehicle (e.g., a co-solvent system like DMSO/PEG400/saline).
-
Ensure the final concentration of any potentially toxic solvent (e.g., DMSO) is minimized.
-
Sterile filter the final formulation using a 0.22 µm filter.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to calculate the required injection volume.
-
Gently restrain the mouse.
-
Lift the loose skin over the back or flank to create a "tent."
-
Insert a sterile needle (25-27 gauge) into the base of the tent, parallel to the body.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
Monitor the animal for any local or systemic adverse reactions.
-
Mandatory Visualization
This compound's Mechanism of Action: Modulation of Neuroinflammation
This compound is understood to exert its therapeutic effects, in part, by modulating neuroinflammatory pathways. In conditions like hepatic encephalopathy, elevated levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) are observed. TNF-α can activate signaling cascades that lead to increased GABAergic neurotransmission and neuronal dysfunction. This compound has been shown to reduce the activation of the TNF-α signaling pathway, thereby mitigating neuroinflammation.[1][9]
This compound's modulation of the neuroinflammatory cascade and GABAergic system.
Logical Troubleshooting Workflow
When encountering issues with this compound administration, a systematic approach to troubleshooting can help identify and resolve the problem efficiently.
A logical workflow for troubleshooting this compound administration issues.
References
- 1. This compound Attenuates Neuroinflammation, Fatigue, and Cognitive and Motor Impairment in Diverse Neuroinflammatory Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dsv.ulaval.ca [dsv.ulaval.ca]
- 3. This compound, a GABAA receptor modulating steroid antagonist, restores motor coordination and cognitive function in hyperammonemic rats by dual effects on peripheral inflammation and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A pilot study of this compound, a new GABA-A receptor-modulating steroid antagonist, in patients with covert hepatic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 6. This compound improves symptoms of Parkinson's disease in preclinical model | BioWorld [bioworld.com]
- 7. liverdiseasenews.com [liverdiseasenews.com]
- 8. liverdiseasenews.com [liverdiseasenews.com]
- 9. This compound, a GABAA receptor modulating steroid antagonist, restores motor coordination and cognitive function in hyperammonemic rats by dual effects on peripheral inflammation and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound by Umecrine Cognition for Hepatic Encephalopathy: Likelihood of Approval [pharmaceutical-technology.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Substance Administration - Recommended Volumes (Informational Sheet) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 13. PEG 400 - Wikipedia [en.wikipedia.org]
Improving the bioavailability of orally administered Golexanolone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of Golexanolone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is oral bioavailability a concern?
This compound (also known as GR-3027) is an investigational neurosteroid that acts as a negative allosteric modulator of the GABAA receptor.[1][2][3] It is administered orally and is under development for treating conditions like hepatic encephalopathy and primary biliary cholangitis.[1][4][5] Like many steroid-based molecules, this compound is likely to be poorly soluble in water, which can limit its dissolution in the gastrointestinal tract and, consequently, its absorption and oral bioavailability.[6][7][8] Clinical development has involved oral capsules, and there have been reports of technical issues with capsule production, highlighting the importance of formulation in achieving desired therapeutic outcomes.[5][9]
Q2: What are the primary formulation strategies to enhance the oral bioavailability of a poorly soluble compound like this compound?
The main goal is to improve the dissolution rate and/or solubility of the drug in the gastrointestinal fluids. Key strategies include:
-
Particle Size Reduction: Increasing the surface area of the drug through micronization or nanosizing can enhance dissolution.[10][11][12]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly improve its dissolution rate and apparent solubility.[10][11][13][14][15]
-
Lipid-Based Formulations: Since steroids are often lipophilic, formulating this compound in oils, surfactants, and co-solvents can improve its solubilization and absorption. Self-Emulsifying Drug Delivery Systems (SEDDS) are a prominent example.[16][17][18][19]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[12]
Q3: How do I select the appropriate formulation strategy for this compound?
The choice depends on the specific physicochemical properties of this compound (which may need to be determined experimentally if not available) and the desired drug release profile. A logical approach to selection is outlined below.
Q4: What in vitro tests are essential for evaluating this compound formulations?
-
Dissolution Testing: This is a critical quality control test that measures the rate and extent of drug release from the dosage form. For poorly soluble drugs, biorelevant media that simulate fasted (FaSSIF) and fed (FeSSIF) states can provide more predictive results than simple buffers.[12][20][21][22][23]
-
Permeability Assays: Using models like Caco-2 cell monolayers can help determine the intestinal permeability of this compound and classify it according to the Biopharmaceutics Classification System (BCS).[24][25]
-
Droplet Size Analysis: For lipid-based formulations like SEDDS, it is crucial to measure the globule size of the emulsion formed upon dilution in aqueous media, as this affects absorption.[17][26]
Troubleshooting Guides
Issue 1: Low and Variable Drug Exposure in Preclinical In Vivo Studies
| Potential Cause | Troubleshooting Action | Rationale |
| Poor aqueous solubility | 1. Review the formulation. Is it optimized for solubility? 2. Consider advanced formulations like solid dispersions or SEDDS. | For BCS Class II/IV drugs, dissolution is often the rate-limiting step for absorption. Enhancing solubility is key.[6][7] |
| Inadequate dissolution rate | 1. Perform in vitro dissolution testing with the current formulation in biorelevant media. 2. If dissolution is slow, consider particle size reduction (micronization). | Even if soluble, a slow dissolution rate can lead to the drug passing through the GI tract before it can be fully absorbed.[27] |
| High first-pass metabolism | 1. Conduct an intravenous (IV) dose study to determine absolute bioavailability and clearance. 2. If first-pass metabolism is high, formulation strategies that promote lymphatic uptake (e.g., long-chain fatty acid-based SEDDS) may help. | Comparing oral (PO) and IV pharmacokinetic data helps distinguish between poor absorption and high metabolism.[28] Lymphatic transport can bypass the liver initially.[16] |
| P-glycoprotein (P-gp) efflux | 1. Evaluate this compound as a P-gp substrate using in vitro cell models (e.g., Caco-2). 2. If it is a substrate, consider incorporating excipients that inhibit P-gp. | Efflux transporters can pump the drug back into the GI lumen, reducing net absorption. |
Issue 2: Formulation Instability (e.g., Drug Crystallization, Phase Separation)
| Potential Cause | Troubleshooting Action | Rationale |
| Drug recrystallization from a solid dispersion | 1. Ensure the drug is fully dissolved in the polymer matrix (use DSC or XRD to confirm amorphous state). 2. Select a polymer with a high glass transition temperature (Tg) and good miscibility with this compound. | The amorphous state is thermodynamically unstable. The polymer matrix must physically inhibit molecular mobility and prevent recrystallization. |
| Phase separation in lipid-based formulations (SEDDS) | 1. Re-evaluate the phase diagram to ensure the component ratios are in a stable, single-phase region. 2. Assess the impact of temperature on stability. | The components of a SEDDS (oil, surfactant, co-solvent) must form a stable, isotropic mixture to ensure consistent emulsification in vivo.[19][26] |
| Inconsistent capsule filling or content uniformity | 1. For solid formulations, ensure good powder flow properties (e.g., by adding glidants). 2. For liquid-filled capsules (e.g., SEDDS), verify the compatibility of the formulation with the capsule shell. | Poor flow can lead to inaccurate dosing. Some excipients in lipid formulations can degrade or soften gelatin capsules. |
Experimental Protocols
Protocol 1: Formulation of this compound Solid Dispersion by Solvent Evaporation
-
Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.
-
Materials: this compound, a hydrophilic polymer carrier (e.g., PVP K30, HPMC, Soluplus®), a suitable organic solvent (e.g., methanol, acetone, dichloromethane).
-
Methodology:
-
Accurately weigh this compound and the polymer carrier in a predetermined ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Dissolve both components in a minimal amount of the selected organic solvent in a round-bottom flask with stirring until a clear solution is formed.
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Once a solid film/mass is formed, dry the product further in a vacuum oven for 24 hours to remove residual solvent.
-
Grind the resulting solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform powder.
-
Characterize the solid dispersion for drug content, amorphous nature (via XRD and/or DSC), and dissolution behavior.[13][15]
-
Protocol 2: In Vitro Dissolution Testing of this compound Formulations
-
Objective: To assess and compare the in vitro release profile of different this compound formulations.
-
Apparatus: USP Apparatus II (Paddle).
-
Methodology:
-
Media Preparation: Prepare dissolution media, such as 0.1 N HCl (to simulate gastric fluid) and pH 6.8 phosphate buffer containing a surfactant (e.g., 0.5% Sodium Lauryl Sulfate) to ensure sink conditions for the poorly soluble drug.[12][20][22]
-
Setup: Set the paddle speed to 50 or 75 RPM and maintain the media temperature at 37 ± 0.5°C. Use a media volume of 900 mL.
-
Sample Introduction: Place a single dose of the this compound formulation (e.g., capsule, tablet, or powder equivalent to the dose) into each dissolution vessel.
-
Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes). Replace the withdrawn volume with fresh, pre-warmed media.
-
Analysis: Filter the samples immediately through a suitable syringe filter (e.g., 0.45 µm PVDF). Analyze the filtrate for this compound concentration using a validated analytical method, such as HPLC-UV.
-
Data Presentation: Plot the percentage of drug dissolved versus time for each formulation.
-
Protocol 3: In Vivo Pharmacokinetic Study in a Rodent Model
-
Objective: To determine the oral bioavailability and key pharmacokinetic parameters (Cmax, Tmax, AUC) of a this compound formulation.
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group).
-
Methodology:
-
Dosing:
-
Oral (PO) Group: Administer the this compound formulation via oral gavage at a specific dose (e.g., 10 mg/kg).
-
Intravenous (IV) Group: Administer a solubilized form of this compound via tail vein injection at a lower dose (e.g., 1 mg/kg) to determine absolute bioavailability.
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at pre-dose and multiple post-dose time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate pharmacokinetic parameters. Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.[28][29]
-
References
- 1. This compound by Umecrine Cognition for Hepatic Encephalopathy: Likelihood of Approval [pharmaceutical-technology.com]
- 2. This compound, a GABAA receptor modulating steroid antagonist, restores motor coordination and cognitive function in hyperammonemic rats by dual effects on peripheral inflammation and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A pilot study of this compound, a new GABA-A receptor-modulating steroid antagonist, in patients with covert hepatic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. liverdiseasenews.com [liverdiseasenews.com]
- 6. neuroquantology.com [neuroquantology.com]
- 7. jchr.org [jchr.org]
- 8. researchgate.net [researchgate.net]
- 9. storage.mfn.se [storage.mfn.se]
- 10. crsubscription.com [crsubscription.com]
- 11. ijrar.org [ijrar.org]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. Solid Dispersion Oral Thin Film Preparation Technology - Oral Thin Film - CD Formulation [formulationbio.com]
- 14. japsonline.com [japsonline.com]
- 15. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. mdpi.com [mdpi.com]
- 19. Self-emulsifying Drug Delivery System (SEEDS) - Creative Biolabs [creative-biolabs.com]
- 20. fda.gov [fda.gov]
- 21. dissolutiontech.com [dissolutiontech.com]
- 22. researchgate.net [researchgate.net]
- 23. In vitro dissolution testing methods | PDF [slideshare.net]
- 24. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Drug dissolution: significance of physicochemical properties and physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. sygnaturediscovery.com [sygnaturediscovery.com]
- 29. pharmacy180.com [pharmacy180.com]
Golexanolone Clinical Trial Design: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to address challenges in the design and execution of clinical trials for Golexanolone. The information is presented in a question-and-answer format, offering troubleshooting guidance and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing inconsistent results in our in-vitro assays for this compound's effect on GABA-A receptors. What are the potential causes and solutions?
A1: Inconsistent in-vitro results with this compound can stem from several factors. Firstly, consider the specific GABA-A receptor subunit composition of your expression system. This compound has been reported to selectively antagonize the positive modulation of α1- and α5-subunit-containing GABA-A receptors by neurosteroids like allopregnanolone.[1] Ensure your cell line expresses these specific subunits.
Another critical factor is the concentration and stability of allopregnanolone, the agonist you are trying to antagonize. Allopregnanolone is a neurosteroid that can be challenging to work with. Confirm the purity and concentration of your allopregnanolone stock and prepare fresh dilutions for each experiment.
Lastly, the electrophysiological recording conditions are paramount. Maintain stable patch-clamp recordings and ensure consistent solution exchange. Variations in temperature, pH, or ion concentrations in your recording solutions can significantly impact GABA-A receptor function.
Troubleshooting Quick Guide:
| Potential Issue | Recommended Action |
| Incorrect GABA-A receptor subtype | Verify subunit expression (e.g., via qPCR or Western blot). |
| Allopregnanolone degradation | Use fresh, validated allopregnanolone for each experiment. |
| Inconsistent recording conditions | Monitor and control temperature, pH, and solution exchange rates. |
| This compound solubility issues | Prepare fresh stock solutions in an appropriate solvent like DMSO and ensure complete dissolution before diluting in aqueous recording solutions. |
Q2: We are planning a preclinical study in a PBC model. What are the key considerations for the animal model and assessing fatigue-like behavior?
A2: The most common and well-established animal model for Primary Biliary Cholangitis (PBC) is the bile duct ligation (BDL) model in rats.[2] This procedure induces cholestatic liver injury, a key feature of PBC. However, it is associated with a high mortality rate and rapid disease progression. A partial BDL procedure has been developed to mitigate these issues by creating a narrow passage for bile flow, which may better mimic the chronic nature of the disease.[3][4]
To assess fatigue, a common and debilitating symptom in PBC, the use of a rodent treadmill is a reliable method.[5][6] The protocol typically involves an acclimation period followed by exercising the animals to exhaustion. The key endpoint is the total distance covered or the time to exhaustion. It is crucial to have a standardized protocol with consistent treadmill speed, inclination, and criteria for defining exhaustion to ensure reproducible results.
Q3: Our this compound clinical trial was put on hold due to manufacturing issues with the oral capsules. What are the common challenges with capsule formulation for investigational drugs?
A3: The temporary hold on a this compound clinical trial due to technical issues with the production of oral capsules highlights a common challenge in drug development.[7][8] While the specific details of the this compound manufacturing issue have not been publicly disclosed, general challenges with capsule formulations for investigational drugs include:
-
API Stability: The active pharmaceutical ingredient (API) may be sensitive to heat, moisture, or light, requiring specific manufacturing and storage conditions.
-
Excipient Compatibility: The API may interact with the excipients (inactive ingredients) in the capsule, affecting its stability, dissolution, and bioavailability.
-
Uniformity of Dosage: Ensuring that each capsule contains the precise dose of the API is critical and requires stringent quality control during manufacturing.
-
Dissolution Profile: The rate at which the capsule dissolves and releases the drug can impact its absorption and efficacy. This needs to be consistent across batches.
Resolving such issues often involves reformulating the drug product, optimizing the manufacturing process, and conducting additional stability and bioavailability studies.
Data from this compound Clinical Trials
The following tables summarize key quantitative data from published this compound clinical trials.
Table 1: this compound Dosing Regimens in Clinical Trials
| Indication | Study Phase | Dosage | Frequency | Duration | Reference |
| Hepatic Encephalopathy | Phase 2a | 10 mg, 40 mg, 80 mg | Twice daily | 3 weeks | [9][10] |
| Primary Biliary Cholangitis | Phase 1b | 40 mg | Twice daily | 5 days | [11] |
| Primary Biliary Cholangitis | Phase 2a | Two dose levels | Twice daily | 28 days | [11] |
| Healthy Volunteers | Phase 1 | Single doses up to 200 mg | Single dose | N/A | [2][12] |
| Healthy Volunteers | Phase 1 | 100 mg | Twice daily | 5 days | [2][12] |
Table 2: Efficacy Outcomes in a Phase 2a Trial for Covert Hepatic Encephalopathy
| Endpoint | This compound vs. Placebo | p-value | Reference |
| Epworth Sleepiness Scale (ESS) | Directionally favorable change | 0.047 | [10][12] |
| Mean Dominant Frequency (MDF) on EEG | Directionally favorable change | 0.142 | [10][12] |
| Delta+theta/alpha+beta ratio (DT/AB) on EEG | Directionally favorable change | 0.021 | [10][12] |
| Continuous Reaction Time (CRT) | Directionally favorable change | Not statistically significant | [10] |
| Psychometric Hepatic Encephalopathy Score (PHES) | Directionally favorable change | Not statistically significant | [10] |
| Animal Naming Test (ANT) | Directionally favorable change | Not statistically significant | [10] |
Experimental Protocols
1. In-Vitro Assessment of this compound's Effect on GABA-A Receptors (Representative Protocol)
This protocol is a representative example based on standard electrophysiological techniques used to study GABA-A receptor modulators.
-
Cell Culture: Use a cell line (e.g., HEK293) stably expressing the desired human GABA-A receptor subunits (e.g., α1β2γ2).
-
Electrophysiology:
-
Perform whole-cell patch-clamp recordings.
-
Use a bath solution containing a physiological saline solution and a pipette solution with a chloride-based internal solution.
-
Hold the cells at a membrane potential of -60 mV.
-
-
Drug Application:
-
Apply GABA at a concentration that elicits a submaximal current (e.g., EC20).
-
Co-apply GABA with allopregnanolone to potentiate the GABA-evoked current.
-
To test the effect of this compound, pre-apply this compound for a defined period before co-applying GABA, allopregnanolone, and this compound.
-
-
Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the different conditions. A reduction in the allopregnanolone-potentiated current in the presence of this compound indicates its antagonistic effect.
2. Bile Duct Ligation (BDL) in Rats to Model PBC
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure:
-
Make a midline abdominal incision to expose the liver and common bile duct.
-
Carefully isolate the common bile duct.
-
For a complete BDL, ligate the bile duct in two places and cut between the ligatures.
-
For a partial BDL, a modified procedure can be used where a needle is placed alongside the bile duct before ligation, and then removed to create a partial obstruction.[3][4]
-
-
Post-operative Care: Close the abdominal incision in layers and provide appropriate post-operative analgesia and care.
-
Confirmation of Cholestasis: Monitor the animals for signs of jaundice and confirm cholestasis by measuring serum levels of bilirubin and liver enzymes.
3. Treadmill Test for Fatigue Assessment in Rats
-
Acclimation: Acclimate the rats to the treadmill for several days before the test by allowing them to walk on it at a low speed for a short duration.
-
Test Protocol:
-
Start the treadmill at a low speed (e.g., 10 m/min) for a warm-up period.
-
Gradually increase the speed and/or inclination of the treadmill at fixed intervals.
-
Continue the test until the rat reaches the point of exhaustion.
-
-
Definition of Exhaustion: Exhaustion is typically defined as the inability of the rat to continue running and remaining on the shock grid at the rear of the treadmill for a specified duration (e.g., 5-10 seconds), despite receiving a mild electrical stimulus.
-
Endpoint: The primary endpoint is the total distance run or the total time to exhaustion.
4. Cognitive and Behavioral Assessments in Clinical Trials
-
Psychometric Hepatic Encephalopathy Score (PHES): This is a battery of five paper-and-pencil tests used to diagnose minimal hepatic encephalopathy (MHE).[13][14][15] It includes the Digit Symbol Test, Number Connection Test A and B, Serial Dotting Test, and Line Tracing Test.[13][14] The score is calculated based on the time taken to complete the tests and the number of errors.
-
Continuous Reaction Time (CRT) Test: This is a computer-based test that measures the stability of a person's ability to react to an auditory stimulus over a period of about 10 minutes.[1][16][17][18][19] The CRT index reflects the variability in reaction times and is a measure of alertness and attention.[1][17]
-
Animal Naming Test (ANT): This is a simple verbal fluency test where the patient is asked to name as many animals as possible in one minute.[5][7][20][21][22] The score is the total number of unique and correct animal names. A simplified ANT (S-ANT) adjusts the score for age and education.[5]
5. Biomarker Analysis for Neuroinflammation
-
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-10:
-
Sample Collection: Collect serum or plasma from preclinical models or clinical trial participants.
-
Assay Procedure: Use commercially available ELISA kits for the specific cytokine (e.g., rat TNF-α or human IL-10). Follow the manufacturer's instructions, which typically involve:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples to the wells.
-
Adding a biotinylated detection antibody.
-
Adding a streptavidin-HRP conjugate.
-
Adding a substrate solution to develop a colorimetric signal.
-
Measuring the absorbance using a microplate reader.
-
-
Quantification: Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.[3][4][6][23][24][25][26][27][28]
-
Visualizations
Caption: this compound's mechanism of action in mitigating neuroinflammation-induced cognitive dysfunction and fatigue.
References
- 1. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 2. liverdiseasenews.com [liverdiseasenews.com]
- 3. stemcell.com [stemcell.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. nursingcenter.com [nursingcenter.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. addhealth.cpc.unc.edu [addhealth.cpc.unc.edu]
- 8. liverdiseasenews.com [liverdiseasenews.com]
- 9. A pilot study of this compound, a new GABA-A receptor-modulating steroid antagonist, in patients with covert hepatic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diva-portal.org [diva-portal.org]
- 11. clinicaltrials.eu [clinicaltrials.eu]
- 12. This compound Attenuates Neuroinflammation, Fatigue, and Cognitive and Motor Impairment in Diverse Neuroinflammatory Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ina-jghe.com [ina-jghe.com]
- 14. Psychometric hepatic encephalopathy score (PHES) – when, how, why, and why not: a guide for the unfamiliar - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Psychometric hepatic encephalopathy score for diagnosis of minimal hepatic encephalopathy in China - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The continuous reaction time test for minimal hepatic encephalopathy validated by a randomized controlled multi-modal intervention—A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The continuous reaction time test for minimal hepatic encephalopathy validated by a randomized controlled multi-modal intervention-A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Animal Naming Test – a simple and accurate test for diagnosis of minimal hepatic encephalopathy and prediction of overt hepatic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. file.elabscience.com [file.elabscience.com]
- 24. bioworlde.com [bioworlde.com]
- 25. Rat Tumor necrosis factor α (TNF-α) Elisa Kit – AFG Scientific [afgsci.com]
- 26. Rat TNF alpha ELISA Kit (KRC3011) - Invitrogen [thermofisher.com]
- 27. raybiotech.com [raybiotech.com]
- 28. sigmaaldrich.com [sigmaaldrich.com]
Golexanolone Treatment Protocols: A Technical Support Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to Golexanolone treatment protocols, focusing on minimizing side effects. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as GR3027) is an investigational small molecule drug that acts as a GABA-A receptor modulating steroid antagonist (GAMSA). Its primary mechanism involves selectively antagonizing the effects of positive allosteric modulators of GABA-A receptors, such as allopregnanolone, without directly blocking the receptor's function. This modulation helps to normalize excessive GABAergic neurotransmission, which is implicated in the pathophysiology of various neurological and liver-related disorders.
Q2: What are the potential therapeutic indications for this compound?
A2: this compound is currently under investigation for several conditions, including:
-
Hepatic Encephalopathy (HE): Particularly the covert and minimal forms (CHE/MHE), where cognitive dysfunction is a key symptom.
-
Primary Biliary Cholangitis (PBC): To address associated fatigue and cognitive dysfunction.
-
Parkinson's Disease: Preclinical studies suggest potential for modifying disease progression and alleviating motor and non-motor symptoms.
Q3: What is the rationale for this compound having a potentially better side effect profile compared to other GABA-A receptor antagonists?
A3: Unlike traditional GABA-A receptor antagonists that completely block receptor function and can lead to serious side effects like seizures, this compound is a modulator. It specifically counteracts the excessive activation caused by neurosteroids like allopregnanolone, while preserving the normal physiological function of the GABA-A receptor. This more targeted approach is expected to minimize the risk of severe adverse events.[1]
Troubleshooting Guide for Experimental Protocols
Issue 1: A participant in our study is reporting mild gastrointestinal discomfort (nausea, dyspepsia, diarrhea). How should we manage this?
-
Recommended Action:
-
Assess Severity and Frequency: Document the severity and frequency of the symptoms. Mild, transient gastrointestinal issues have been reported in clinical trials.[2]
-
Administer with Food: Consider administering this compound with a light meal to see if this mitigates the symptoms.
-
Monitor Hydration: If diarrhea is present, ensure the participant maintains adequate hydration.
-
Dose Adjustment: If symptoms persist and are bothersome, and the study protocol allows, consider a temporary dose reduction to assess for a dose-response relationship with the side effect.
-
Concomitant Medication Review: Review all concomitant medications to rule out other potential causes or interactions.
-
Issue 2: We are not observing the expected cognitive improvements in our preclinical model or clinical trial participants.
-
Recommended Action:
-
Verify Compound Integrity and Formulation: Ensure the this compound being used is of the correct purity and that the formulation is appropriate for the route of administration.
-
Review Dosing Regimen: Confirm that the dosing regimen (dose and frequency) is consistent with established effective doses in similar studies. This compound has been administered at doses ranging from 10 mg to 80 mg twice daily in clinical trials.[3]
-
Assess Cognitive Function Accurately: Ensure that the cognitive assessment tools are being administered and scored correctly. For detailed methodologies of commonly used tests, refer to the "Experimental Protocols" section below.
-
Consider Disease Stage: Preclinical data suggests that earlier treatment with this compound in the disease progression of Parkinson's may yield more significant benefits.[4] The stage of the disease in the study population could influence the observed efficacy.
-
Evaluate Biomarkers: If possible, measure relevant biomarkers such as plasma levels of inflammatory cytokines (e.g., TNF-α) or neurosteroids to confirm target engagement and biological activity.
-
Data on this compound Side Effects
Based on available data from the Phase 2a clinical trial in patients with covert hepatic encephalopathy (UCAB-CT-02 / EudraCT 2016-003651-30), this compound was generally well-tolerated.[2][3] The most frequently reported treatment-emergent adverse events (TEAEs) were of mild intensity.
| Adverse Event Category | Specific Adverse Events | Incidence | Severity | Notes |
| Gastrointestinal Disorders | Diarrhea, Dyspepsia, Nausea | Most commonly reported | Mild | Precise frequency data not publicly available. |
| Serious Adverse Events (SAEs) | Not specified | One patient reported | Serious | Led to discontinuation of the study for that patient. |
Note: Detailed quantitative data on the frequency of each adverse event in the this compound and placebo groups are not yet publicly available in peer-reviewed publications.
Experimental Protocols
1. Continuous Reaction Time (CRT) Test
-
Objective: To measure the speed and stability of a participant's motor reaction to a series of auditory stimuli.
-
Methodology:
-
The participant is seated in a quiet environment and wears headphones.
-
They are instructed to press a handheld button as quickly as possible upon hearing an auditory stimulus (a beep).
-
A series of beeps are presented at random intervals.
-
The test software records the reaction time for each stimulus.
-
The primary outcome is the CRT index, which is a measure of the stability of the reaction times.
-
2. Psychometric Hepatic Encephalopathy Score (PHES)
-
Objective: To assess cognitive function across multiple domains, including attention, visuospatial perception, and psychomotor speed.
-
Methodology:
-
The PHES is a battery of five paper-and-pencil tests:
-
Number Connection Test A and B
-
Digit Symbol Test
-
Serial Dotting Test
-
Line Tracing Test
-
-
Each test is administered according to its standardized instructions.
-
The scores from each test are combined to generate a single PHES score.
-
This score is then compared to age- and education-matched normative data to determine the presence and severity of cognitive impairment.
-
3. Animal Naming Test (ANT)
-
Objective: To assess verbal fluency and semantic memory.
-
Methodology:
-
The participant is asked to name as many different animals as they can in 60 seconds.
-
The administrator records all responses.
-
The score is the total number of unique and correct animal names produced within the time limit.
-
4. Epworth Sleepiness Scale (ESS)
-
Objective: To measure the participant's subjective level of daytime sleepiness.
-
Methodology:
-
The ESS is a self-administered questionnaire with 8 questions.
-
For each question, the participant rates their likelihood of dozing off in different situations on a 4-point scale (0 = would never doze; 3 = high chance of dozing).
-
The scores for each question are summed to produce a total score out of 24.
-
Higher scores indicate a greater degree of daytime sleepiness.
-
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action on GABA-A Receptors
Experimental Workflow for Assessing this compound's Efficacy in a Clinical Trial
This compound's Impact on Neuroinflammatory Signaling Pathways
References
Golexanolone Technical Support Center: Stability and Storage Guidelines for Research Laboratories
Disclaimer: Specific stability and storage data for golexanolone are not publicly available. The following guidelines are based on general best practices for handling and storing novel small molecule drug candidates in a research laboratory setting. Researchers should perform their own stability studies to determine appropriate storage and handling conditions for their specific formulations and experimental needs.
Frequently Asked Questions (FAQs)
Q1: What are the recommended general storage conditions for this compound powder?
In the absence of specific manufacturer instructions, solid this compound, a small molecule drug candidate, should be stored under conditions that minimize degradation. It is advisable to store the compound in a tightly sealed container at a controlled low temperature, protected from light and moisture.
Q2: How should I store this compound once it is dissolved in a solvent?
Solutions of this compound are likely to be less stable than the solid powder. For short-term storage, it is recommended to keep stock solutions at 2-8°C. For long-term storage, aliquoting the solution into single-use vials and storing them at -20°C or -80°C is a common practice to prevent degradation from repeated freeze-thaw cycles. The choice of solvent can also impact stability, so it is crucial to use high-purity, anhydrous solvents.
Q3: What are the potential signs of this compound degradation?
Visual indicators of degradation in the solid form can include discoloration or changes in crystallinity. For solutions, precipitation, color change, or the appearance of particulate matter may suggest degradation. However, the absence of these signs does not guarantee stability. The most reliable method to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) to check for the appearance of degradation products and a decrease in the parent compound's peak area.
Q4: How can I minimize the risk of degradation during my experiments?
To minimize degradation during experiments, it is best to prepare fresh solutions from solid this compound for each experiment. If using a stock solution, allow the aliquot to equilibrate to room temperature before use. Avoid repeated freeze-thaw cycles. Protect solutions from light, especially if the compound's light sensitivity is unknown. It is also important to ensure the pH of your experimental buffer is compatible with the compound's stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions from solid powder. Perform a stability check of your stock solution using an analytical method like HPLC. Ensure proper storage of stock solutions (aliquoted, frozen, protected from light). |
| Precipitate forms in the stock solution upon thawing | Poor solubility in the chosen solvent at low temperatures or solvent evaporation. | Gently warm the solution and vortex to redissolve. If the precipitate persists, consider preparing a fresh, less concentrated stock solution or using a different solvent system. Ensure vials are tightly sealed to prevent solvent evaporation. |
| Loss of compound activity over time | Chemical instability in the formulation or storage conditions. | Conduct a preliminary stability study in your experimental buffer at the intended experimental temperature. Consider the use of stabilizing excipients if appropriate for your experimental design. |
General Storage Recommendations for Novel Small Molecules like this compound
| Parameter | Solid Compound | In Solution |
| Temperature | -20°C (long-term) or 2-8°C (short-term) | -80°C or -20°C (long-term, aliquoted) or 2-8°C (short-term) |
| Light | Protect from light (store in an amber vial or dark container) | Protect from light (use amber vials or cover with foil) |
| Moisture | Store in a desiccator or with a desiccant | Use anhydrous solvents; store in tightly sealed vials |
| Atmosphere | Consider storing under an inert atmosphere (e.g., argon or nitrogen) if the compound is sensitive to oxidation | Degas solvents before use if the compound is oxygen-sensitive |
Experimental Workflow and Signaling Pathway Diagrams
Caption: General workflow for determining the stability of a research compound.
Caption: this compound's mechanism of action via GABA-A receptor modulation.
Golexanolone Technical Support Center: Mitigating Experimental Variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating variability in experimental results when working with Golexanolone.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a GABA-A receptor-modulating steroid antagonist (GAMSA).[1] It selectively antagonizes the positive allosteric modulation of neurosteroids like allopregnanolone and tetrahydrodeoxycorticosterone (THDOC) at the GABA-A receptor.[1][2] This action reduces the potentiation of GABA-A receptor activation without directly affecting the receptor's activation by GABA itself.[2] This mechanism helps to rebalance key neurotransmitter systems.[3]
Q2: In what preclinical models has this compound shown efficacy?
This compound has demonstrated positive effects in various preclinical models, including:
-
Parkinson's Disease: In a rat model of Parkinson's disease, this compound improved motor coordination, locomotor gait, and non-motor symptoms like fatigue, anhedonia, and short-term memory deficits.[1][4] It also reduced glial activation and neuroinflammation.[1]
-
Hepatic Encephalopathy (HE): In rat models of hyperammonemia and minimal hepatic encephalopathy (MHE), this compound restored spatial learning, motor coordination, and cognitive function.[4][5][6] It achieved this by reducing both peripheral and neuroinflammation.[4][6]
-
Primary Biliary Cholangitis (PBC): In a rat model of PBC (bile duct ligation), this compound reversed fatigue, motor incoordination, and cognitive impairment.[7]
Q3: What are the known physicochemical properties of this compound relevant to experimental use?
Key properties for laboratory use include:
Q4: Have there been any reported issues with this compound formulation in clinical trials?
Yes, a temporary hold on a Phase 1b/2a clinical trial for Primary Biliary Cholangitis (PBC) was due to technical issues in producing this compound's oral capsules.[10] This highlights the importance of consistent and validated formulation for reproducible results.
Troubleshooting Guides
Issue 1: High Variability in Behavioral Assay Results
| Possible Cause | Troubleshooting Step |
| Inconsistent this compound Formulation and Dosing | Ensure this compound is fully dissolved or homogeneously suspended before each administration. Prepare fresh formulations regularly and store them appropriately. See the recommended in vivo formulation protocols below. |
| Variability in Animal Disease Model | Standardize the induction of the disease model to minimize inter-animal differences in pathology. For instance, in the 6-OHDA model of Parkinson's, ensure consistent lesioning. In hyperammonemia models, monitor ammonia levels. |
| Endogenous Neurosteroid Fluctuations | Basal levels of neurosteroids like allopregnanolone can vary. Consider measuring baseline neurosteroid levels or using larger animal cohorts to account for this biological variability. |
| Assay Execution Variability | Ensure consistent handling of animals and standardized protocols for all behavioral tests (e.g., time of day for testing, habituation periods). |
Issue 2: Inconsistent In Vitro Results in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Poor Solubility in Aqueous Media | Prepare a concentrated stock solution of this compound in DMSO and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration is low and consistent across all conditions, including vehicle controls. |
| Cell Line Variability | Different cell lines may express varying levels of GABA-A receptor subunits and the necessary machinery for neurosteroid synthesis. Characterize the expression of relevant targets in your chosen cell line. |
| Assay Interference | Some assay components may interfere with this compound. Run appropriate controls, including this compound in cell-free assay conditions, to check for direct interference with reagents or detection systems. |
Issue 3: Discrepancies in Immunohistochemistry (IHC) or Western Blot Results
| Possible Cause | Troubleshooting Step |
| Tissue Processing Artifacts | Standardize tissue fixation, embedding, and sectioning protocols to ensure consistent antigen preservation and accessibility. |
| Antibody Specificity and Validation | Use well-validated antibodies for your target proteins (e.g., GFAP for astrocytes, Iba1 for microglia, TH for dopaminergic neurons). Run appropriate controls, such as isotype controls and tissue from knockout animals if available. |
| Variability in Neuroinflammation | The extent of glial activation and neuroinflammation can vary between animals. Quantify these markers in multiple brain regions and use a standardized scoring system. This compound's effect is linked to reducing inflammation, so baseline inflammation is a key variable.[4][6] |
Quantitative Data Summary
Preclinical Efficacy Data in a Rat Model of Parkinson's Disease
| Parameter | Control Group | 6-OHDA Model | 6-OHDA + this compound |
| Motor Coordination (Errors) | 0.8 ± 0.1 | 1.8 ± 0.8 | 0.6 ± 0.1 |
| Data from a study in a 6-OHDA rat model of Parkinson's disease.[1] |
Preclinical Efficacy Data in a Rat Model of Hyperammonemia
| Parameter | Control Group | Hyperammonemic Model | Hyperammonemic + this compound |
| Spatial Memory (Discrimination Ratio) | 0.14 ± 0.046 | -0.067 ± 0.067 | 0.16 ± 0.046 |
| Short-Term Memory (Discrimination Ratio) | 0.46 ± 0.028 | 0.034 ± 0.034 | 0.46 ± 0.027 |
| Data from a study in hyperammonemic rats.[6] |
Clinical Trial Data in Covert Hepatic Encephalopathy
| Outcome Measure | This compound vs. Placebo (p-value) |
| Epworth Sleepiness Scale (ESS) | p = 0.047 |
| EEG (delta+theta/alpha+beta ratio) | p = 0.021 |
| EEG (mean dominant frequency) | p = 0.142 |
| Results from a pilot study in patients with cirrhosis and covert hepatic encephalopathy.[5][11] |
Experimental Protocols
Protocol 1: In Vivo Formulation of this compound
For reproducible in vivo studies, proper formulation is critical. Here are several suggested methods for preparing this compound for oral administration:
-
Method 1 (Suspension): Suspend this compound in 0.2% Carboxymethyl cellulose.[12]
-
Method 2 (Suspension with Surfactant): Dissolve this compound in 0.25% Tween 80 and 0.5% Carboxymethyl cellulose.[12]
-
Method 3 (Solution):
-
Prepare a stock solution in DMSO.
-
For the final formulation, mix the DMSO stock with PEG300.
-
Add Tween 80 and mix until clear.
-
Add ddH₂O to the final volume and mix.[13] Always ensure the final concentration of solvents is well-tolerated by the experimental animals and consistent across all treatment groups.
-
Protocol 2: Assessment of Motor Coordination in a Rat Model (Motorater Test)
This protocol is based on studies evaluating this compound's effect on motor deficits.[1][7]
-
Apparatus: A rotating rod apparatus (Motorater).
-
Acclimation: Acclimate the rats to the testing room for at least 1 hour before the experiment.
-
Training: Train the rats on the rotating rod at a constant speed for a set duration for several days leading up to the experiment.
-
Testing:
-
Administer this compound or vehicle at the specified time before the test.
-
Place the rat on the rotating rod.
-
Record the number of errors (e.g., foot slips, falls) over a set period.
-
-
Data Analysis: Compare the number of errors between treatment groups using appropriate statistical tests.
Visualizations
Caption: this compound's mechanism as a GAMSA at the GABA-A receptor.
Caption: A typical experimental workflow for evaluating this compound.
References
- 1. Frontiers | this compound reduces glial activation in the striatum and improves non-motor and some motor alterations in a rat model of Parkinson's disease [frontiersin.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. trial.medpath.com [trial.medpath.com]
- 4. This compound Attenuates Neuroinflammation, Fatigue, and Cognitive and Motor Impairment in Diverse Neuroinflammatory Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A pilot study of this compound, a new GABA-A receptor-modulating steroid antagonist, in patients with covert hepatic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a GABAA receptor modulating steroid antagonist, restores motor coordination and cognitive function in hyperammonemic rats by dual effects on peripheral inflammation and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. aobious.com [aobious.com]
- 9. GSRS [precision.fda.gov]
- 10. liverdiseasenews.com [liverdiseasenews.com]
- 11. sleeprhythm.org [sleeprhythm.org]
- 12. This compound (GR-3027) | inhibitor/agonist | CAS 2089238-18-4 | Buy this compound (GR-3027) from Supplier InvivoChem [invivochem.com]
- 13. This compound | TargetMol [targetmol.com]
Technical Support Center: Optimizing Golexanolone Quantification in Biological Samples
Welcome to the technical support center for the analytical quantification of Golexanolone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the bioanalysis of this compound in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for quantifying this compound in biological samples?
A1: For the quantitative analysis of this compound, a small molecule drug, in biological samples such as plasma, serum, or urine, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the most widely recommended technique.[1][2][3] This method offers high sensitivity and selectivity, which is crucial for accurately measuring drug concentrations in complex biological matrices.[1][2]
Q2: What are the most common challenges encountered during the quantification of this compound?
A2: The most frequent challenges in this compound quantification are related to matrix effects, which can lead to ion suppression or enhancement in the mass spectrometer, affecting the accuracy and precision of the results.[1][4] Other common issues include poor recovery during sample extraction, chromatographic problems like peak tailing or shifting retention times, and contamination.[3][5]
Q3: How can I minimize matrix effects in my this compound assay?
A3: To minimize matrix effects, several strategies can be employed.[1] Effective sample preparation is the first and most critical step.[2][6] This can include techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering endogenous components from the sample.[7][8] Additionally, optimizing the chromatographic separation to ensure this compound elutes in a region with minimal co-eluting matrix components is highly effective.[4] The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with this compound is also highly recommended to compensate for matrix effects.[9]
Q4: What type of internal standard (IS) is best for this compound quantification?
A4: A stable isotope-labeled (SIL) internal standard of this compound is the gold standard for quantitative bioanalysis.[9] A SIL-IS has nearly identical chemical and physical properties to this compound, meaning it will behave similarly during sample extraction, chromatography, and ionization, thus effectively compensating for variability in the analytical process, including matrix effects.[9] If a SIL-IS is not available, a structural analog with similar physicochemical properties can be used, but it may not track the analyte as effectively.[9]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
Possible Causes & Solutions
| Cause | Solution |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the column. Implement a robust sample clean-up procedure to prevent future contamination.[5] |
| Inappropriate Injection Solvent | The injection solvent should be weaker than or similar in strength to the initial mobile phase to ensure proper peak focusing on the column head.[5] |
| Secondary Interactions with Column | Optimize the mobile phase pH to ensure this compound is in a single ionic state. Consider a different column chemistry if secondary interactions persist.[5] |
| Extra-Column Volume | Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.[5] |
Issue 2: Inconsistent or Low Analyte Recovery
Possible Causes & Solutions
| Cause | Solution |
| Inefficient Sample Extraction | Optimize the extraction method. For LLE, adjust the pH of the aqueous phase and test different organic solvents. For SPE, screen different sorbents and optimize the wash and elution steps.[7][8] |
| Analyte Adsorption | Use low-adsorption collection tubes and autosampler vials. The addition of a small percentage of an organic solvent to the sample may help reduce adsorption. |
| Analyte Instability | Ensure proper sample handling and storage conditions (e.g., temperature, light exposure). Evaluate the stability of this compound in the biological matrix and during all steps of the analytical procedure. |
| Protein Binding | For highly protein-bound drugs, a protein precipitation step is crucial. Ensure the precipitating agent is effective and used in the correct ratio.[8][10] |
Issue 3: High Signal Variability or Poor Reproducibility
Possible Causes & Solutions
| Cause | Solution |
| Matrix Effects | Implement a more rigorous sample clean-up method (e.g., switch from PPT to SPE).[1][11] Use a stable isotope-labeled internal standard to compensate for signal variability.[9] |
| Inconsistent Sample Preparation | Automate sample preparation steps where possible. Ensure precise and consistent pipetting and vortexing. |
| LC-MS System Instability | Check for pressure fluctuations, which could indicate a leak or blockage.[3][5] Ensure the mass spectrometer is properly calibrated and the ion source is clean.[3] |
| Carryover | Optimize the autosampler wash procedure by using a strong solvent to rinse the injection needle and port between samples.[12] |
Experimental Protocols
Sample Preparation Methodologies
The choice of sample preparation is critical for developing a robust and reliable assay. Below is a comparison of common techniques.
Table 1: Comparison of Sample Preparation Techniques for this compound Quantification
| Method | Principle | Typical Recovery (%) | Matrix Effect Reduction | Throughput | Cost |
| Protein Precipitation (PPT) | Proteins are precipitated by adding an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid).[8] | 70-90 | Low to Moderate | High | Low |
| Liquid-Liquid Extraction (LLE) | This compound is partitioned between two immiscible liquid phases (e.g., aqueous sample and an organic solvent).[7][8] | 80-95 | Moderate to High | Medium | Medium |
| Solid-Phase Extraction (SPE) | This compound is selectively adsorbed onto a solid sorbent, and interfering compounds are washed away before eluting the analyte.[7][8] | 85-100 | High | Low to Medium | High |
Detailed Protocol: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This is a general protocol and should be optimized for your specific application.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 200 µL of pre-treated plasma sample (plasma diluted 1:1 with 2% phosphoric acid) onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound and the internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Visualizations
Experimental Workflow for this compound Quantification
Caption: Workflow for this compound quantification.
Troubleshooting Logic for Low Signal Intensity
References
- 1. eijppr.com [eijppr.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. zefsci.com [zefsci.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
Troubleshooting unexpected outcomes in Golexanolone experiments
For researchers, scientists, and drug development professionals working with Golexanolone, this technical support center provides troubleshooting guidance and answers to frequently asked questions. All quantitative data is summarized in tables for clear comparison, and detailed experimental protocols are provided for key assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound experiments in a question-and-answer format.
| Issue | Potential Cause | Troubleshooting Steps |
| 1. Unexpectedly Low or No Efficacy | Compound Degradation: this compound may have degraded due to improper storage or handling. | 1. Prepare fresh stock solutions of this compound in anhydrous DMSO. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Store stock solutions at -20°C or -80°C, protected from light. |
| Suboptimal Concentration: The concentration of this compound used may be too low to elicit a response in the experimental system. | 1. Perform a dose-response experiment to determine the optimal concentration range. 2. Refer to the quantitative data tables below for reported IC50 values in relevant assays. | |
| Assay Interference: Components of the assay system may be interfering with this compound's activity. | 1. Review the experimental protocol for any potential incompatibilities. 2. Run appropriate controls to test for assay artifacts. | |
| 2. High Cellular Toxicity Observed | Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be toxic to the cells. | 1. Ensure the final concentration of DMSO in the cell culture medium is below 0.5%, and ideally at or below 0.1%. 2. Include a vehicle control (medium with the same concentration of DMSO) in all experiments. |
| Off-Target Effects: At high concentrations, this compound may have off-target effects that lead to cytotoxicity. | 1. Lower the concentration of this compound to a range closer to its known effective concentrations. 2. If possible, test for the expression of the target receptor (GABA-A) in your cell line. | |
| Compound Precipitation: this compound may be precipitating out of solution in the cell culture medium, and the precipitate could be causing physical stress to the cells. | 1. Visually inspect the culture medium for any signs of precipitation after adding this compound. 2. Prepare this compound dilutions in pre-warmed medium and add dropwise while gently mixing. | |
| 3. Inconsistent or Variable Results | Inconsistent Compound Preparation: Variability in the preparation of this compound stock solutions and dilutions can lead to inconsistent results. | 1. Use a precise and consistent method for preparing all this compound solutions. 2. Vortex stock solutions thoroughly before making dilutions. |
| Cell Passage Number and Health: The passage number and overall health of the cells can affect their response to treatment. | 1. Use cells within a consistent and low passage number range for all experiments. 2. Regularly monitor cell morphology and viability to ensure they are healthy. | |
| Experimental Conditions: Minor variations in experimental conditions (e.g., incubation time, temperature) can contribute to variability. | 1. Standardize all experimental parameters and document them carefully. 2. Ensure all incubators and other equipment are properly calibrated. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a GABA-A receptor modulating steroid antagonist (GAMSA). It selectively antagonizes the potentiation of GABA-A receptors by neurosteroids like allopregnanolone, without directly blocking the receptor's function.[1][2] This helps to normalize GABAergic neurotransmission in conditions where it is pathologically enhanced.[3][4]
Q2: What is the recommended solvent and storage for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[5] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in anhydrous DMSO (e.g., 10-50 mM). This stock solution should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles and protect from light. For in vivo studies in rodents, a formulation using DMSO, PEG300, Tween 80, and saline has been described.[6]
Q3: What are the known off-target effects of this compound?
A3: Current preclinical and clinical data suggest that this compound is generally well-tolerated with a favorable safety profile.[1][7] However, comprehensive off-target screening data is not widely published. As with any pharmacological agent, the potential for off-target effects, especially at higher concentrations, should be considered.
Q4: Can this compound precipitate in cell culture medium?
A4: Yes, like many hydrophobic compounds, this compound, when diluted from a DMSO stock into aqueous cell culture medium, has the potential to precipitate, especially at higher concentrations. To minimize precipitation, it is recommended to pre-warm the cell culture medium and add the this compound stock solution dropwise while gently mixing. The final DMSO concentration should be kept as low as possible.
Q5: What are some expected outcomes of this compound treatment in preclinical models?
A5: In preclinical models of conditions like hepatic encephalopathy and Parkinson's disease, this compound has been shown to reduce neuroinflammation, and improve cognitive and motor function.[7][8] Specifically, it can reverse the activation of microglia and astrocytes and normalize the levels of inflammatory markers such as TNFα.[9][10]
Quantitative Data
The following tables summarize key quantitative data for this compound from published studies.
Table 1: In Vitro Efficacy of this compound
| Assay Type | System | Parameter | Value | Reference |
| Electrophysiology (Patch Clamp) | α5β3γ2L GABA-A channels | IC50 (AUC) | 341 nM | [9] |
| Electrophysiology (Patch Clamp) | α5β3γ2L GABA-A channels | IC50 (Peak Current Amplitude) | 563 nM | [9] |
Table 2: Preclinical and Clinical Dosing of this compound
| Study Type | Species | Route of Administration | Dose | Reference |
| Preclinical Toxicity Study | Rat | Oral | Up to 100 mg/kg/day | [3] |
| Preclinical Efficacy Study | Rat | Oral | 50 mg/kg/day | [3] |
| Phase 2a Clinical Trial | Human | Oral | 10, 40, or 80 mg BID | [1][4] |
| Phase 1 Clinical Trial | Human | Oral | Up to 200 mg (single dose) | [11][12] |
Experimental Protocols
Detailed Methodology 1: Cell Viability Assay (MTT-Based)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of this compound in pre-warmed cell culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
3. MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Mix gently by pipetting to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the dose-response curve and determine the IC50 value.
Detailed Methodology 2: GABA-A Receptor Binding Assay (Radioligand Displacement)
This protocol is adapted from a general method for GABA-A receptor binding and should be optimized for this compound.
1. Membrane Preparation:
-
Homogenize rat brains in a sucrose buffer.
-
Perform differential centrifugation steps to isolate the crude membrane fraction.
-
Wash the membranes multiple times to remove endogenous GABA.
-
Resuspend the final membrane pellet in a binding buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL of radioligand (e.g., [3H]muscimol) at a concentration near its Kd.
-
50 µL of various concentrations of this compound or a known displacer (for non-specific binding, e.g., unlabeled GABA).
-
100 µL of the prepared brain membrane suspension.
-
-
Incubate for 45-60 minutes at 4°C.
3. Assay Termination and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity using a scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding from all other readings to obtain specific binding.
-
Plot the specific binding as a function of the this compound concentration.
-
Determine the Ki value for this compound using the Cheng-Prusoff equation.
Detailed Methodology 3: Western Blot for Downstream Signaling
This protocol provides a general workflow for analyzing changes in protein expression or phosphorylation downstream of this compound's target.
1. Cell Lysis and Protein Quantification:
-
Treat cells with this compound as described in the cell viability protocol.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto a polyacrylamide gel and separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., p-NF-κB, TNFα, or GABA-A receptor subunits) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
4. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: this compound's mechanism of action on the GABA-A receptor signaling pathway.
Caption: A logical workflow for troubleshooting unexpected outcomes in this compound experiments.
Caption: Common sources of error that can lead to inconsistent results in this compound experiments.
References
- 1. frontiersin.org [frontiersin.org]
- 2. PDSP - GABA [kidbdev.med.unc.edu]
- 3. researchgate.net [researchgate.net]
- 4. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 5. diva-portal.org [diva-portal.org]
- 6. A pilot study of this compound, a new GABA-A receptor-modulating steroid [m3india.in]
- 7. A pilot study of this compound, a new GABA-A receptor-modulating steroid antagonist, in patients with covert hepatic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a GABAA receptor modulating steroid antagonist, restores motor coordination and cognitive function in hyperammonemic rats by dual effects on peripheral inflammation and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a GABAA receptor modulating steroid antagonist, restores motor coordination and cognitive function in hyperammonemic rats by dual effects on peripheral inflammation and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | this compound reduces glial activation in the striatum and improves non-motor and some motor alterations in a rat model of Parkinson's disease [frontiersin.org]
- 11. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling Golexanolone's Therapeutic Promise in Parkinson's Disease: A Comparative Analysis
A deep dive into preclinical data suggests Golexanolone (GR3027) offers a novel therapeutic avenue for Parkinson's disease, addressing both motor and non-motor symptoms with a potentially favorable side-effect profile compared to current standards of care. This guide provides a comprehensive comparison with Levodopa and the non-dopaminergic alternative, Istradefylline, supported by experimental data from the widely-used 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease.
This analysis, tailored for researchers, scientists, and drug development professionals, synthesizes preclinical findings to objectively evaluate this compound's performance. Quantitative data from key behavioral and neurochemical studies are presented in structured tables for clear comparison. Detailed experimental protocols for the cited assays are also provided to ensure reproducibility and critical evaluation of the findings.
A Novel Mechanism of Action: Targeting GABAergic Overactivation
This compound, a GABA-A receptor-modulating steroid antagonist (GAMSA), operates via a distinct mechanism compared to traditional Parkinson's therapies.[1] In Parkinson's disease, an excess of GABA (gamma-aminobutyric acid) signaling is thought to contribute to both motor and non-motor symptoms.[1] this compound works by blocking neurosteroids that positively modulate GABA-A receptors, thereby preventing their over-activation without inducing the severe side effects associated with complete receptor blockade.[2] This mechanism is hypothesized to also mitigate neuroinflammation, another key pathological feature of Parkinson's disease.[2]
In contrast, Levodopa, the long-standing gold standard treatment, acts as a precursor to dopamine, directly replenishing the depleted dopamine levels in the brains of Parkinson's patients.[3][4] Istradefylline, a more recent non-dopaminergic therapy, is an adenosine A2A receptor antagonist.[5][6] By blocking these receptors, which are abundant in the basal ganglia, Istradefylline indirectly enhances dopaminergic neurotransmission, improving motor function.[5]
Comparative Efficacy in a Preclinical Model of Parkinson's Disease
The following tables summarize the quantitative data from preclinical studies in the 6-OHDA rat model, a well-established animal model that mimics the dopamine depletion seen in Parkinson's disease.
Table 1: Effects on Motor Symptoms
| Therapeutic Agent | Animal Model | Behavioral Test | Key Findings | Reference |
| This compound | 6-OHDA Rat | Motorater Test | Reversed motor coordination impairments. | [7] |
| CatWalk Gait Analysis | Reversed increased initial dual stance and reduced swing. | [7] | ||
| Levodopa | 6-OHDA Rat | Forelimb Adjusting Steps (FAS) | Alleviated akinesia, demonstrated by improved performance. | [8] |
| Staircase Test | Improved success rate in retrieving food pellets. | [9][10] | ||
| Istradefylline | 6-OHDA Rat | Rotational Behavior | Potentiated the rotational behavior induced by Levodopa. | [3] |
Table 2: Effects on Non-Motor and Cognitive Symptoms
| Therapeutic Agent | Animal Model | Behavioral Test | Key Findings | Reference |
| This compound | 6-OHDA Rat | Treadmill Test (Fatigue) | Reversed the increase in fatigue. | [7][11] |
| Open Field Test (Anxiety) | Reversed the increase in anxiety. | [7][11] | ||
| Sucrose Preference Test (Anhedonia) | Reversed anhedonia, a symptom of depression. | [7][11] | ||
| Y-Maze Test (Short-term memory) | Improved impaired short-term memory. | [7] | ||
| Levodopa | 6-OHDA Rat | Sucrose Preference Test (Anhedonia) | Increased preference for sucrose. | [5] |
| Open Field Test (Exploratory Behavior) | Improved total distance travelled. | [5] | ||
| Istradefylline | 6-OHDA Rat (PFC Lesion) | Object Recognition Task | Improved cognitive performance. | [12] |
| Delayed Alternation Task | Improved cognitive performance. | [12] |
Table 3: Neuroprotective and Side-Effect Profile
| Therapeutic Agent | Animal Model | Key Findings | Reference |
| This compound | 6-OHDA Rat | Reduces glial activation and neuroinflammation. Does not induce dyskinesias. | [13][14] |
| Levodopa | 6-OHDA Rat | Long-term use is associated with the development of dyskinesias (abnormal involuntary movements). | [8] |
| Istradefylline | 6-OHDA Rat | Less likely to induce dyskinesias compared to Levodopa, but does not prevent Levodopa-induced dyskinesias. | [3] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in DOT language.
Caption: this compound's mechanism of action at the GABA-A receptor.
Caption: Levodopa's conversion to dopamine in the brain.
Caption: Istradefylline's antagonism of the adenosine A2A receptor.
Caption: General experimental workflow for preclinical evaluation.
Detailed Experimental Protocols
1. 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
-
Animals: Adult male Sprague-Dawley rats are typically used.
-
Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).
-
Stereotaxic Surgery: The rat is placed in a stereotaxic frame. A small burr hole is drilled in the skull to allow for the injection of 6-OHDA.
-
Injection: A solution of 6-OHDA hydrochloride is unilaterally injected into the medial forebrain bundle (MFB). The coordinates are precisely determined relative to bregma. The injection is performed slowly over several minutes to allow for diffusion of the neurotoxin.
-
Post-operative Care: Animals are monitored closely after surgery for recovery. They are given a post-operative recovery period of 2-4 weeks to allow for the full extent of the dopaminergic lesion to develop.
-
Verification of Lesion: The extent of the dopaminergic lesion is often verified post-mortem by tyrosine hydroxylase (TH) immunohistochemistry to quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.
2. Motorater Test
-
Apparatus: The Motorater is a device that assesses motor coordination and balance. It consists of a rotating rod with a variable speed.
-
Procedure: The rat is placed on the rotating rod, and the speed of rotation is gradually increased.
-
Data Collection: The latency to fall from the rod is recorded. The number of errors (e.g., slips, falls) is also quantified.
-
Analysis: A shorter latency to fall and a higher number of errors are indicative of impaired motor coordination.
3. CatWalk XT Gait Analysis
-
Apparatus: The CatWalk XT system consists of a glass walkway illuminated from below. A high-speed camera positioned underneath the walkway records the animal's paw prints as it traverses the walkway.
-
Procedure: The rat is allowed to voluntarily walk across the glass plate.
-
Data Collection: The system automatically analyzes various gait parameters, including the initial dual stance (the time both hind paws or forepaws are on the ground simultaneously) and the swing phase of each paw.
-
Analysis: Changes in these parameters, such as an increased initial dual stance and a reduced swing phase, are indicative of motor deficits.
4. Open Field Test
-
Apparatus: A square arena with high walls to prevent escape. The floor is typically divided into a grid of equal squares.
-
Procedure: The rat is placed in the center of the open field and allowed to explore freely for a set period (e.g., 5-10 minutes).
-
Data Collection: The animal's movements are recorded and analyzed for parameters such as the total distance traveled, the time spent in the center of the arena versus the periphery, and the number of line crossings.
-
Analysis: Reduced total distance traveled can indicate motor impairment, while a preference for the periphery and reduced time in the center can be interpreted as anxiety-like behavior.
5. Sucrose Preference Test
-
Procedure: Rats are habituated to having two drinking bottles in their home cage. Following habituation, they are presented with one bottle containing plain water and another containing a sucrose solution (e.g., 1%).
-
Data Collection: The consumption of water and sucrose solution is measured over a 24-hour period.
-
Analysis: The preference for sucrose is calculated as the percentage of sucrose solution consumed relative to the total fluid intake. A reduced preference for sucrose is interpreted as anhedonia, a core symptom of depression.
6. Y-Maze Test
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure: The test consists of two trials. In the first trial, one arm of the maze is blocked, and the rat is allowed to explore the other two arms for a set period. In the second trial, which occurs after a short inter-trial interval, the previously blocked arm is opened, and the rat is allowed to explore all three arms.
-
Data Collection: The amount of time spent in each arm and the number of entries into each arm are recorded.
-
Analysis: Spontaneous alternation, the tendency to enter a novel arm, is a measure of short-term spatial memory. A healthy rat will typically spend more time in the novel arm.
Conclusion
The preclinical data presented in this guide highlight the therapeutic potential of this compound as a novel treatment for Parkinson's disease. Its unique mechanism of action, targeting GABAergic overactivation and neuroinflammation, translates to improvements in a broad spectrum of motor, non-motor, and cognitive symptoms in the 6-OHDA rat model. Importantly, this compound appears to lack the dyskinesia-inducing side effects that are a major limitation of Levodopa therapy.
While direct comparative clinical trials are necessary to definitively establish this compound's efficacy and safety relative to Levodopa and other emerging therapies like Istradefylline, the preclinical evidence strongly supports its continued development. For researchers and drug development professionals, this compound represents a promising candidate that could address significant unmet needs in the management of Parkinson's disease.
References
- 1. Frontiers | this compound reduces glial activation in the striatum and improves non-motor and some motor alterations in a rat model of Parkinson's disease [frontiersin.org]
- 2. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 3. Mechanism of action of dopaminergic agents in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Levodopa (L-Dopa) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Istradefylline? [synapse.patsnap.com]
- 6. Istradefylline, a novel adenosine A2A receptor antagonist, for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Frontiers | Adenosine-A2A Receptor Pathway in Cancer Immunotherapy [frontiersin.org]
- 11. This compound improves symptoms of Parkinson's disease in preclinical model | BioWorld [bioworld.com]
- 12. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound affords sustained improvement of Parkinson's symptoms in rats by reducing microglia activation that restores the glutamate-GABA-dopamine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Golexanolone in Primary Biliary Cholangitis: A New Frontier for Cognitive Symptom Management
An investigational therapy, golexanolone, is currently under evaluation for its potential to alleviate the often-debilitating cognitive symptoms and fatigue associated with Primary Biliary Cholangitis (PBC). This guide offers a detailed comparison of this compound against placebo, drawing upon available preclinical data and the design of ongoing clinical trials. As of late 2025, definitive efficacy data from the pivotal clinical trial in PBC are still forthcoming, with top-line results anticipated in the first half of 2025.
Primary Biliary Cholangitis is a chronic autoimmune liver disease characterized by the progressive destruction of bile ducts.[1] Beyond the well-documented liver pathology, a significant number of patients with PBC experience profound fatigue and cognitive dysfunction, often referred to as "brain fog," which can severely impact their quality of life.[2][3] These neurological symptoms are thought to be linked to the overactivation of GABA-A receptors in the brain by neurosteroids like allopregnanolone, which can be elevated in PBC.[4][5]
This compound (also known as GR3027) is a first-in-class GABAA receptor modulating steroid antagonist (GAMSA).[2] It is designed to selectively counteract the excessive activation of GABA-A receptors by molecules such as allopregnanolone, without completely blocking the receptor's function.[4][5] This targeted mechanism is expected to normalize brain activity and alleviate cognitive and fatigue symptoms with a potentially more favorable side-effect profile compared to other GABA-A receptor inhibitors.[4][5]
Putative Signaling Pathway of this compound in PBC-Related Cognitive Dysfunction
The following diagram illustrates the proposed mechanism by which this compound may mitigate cognitive symptoms in Primary Biliary Cholangitis.
Clinical Evaluation: A Look at the Evidence
While the pivotal Phase 1b/2 clinical trial (EudraCT 2022-000422-16) for this compound in PBC is ongoing, some insights can be gleaned from a completed Phase 2a trial in a related condition, hepatic encephalopathy (HE), which also involves cognitive impairment due to liver disease.[2][4]
Quantitative Data from a Phase 2a Study in Hepatic Encephalopathy (EudraCT 2016-003651-30)
This pilot study provides the most relevant clinical data to date on the potential effects of this compound on cognitive and related functions. The table below summarizes key findings from this trial, which compared this compound to placebo in patients with covert hepatic encephalopathy.
| Outcome Measure | This compound vs. Placebo | p-value | Indication |
| Epworth Sleepiness Scale (ESS) | Directionally favorable change | 0.047 | Statistically significant improvement in daytime sleepiness. |
| EEG: Mean Dominant Frequency (MDF) | Directionally favorable change | 0.142 | Trend towards improvement in brain wave activity. |
| EEG: Delta+Theta/Alpha+Beta Ratio | Directionally favorable change | 0.021 | Statistically significant improvement in brain wave activity. |
| Continuous Reaction Time (CRT) | Directionally favorable change | Not Statistically Significant | No significant difference in reaction time. |
| Animal Naming Test (ANT) | Directionally favorable change | Not Statistically Significant | No significant difference in verbal fluency. |
| Psychometric Hepatic Encephalopathy Score (PHES) | Directionally favorable change | Not Statistically Significant | No significant difference in a composite cognitive score. |
Data from a pilot Phase 2a study in patients with covert hepatic encephalopathy.[1]
It is important to note that while these results in a different patient population are encouraging, they are not directly transferable to patients with PBC.[1]
Experimental Protocols: The Ongoing PBC Clinical Trial
The current clinical investigation of this compound for PBC is a randomized, double-blind, placebo-controlled, two-part Phase 1b/2 study (EudraCT 2022-000422-16).[5][6]
Study Design
The trial is structured in two parts to comprehensively evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound.[1]
-
Part A (Safety and Pharmacokinetics): This initial phase has been completed and assessed a 40 mg dose of this compound administered twice daily for five days against a placebo.[6] The results indicated a favorable safety and tolerability profile, allowing the trial to proceed to Part B.[5][6]
-
Part B (Preliminary Efficacy): This ongoing part of the study will enroll approximately 84 participants who will be randomized in a 1:1:1 ratio to receive one of two dose levels of this compound (40 mg or 80 mg) or a placebo, taken orally twice daily for 28 days.[6][7]
Participant Criteria
Eligible participants are adults aged 18-75 with a confirmed diagnosis of PBC who are experiencing clinically significant fatigue and cognitive symptoms.[2] Patients may be on a stable dose of standard PBC therapy.[3] Individuals with severe liver disease (cirrhosis) are excluded.[3]
Outcome Measures
The primary endpoints of the trial are safety and tolerability.[2] Secondary and exploratory endpoints are designed to measure the potential efficacy of this compound on the cognitive and fatigue symptoms of PBC and will include:[2][3]
-
Changes in cognitive function, assessed through various cognitive tests.
-
Improvements in fatigue and daytime sleepiness, measured by validated questionnaires.
-
Overall health-related quality of life.
Experimental Workflow
The following diagram outlines the workflow for a participant in Part B of the ongoing Phase 1b/2 clinical trial.
Concluding Remarks
This compound represents a novel and targeted approach to addressing the significant unmet need for treatments for the cognitive and fatigue symptoms of Primary Biliary Cholangitis. While the available data from a related condition are promising, the scientific and medical communities await the results of the ongoing, dedicated PBC clinical trial. The findings from this study will be crucial in determining the future role of this compound in the management of this complex and multifaceted disease.
References
- 1. A pilot study of this compound, a new GABA-A receptor-modulating steroid antagonist, in patients with covert hepatic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. liverdiseasenews.com [liverdiseasenews.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. This compound Attenuates Neuroinflammation, Fatigue, and Cognitive and Motor Impairment in Diverse Neuroinflammatory Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel drug this compound shows promise against cognitive decline in hepatic encephalopathy | Multidisciplinary | MIMS Thailand [prdmspapp.mimsdev.com]
- 6. This compound Attenuates Neuroinflammation, Fatigue, and Cognitive and Motor Impairment in Diverse Neuroinflammatory Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. liverdiseasenews.com [liverdiseasenews.com]
A Comparative Analysis of Golexanolone and Allopregnanolone: A Deep Dive into Two Neurosteroid Modulators
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Golexanolone and Allopregnanolone's Mechanisms, Efficacy, and Therapeutic Potential.
This compound and allopregnanolone represent two distinct modulators of the central nervous system, both exerting their primary effects through the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the brain. While allopregnanolone is an endogenous neurosteroid that enhances GABAergic inhibition, this compound is an investigational drug designed to antagonize this effect. This guide provides a comprehensive comparative analysis of their mechanisms of action, preclinical and clinical effects, and therapeutic applications, supported by experimental data and detailed protocols.
At a Glance: this compound vs. Allopregnanolone
| Feature | This compound | Allopregnanolone |
| Primary Mechanism | GABA-A Receptor Modulating Steroid Antagonist (GAMSA)[1][2] | Positive Allosteric Modulator (PAM) of the GABA-A Receptor[3][4] |
| Effect on GABA-A Receptor | Antagonizes the potentiating effect of allopregnanolone[2][5] | Enhances the effect of GABA, increasing chloride ion influx[6][7] |
| Therapeutic Indications (Investigational/Approved) | Primary Biliary Cholangitis (PBC), Hepatic Encephalopathy (HE), Parkinson's Disease (PD)[1][8] | Postpartum Depression (PPD) (as Brexanolone/Zulresso)[9][10] |
| Key Preclinical Findings | Reduces neuroinflammation, improves motor coordination and cognitive function in models of HE and PD[1][11][12] | Anxiolytic, antidepressant, and sedative effects; modulates the HPA axis stress response[13][14][15] |
| Clinical Trial Status | Phase 1b/2 trials for PBC[16] | FDA-approved for PPD (as Brexanolone)[9][10] |
Quantitative Data Comparison
The following tables summarize key quantitative data from preclinical and clinical studies of this compound and allopregnanolone. It is important to note that direct head-to-head comparative studies are limited, and data are often from different experimental models and patient populations.
Table 1: Preclinical Efficacy Data
| Parameter | This compound | Allopregnanolone | Experimental Model |
| Motor Coordination (Errors in Motorater Test) | ↓ by ~67% (from 1.8 to 0.6 errors)[17] | - | Unilateral 6-OHDA rat model of Parkinson's Disease |
| Fatigue (Time on Treadmill) | ↑ by ~67% (from 494s to 824s)[17] | - | Unilateral 6-OHDA rat model of Parkinson's Disease |
| Neuroinflammation (TNF-α levels in plasma) | Reversed increase in hyperammonemic rats[11][12][18] | - | Hyperammonemia rat model of Hepatic Encephalopathy |
| Neuroinflammation (IL-10 levels in plasma) | Reversed reduction in hyperammonemic rats[11][12][18] | - | Hyperammonemia rat model of Hepatic Encephalopathy |
| HPA Axis (ACTH response to stress) | - | ↓ by 44% in virgin rats[19] | Immune challenge (IL-1β) in rats |
| HPA Axis (Corticosterone response to stress) | - | Attenuated increase[13][14] | Various stress models in rats |
Table 2: Clinical Trial Data
| Parameter | This compound | Allopregnanolone (Brexanolone) | Indication & Trial Phase |
| Primary Endpoint | Safety, tolerability, and preliminary efficacy (fatigue and cognitive function)[8][17][20] | Change from baseline in HAM-D total score at 60 hours[21] | This compound: PBC (Phase 1b/2); Allopregnanolone: PPD (Phase 3) |
| Dosage | 40 mg or 80 mg twice daily for 28 days (Phase 2)[16] | 60-90 µg/kg/hour continuous IV infusion for 60 hours[21] | - |
| Efficacy Outcome | Directionally favorable changes in Epworth Sleepiness Scale (p=0.047) and EEG parameters in a pilot study for HE[22] | Statistically significant reduction in HAM-D score vs. placebo (mean difference of -2.5 to -4.2 points)[21] | - |
Signaling Pathways
Allopregnanolone Synthesis and GABA-A Receptor Modulation
// Colors bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4", arrowhead=normal];
// Nodes Cholesterol [label="Cholesterol"]; Pregnenolone [label="Pregnenolone"]; Progesterone [label="Progesterone"]; Dihydroprogesterone [label="5α-Dihydroprogesterone"]; Allopregnanolone [label="Allopregnanolone"]; GABAAR [label="GABA-A Receptor", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; GABA [label="GABA", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Chloride [label="Cl⁻ Influx", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Hyperpolarization [label="Neuronal Hyperpolarization"]; Inhibition [label="Increased Inhibitory Neurotransmission"]; HPA_Axis [label="HPA Axis Regulation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CRH [label="↓ CRH Release"]; ACTH [label="↓ ACTH Release"]; Corticosterone [label="↓ Corticosterone Release"];
// Edges Cholesterol -> Pregnenolone; Pregnenolone -> Progesterone; Progesterone -> Dihydroprogesterone [label="5α-reductase"]; Dihydroprogesterone -> Allopregnanolone [label="3α-HSD"]; Allopregnanolone -> GABAAR [label="Positive Allosteric Modulation", style=dashed]; GABA -> GABAAR; GABAAR -> Chloride; Chloride -> Hyperpolarization; Hyperpolarization -> Inhibition; Allopregnanolone -> HPA_Axis [style=dashed]; HPA_Axis -> CRH; HPA_Axis -> ACTH; HPA_Axis -> Corticosterone;
{rank=same; Cholesterol; Pregnenolone; Progesterone; Dihydroprogesterone; Allopregnanolone;} {rank=same; GABA; GABAAR; Chloride; Hyperpolarization; Inhibition;} {rank=same; HPA_Axis; CRH; ACTH; Corticosterone;} } Allopregnanolone synthesis and its positive modulation of the GABA-A receptor.
This compound's Antagonism and Anti-Neuroinflammatory Effects
// Colors bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4", arrowhead=normal];
// Nodes Allopregnanolone [label="Allopregnanolone", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; GABAAR [label="GABA-A Receptor", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; GABAergic_Tone [label="Excessive GABAergic Tone"]; Neuronal_Inhibition [label="Pathological Neuronal Inhibition"]; Neuroinflammation [label="Neuroinflammation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Microglia [label="Activated Microglia/Astrocytes"]; TNFa [label="↑ TNF-α"]; IL10 [label="↓ IL-10"]; Cognitive_Motor_Impairment [label="Cognitive & Motor Impairment"]; Restoration [label="Restoration of Neuronal Function"];
// Edges Allopregnanolone -> GABAAR [label="Potentiation"]; this compound -> GABAAR [label="Antagonism", arrowhead=tee, color="#EA4335"]; GABAAR -> GABAergic_Tone; GABAergic_Tone -> Neuronal_Inhibition; Neuronal_Inhibition -> Cognitive_Motor_Impairment; Neuroinflammation -> GABAergic_Tone [style=dashed, label="Exacerbates"]; Microglia -> TNFa; Microglia -> IL10; TNFa -> Neuroinflammation; IL10 -> Neuroinflammation [arrowhead=tee, color="#34A853"]; this compound -> Neuroinflammation [arrowhead=tee, color="#EA4335", style=dashed, label="Reduces"]; this compound -> Restoration;
{rank=same; Allopregnanolone; this compound; GABAAR;} {rank=same; GABAergic_Tone; Neuronal_Inhibition; Cognitive_Motor_Impairment;} {rank=same; Microglia; TNFa; IL10; Neuroinflammation;} {rank=same; Restoration;} } this compound's antagonism at the GABA-A receptor and its downstream anti-inflammatory effects.
Experimental Protocols
Unilateral 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This model is utilized to study the effects of this compound on motor and non-motor symptoms of Parkinson's disease.
-
Animal Model: Male Wistar rats.
-
Procedure:
-
Rats are anesthetized and placed in a stereotaxic frame.
-
A burr hole is drilled in the skull to access the brain.
-
6-OHDA (typically 8-16 µg dissolved in saline with ascorbic acid) is unilaterally injected into the medial forebrain bundle (MFB) or the striatum.[23][24] This neurotoxin selectively destroys dopaminergic neurons, mimicking the pathology of Parkinson's disease.[23][24]
-
-
Behavioral Assessments:
-
Rotational Behavior: Drug-induced (e.g., with apomorphine or amphetamine) or spontaneous rotations are counted to assess motor asymmetry, a hallmark of unilateral dopamine depletion.[1][25]
-
Motor Coordination: The rotarod test is used, where rats are placed on a rotating rod, and the latency to fall is measured.[26] The Motorater test assesses forelimb akinesia and coordination by measuring the time it takes for the rat to remove a paw from a series of holes.[17]
-
Fatigue: Assessed using a treadmill test, where the time spent running before exhaustion is measured.[17]
-
-
This compound Administration: this compound is typically administered orally once daily, starting at a defined time point after the 6-OHDA lesion.[17]
Phase 1b/2 Clinical Trial of this compound in Primary Biliary Cholangitis (PBC)
This study evaluates the safety, tolerability, and preliminary efficacy of this compound in patients with PBC experiencing fatigue and cognitive dysfunction.
-
Study Design: Randomized, double-blind, placebo-controlled, two-part study.[8][20]
-
Patient Population: Adults (18-75 years old) with a diagnosis of PBC, with or without compensated cirrhosis (Child-Pugh A), and experiencing significant fatigue and cognitive symptoms.[16][20] Patients must be on a stable dose of standard PBC therapy.[20]
-
Exclusion Criteria: History of other liver diseases, severe liver damage (Child-Pugh B or C), other serious medical conditions, pregnancy, or recent participation in another clinical trial.[20][27]
-
Treatment Protocol:
-
Part A (Phase 1b): this compound (40 mg) or placebo administered orally twice daily for 5 days to assess safety and pharmacokinetics.[16]
-
Part B (Phase 2): this compound (40 mg or 80 mg) or placebo administered orally twice daily for 28 days to evaluate preliminary efficacy and further assess safety.[16]
-
-
Outcome Measures:
-
Primary: Safety and tolerability.
-
Secondary: Changes in fatigue, cognitive function, daytime sleepiness, and health-related quality of life, assessed through validated questionnaires and cognitive tests.[17]
-
Phase 3 Clinical Trials of Brexanolone (Allopregnanolone) for Postpartum Depression (PPD)
These studies were pivotal in the FDA approval of brexanolone for the treatment of PPD.
-
Study Design: Two multicenter, double-blind, randomized, placebo-controlled trials.[21]
-
Patient Population: Women (≤6 months postpartum) with moderate (HAM-D score 20-25) or severe (HAM-D score ≥26) PPD.[9][28]
-
Treatment Protocol: A single, continuous intravenous infusion of brexanolone (titrated up to 60 or 90 µg/kg/hour) or placebo over 60 hours.[21] Patients were monitored in a medically supervised setting.[21]
-
Primary Efficacy Endpoint: The change from baseline in the 17-item Hamilton Rating Scale for Depression (HAM-D) total score at 60 hours.[21]
-
Follow-up: Patients were followed for 30 days to assess the durability of the treatment effect.[21]
Conclusion
This compound and allopregnanolone represent a fascinating dichotomy in the modulation of the GABA-A receptor. Allopregnanolone, as a positive allosteric modulator, plays a crucial role in regulating mood and the stress response, with its therapeutic efficacy in postpartum depression now well-established. Conversely, this compound, as a GABA-A receptor modulating steroid antagonist, is being investigated for its potential to counteract the detrimental effects of excessive GABAergic signaling in conditions such as primary biliary cholangitis and hepatic encephalopathy, where neuroinflammation and elevated allopregnanolone levels are implicated.
The preclinical and emerging clinical data for this compound suggest a promising therapeutic avenue for neurological and psychiatric disorders characterized by an overactive GABAergic system. Further research, including direct comparative studies, will be invaluable in fully elucidating the relative therapeutic windows, safety profiles, and potential applications of these two distinct neurosteroid modulators. The ongoing clinical development of this compound is eagerly awaited and holds the potential to address significant unmet medical needs.
References
- 1. Frontiers | Gait Analysis for Early Detection of Motor Symptoms in the 6-OHDA Rat Model of Parkinson's Disease [frontiersin.org]
- 2. This compound, a GABAA receptor modulating steroid antagonist, restores motor coordination and cognitive function in hyperammonemic rats by dual effects on peripheral inflammation and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neurosteroid biosynthesis down‐regulation and changes in GABAA receptor subunit composition: a biomarker axis in stress‐induced cognitive and emotional impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tolerance to allopregnanolone with focus on the GABA-A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurosteroid interactions with synaptic and extrasynaptic GABAa receptors: regulation of subunit plasticity, phasic and tonic inhibition, and neuronal network excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. storage.mfn.se [storage.mfn.se]
- 9. psychiatryonline.org [psychiatryonline.org]
- 10. health.mil [health.mil]
- 11. This compound Attenuates Neuroinflammation, Fatigue, and Cognitive and Motor Impairment in Diverse Neuroinflammatory Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a GABAA receptor modulating steroid antagonist, restores motor coordination and cognitive function in hyperammonemic rats by dual effects on peripheral inflammation and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pleiotropic actions of allopregnanolone underlie therapeutic benefits in stress-related disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Allopregnanolone: Regenerative therapeutic to restore neurological health - PMC [pmc.ncbi.nlm.nih.gov]
- 16. liverdiseasenews.com [liverdiseasenews.com]
- 17. clinicaltrials.eu [clinicaltrials.eu]
- 18. researchgate.net [researchgate.net]
- 19. Allopregnanolone activates GABA(A) receptor/Cl(-) channels in a multiphasic manner in embryonic rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. clinicaltrials.eu [clinicaltrials.eu]
- 21. psychiatry.wisc.edu [psychiatry.wisc.edu]
- 22. A pilot study of this compound, a new GABA-A receptor-modulating steroid antagonist, in patients with covert hepatic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. conductscience.com [conductscience.com]
- 24. Use of Brexanolone for Postpartum Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdbneuro.com [mdbneuro.com]
- 26. spandidos-publications.com [spandidos-publications.com]
- 27. liverdiseasenews.com [liverdiseasenews.com]
- 28. cdn1-originals.webdamdb.com [cdn1-originals.webdamdb.com]
Golexanolone: A Novel Disease-Modifying Candidate for Neurodegenerative Disorders
A Preclinical Comparative Guide for Researchers and Drug Development Professionals
Golexanolone (GR3027), a novel GABAA receptor-modulating steroid antagonist (GAMSA), is emerging as a promising therapeutic agent with disease-modifying potential in several preclinical models of neurodegenerative diseases. This guide provides an objective comparison of this compound's performance with alternative therapeutic strategies, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action.
This compound's Mechanism of Action: Modulating Neuroinflammation and Neuronal Function
This compound acts as a negative allosteric modulator of the GABAA receptor, specifically antagonizing the potentiating effects of neurosteroids like allopregnanolone.[1][2] This mechanism is crucial in pathological conditions where neuroinflammation leads to an overactivation of GABAergic signaling, contributing to neuronal dysfunction and cell death. By selectively blocking this aberrant neurosteroid-mediated enhancement of GABAA receptor activity, this compound helps to restore normal neuronal function without causing the adverse effects associated with direct GABAA receptor antagonists.[2][3][4]
Recent studies have elucidated a key signaling pathway through which this compound exerts its neuroprotective effects, particularly in the context of Parkinson's disease models.[5] In the 6-hydroxydopamine (6-OHDA) rat model, neuroinflammation triggers the activation of microglia, leading to an increase in glutaminase and subsequently glutamate. This excess glutamate reduces the uptake of GABA by astrocytes, increasing extracellular GABA levels. The heightened GABAergic tone enhances GABAA receptor activation on neurons, contributing to the loss of tyrosine hydroxylase (TH)-positive neurons and dopamine. This compound intervenes by reducing microglial activation, thereby normalizing this pathological cascade.[5]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. liverdiseasenews.com [liverdiseasenews.com]
- 3. Frontiers | this compound reduces glial activation in the striatum and improves non-motor and some motor alterations in a rat model of Parkinson's disease [frontiersin.org]
- 4. Neuroinflammation alters GABAergic neurotransmission in hyperammonemia and hepatic encephalopathy, leading to motor incoordination. Mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound affords sustained improvement of Parkinson's symptoms in rats by reducing microglia activation that restores the glutamate-GABA-dopamine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of Golexanolone's impact on motor and non-motor symptoms
A deep dive into the preclinical efficacy of Golexanolone on motor and non-motor symptoms of Parkinson's disease, benchmarked against established therapies.
In the landscape of Parkinson's disease (PD) research, the quest for therapies that address both motor and non-motor symptoms remains a critical priority. This compound (GR3027), a novel GABAA receptor-modulating steroid antagonist (GAMSA), has emerged as a promising candidate.[1][2] This guide provides a comparative analysis of this compound's preclinical performance with established treatments such as Levodopa, dopamine agonists (e.g., Pramipexole), and MAO-B inhibitors (e.g., Rasagiline), offering researchers and drug development professionals a comprehensive overview of the current evidence.
Executive Summary
This compound distinguishes itself by demonstrating a broad spectrum of efficacy in a preclinical rat model of Parkinson's disease, improving not only motor coordination and gait but also a range of non-motor symptoms including fatigue, anxiety, depression, and cognitive impairment.[3][4] Unlike traditional dopaminergic therapies that primarily target motor deficits, this compound's mechanism of action, which involves the modulation of GABAergic neurotransmission and reduction of neuroinflammation, may offer a more holistic treatment approach.[5][6] Preclinical studies suggest that early intervention with this compound could potentially delay the progression of Parkinson's symptoms and the need for Levodopa treatment.[7]
Comparative Data on Motor and Non-Motor Symptoms
The following tables summarize the quantitative data from preclinical studies in the unilateral 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease, a standard model for evaluating therapeutic efficacy.
Table 1: Impact on Motor Symptoms
| Parameter | This compound | Levodopa | Pramipexole | Rasagiline |
| Motor Coordination (Motorater Test - errors) | Reduced errors from 1.8 ± 0.8 to 0.6 ± 0.1 (p < 0.001)[1] | Data not available in a directly comparable format | Data not available in a directly comparable format | Data not available in a directly comparable format |
| Gait (CatWalk - Regularity Index) | Improved from 92.5 ± 1.4% to 95.3 ± 0.6% (p < 0.05)[1] | Data not available in a directly comparable format | Data not available in a directly comparable format | Data not available in a directly comparable format |
| Bradykinesia/Gait (CatWalk - Initial Dual Stance) | Reduced from 0.08 ± 0.017 s to 0.062 ± 0.017 s (p < 0.05)[1] | Data not available in a directly comparable format | Data not available in a directly comparable format | Data not available in a directly comparable format |
| Skilled Forelimb Function (Staircase Test) | Data not available | Showed improvement in success rate of retrieving food pellets[3][8] | Data not available | Data not available |
| Rotational Behavior | Data not available | Elicits rotational movements in severely lesioned rats[9] | Improved motor behavior in rotational tests[10] | Data not available |
Table 2: Impact on Non-Motor Symptoms
| Parameter | This compound | Levodopa | Pramipexole | Rasagiline |
| Anxiety (Open Field - Time in Center) | Increased from 9.6 ± 1.1 s to 15 ± 2 s (p < 0.05)[1] | Can partially improve exploratory behavior[11] | Data not available in a directly comparable format | Data not available in a directly comparable format |
| Depression (Sucrose Preference Test) | Reversed anhedonia[12] | Can partially improve anhedonic behavior[11] | Data not available in a directly comparable format | Data not available in a directly comparable format |
| Fatigue (Treadmill Test) | Reversed increased fatigue[12] | Data not available | Data not available | Data not available |
| Short-term Memory (Y Maze) | Improved performance[12] | Data not available | Data not available | Data not available |
| Cognitive Function | Reversed cognitive deficits[13] | Data not available | Can increase impulsiveness[14] | Clinical studies suggest effectiveness on cognitive disorders[15] |
Experimental Protocols
Unilateral 6-OHDA Rat Model of Parkinson's Disease
The primary animal model cited in the this compound studies is the unilateral 6-hydroxydopamine (6-OHDA) rat model.[1][2] This model is established by injecting the neurotoxin 6-OHDA directly into one side of the brain, typically in the medial forebrain bundle or the striatum, to induce the selective degeneration of dopamine-producing neurons.[11][13] This mimics the dopaminergic cell loss characteristic of Parkinson's disease.[16]
Behavioral Assessments
-
Motorater Test: This test assesses motor coordination by requiring the rat to traverse a rotating beam. The number of errors (foot slips) is recorded.[1]
-
CatWalk Test: A computer-assisted gait analysis system that provides detailed information on various aspects of a rat's walk, including the regularity index, stride length, and stance duration.[1][17][18][19]
-
Open Field Test: This test is used to assess anxiety-like behavior and locomotor activity. The time spent in the center of the open field is a key measure, with more time in the center suggesting reduced anxiety.[1]
-
Sucrose Preference Test: This is a measure of anhedonia, a core symptom of depression. A reduced preference for sucrose solution over water is indicative of depressive-like behavior.[12]
-
Y Maze Test: This maze is used to evaluate short-term spatial memory. The test relies on the rat's natural tendency to explore novel arms of the maze.[12]
-
Treadmill Test: This test is used to measure fatigue. The duration the animal can run on the treadmill before exhaustion is recorded.[12]
Visualizing the Mechanisms
This compound's Proposed Signaling Pathway
Caption: Proposed mechanism of this compound in Parkinson's disease.
Experimental Workflow for Preclinical Evaluation
Caption: General experimental workflow for preclinical drug evaluation.
Conclusion
This compound presents a compelling profile as a potential therapeutic for Parkinson's disease, with preclinical data demonstrating its ability to ameliorate a wide array of both motor and non-motor symptoms.[20] Its unique mechanism of action, targeting GABAergic over-activation and neuroinflammation, offers a departure from the purely dopaminergic strategies of current standard treatments.[6] While direct, head-to-head comparative studies with established drugs in the same preclinical models are needed for a more definitive assessment, the existing evidence strongly supports further clinical investigation of this compound as a novel, and potentially disease-modifying, treatment for Parkinson's disease. The lack of induction of dyskinesia in preclinical models is another significant advantage that warrants further exploration.[5]
References
- 1. This compound reduces glial activation in the striatum and improves non-motor and some motor alterations in a rat model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound reduces glial activation in the striatum and improves non-motor and some motor alterations in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Effect of Levodopa on Reward and Impulsivity in a Rat Model of Parkinson’s Disease [frontiersin.org]
- 4. Item - Data_Sheet_1_this compound reduces glial activation in the striatum and improves non-motor and some motor alterations in a rat model of Parkinson's disease.PDF - figshare - Figshare [figshare.com]
- 5. This compound Attenuates Neuroinflammation, Fatigue, and Cognitive and Motor Impairment in Diverse Neuroinflammatory Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound reduces glial activation in the striatum and improves non-motor and some motor alterations in a rat model of Parkinson's disease [frontiersin.org]
- 7. The long-term effects of the dopamine agonist pramipexole in a proposed restless legs syndrome animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. L-DOPA-elicited abnormal involuntary movements in the rats damaged severely in substantia nigra by 6-hydroxydopamine - Wang - Annals of Palliative Medicine [apm.amegroups.org]
- 10. Pramipexole attenuates 6-OHDA-induced Parkinson's disease by mediating the Nurr1/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Behavioral characterization of the 6-hydroxidopamine model of Parkinson’s disease and pharmacological rescuing of non-motor deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound improves symptoms of Parkinson's disease in preclinical model | BioWorld [bioworld.com]
- 13. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 14. Pramipexole-Induced Increased Probabilistic Discounting: Comparison Between a Rodent Model of Parkinson's Disease and Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rasagiline and Rapid Symptomatic Motor Effect in Parkinson’s Disease: Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Gait analysis in three different 6-hydroxydopamine rat models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Gait Analysis for Early Detection of Motor Symptoms in the 6-OHDA Rat Model of Parkinson's Disease [frontiersin.org]
- 19. Gait Analysis for Early Detection of Motor Symptoms in the 6-OHDA Rat Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
An Independent Comparative Guide to the Anti-inflammatory Properties of Golexanolone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective analysis of Golexanolone's anti-inflammatory properties, drawing from available preclinical data. It compares its unique mechanism of action and efficacy across various neuroinflammatory models and provides detailed experimental context for the presented findings.
Introduction to this compound
This compound (also known as GR3027) is a novel investigational drug characterized as a GABA-A Receptor Modulating Steroid Antagonist (GAMSA).[1] Its primary mechanism involves attenuating the potentiation of GABA-A receptors by neurosteroids like allopregnanolone.[2][3] Beyond its direct effects on neurotransmission, emerging evidence highlights a significant and distinct anti-inflammatory capability. Research suggests this compound possesses a dual action: it not only normalizes excessive GABAergic neurotransmission but also reduces both peripheral inflammation and central neuroinflammation.[1][2] This dual-pronged approach positions it as a unique therapeutic candidate for a range of neuroinflammatory disorders, including hepatic encephalopathy (HE), primary biliary cholangitis (PBC), and Parkinson's disease (PD).[1][4]
Mechanism of Action: A Dual Approach to Neuroinflammation
This compound's therapeutic effects stem from its ability to modulate the interplay between the nervous and immune systems. In pathological states, peripheral inflammation can trigger neuroinflammation in the brain, characterized by the activation of glial cells (microglia and astrocytes).[2][5] These activated cells release pro-inflammatory factors like Tumor Necrosis Factor-alpha (TNF-α), which in turn enhances GABAergic neurotransmission, leading to cognitive and motor deficits.[2][5]
This compound intervenes in this cycle in two ways:
-
Direct Neuromodulation : As a GAMSA, it reduces the excessive activation of GABA-A receptors, helping to restore normal neuronal function.[1]
-
Anti-inflammatory Action : It has been shown to reduce peripheral inflammation by decreasing levels of pro-inflammatory cytokines and increasing anti-inflammatory cytokines.[2][6] This reduction in peripheral inflammatory signals leads to decreased activation of microglia and astrocytes in the central nervous system, thereby dampening neuroinflammation.[1][6]
Modulation of Inflammatory Signaling Pathways
Preclinical studies have identified key inflammatory pathways modulated by this compound. In animal models of hyperammonemia, this compound was found to reverse the activation of TNF-α-dependent signaling cascades in the cerebellum.[2][7][8] Elevated TNF-α levels activate its receptor (TNFR1), which triggers downstream pathways that ultimately enhance GABAergic neurotransmission and contribute to neurological impairment.[2][8] this compound's ability to reduce TNF-α levels effectively dampens this entire cascade.
Comparative Performance Data
The anti-inflammatory efficacy of this compound has been quantified in several preclinical models. The tables below summarize the key findings.
Table 1: Effects on Peripheral Inflammation Markers in Hyperammonemic Rats
| Inflammatory Marker | Condition | Result with this compound Treatment | Source |
| TNF-α (pro-inflammatory) | Hyperammonemia | Normalized ; reversed the increase seen in untreated rats. | [2][6][7][8] |
| IL-10 (anti-inflammatory) | Hyperammonemia | Normalized ; reversed the reduction seen in untreated rats. | [2][6][7][8] |
| TGF-β (pro-inflammatory) | Hyperammonemia | Partially reversed the increase seen in untreated rats. | [2] |
Table 2: Effects on Neuroinflammation (Glial Cell Activation)
| Disease Model | Brain Region | Glial Cell Type | Result with this compound Treatment | Source |
| Hyperammonemia / MHE | Cerebellum & Hippocampus | Microglia & Astrocytes | Reversed activation of both cell types. | [1][6][7] |
| Primary Biliary Cholangitis | N/A | Microglia & Astrocytes | Reversed activation . | [1] |
| Parkinson's Disease (6-OHDA) | Substantia Nigra & Striatum | Microglia & Astrocytes | Reduced activation of both cell types. | [1][9] |
Experimental Protocols and Methodologies
The data presented above were generated using established animal models and molecular biology techniques. A generalized workflow is described below.
General Experimental Workflow
References
- 1. This compound Attenuates Neuroinflammation, Fatigue, and Cognitive and Motor Impairment in Diverse Neuroinflammatory Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Attenuates Neuroinflammation, Fatigue, and Cognitive and Motor Impairment in Diverse Neuroinflammatory Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a GABAA receptor modulating steroid antagonist, restores motor coordination and cognitive function in hyperammonemic rats by dual effects on peripheral inflammation and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. umecrinecognition.com [umecrinecognition.com]
- 5. This compound Attenuates Neuroinflammation, Fatigue, and Cognitive and Motor Impairment in Diverse Neuroinflammatory Disorders [mdpi.com]
- 6. diva-portal.org [diva-portal.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a GABAA receptor modulating steroid antagonist, restores motor coordination and cognitive function in hyperammonemic rats by dual effects on peripheral inflammation and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Golexanolone vs. Standard of Care for Hepatic Encephalopathy: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of golexanolone, an investigational therapeutic, against the current standard of care for the management of hepatic encephalopathy (HE). This document synthesizes available clinical trial data to objectively compare their efficacy, supported by detailed experimental protocols and visual representations of underlying mechanisms and study designs.
Executive Summary
Hepatic encephalopathy, a complex neuropsychiatric syndrome arising from liver dysfunction, is primarily managed with ammonia-lowering therapies, namely lactulose and rifaximin. This compound, a novel GABA-A receptor modulating steroid antagonist, presents a different therapeutic approach by targeting the neuroinhibitory effects of accumulating neurosteroids. Currently, no head-to-head clinical trials have directly compared the efficacy of this compound with lactulose or rifaximin. This guide, therefore, offers an indirect comparison based on available data from separate clinical studies. The evidence for this compound is derived from a pilot placebo-controlled study in patients with covert HE, while the data for the standard of care is drawn from meta-analyses of randomized controlled trials in patients with overt HE.
Mechanism of Action
The therapeutic approaches of this compound and the standard of care for hepatic encephalopathy target different aspects of the disease's pathophysiology.
This compound: This investigational drug is a GABA-A receptor modulating steroid antagonist.[1][2] In hepatic encephalopathy, the brain's GABAergic tone is thought to be enhanced by accumulating neurosteroids, leading to cognitive and motor impairments. This compound aims to counteract this by antagonizing the effects of these neurosteroids at the GABA-A receptor, thereby normalizing neuronal inhibition.[3][4]
Standard of Care (Lactulose and Rifaximin): The primary goal of the current standard of care is to reduce the production and absorption of ammonia in the gut.
-
Lactulose: This non-absorbable disaccharide is metabolized by gut bacteria into acidic byproducts. This acidification traps ammonia (NH3) as ammonium (NH4+), which is then excreted. Lactulose also has a laxative effect, further aiding in the removal of ammonia from the gut.
-
Rifaximin: This is a minimally absorbed antibiotic that reduces the population of ammonia-producing bacteria in the gut.
Efficacy Data
The following tables summarize the available efficacy data for this compound and the standard of care for hepatic encephalopathy. It is crucial to note that these results are from different studies with different patient populations and are not from a direct head-to-head comparison.
This compound Efficacy in Covert Hepatic Encephalopathy (Pilot Study)
| Outcome Measure | This compound | Placebo | p-value |
| Epworth Sleepiness Scale (ESS) | Directionally favorable change | - | 0.047 |
| Mean Dominant Frequency (MDF) on EEG | Directionally favorable change | - | 0.142 |
| Delta+Theta / Alpha+Beta Ratio (DT/AB) on EEG | Directionally favorable change | - | 0.021 |
| Continuous Reaction Time (CRT) | Directionally favorable change | - | Not statistically significant |
| Psychometric Hepatic Encephalopathy Score (PHES) | Directionally favorable change | - | Not statistically significant |
| Animal Naming Test (ANT) | Directionally favorable change | - | Not statistically significant |
Data from a pilot study in patients with Child-Pugh A/B cirrhosis and covert hepatic encephalopathy.[1][2]
Standard of Care Efficacy in Overt Hepatic Encephalopathy (Meta-analyses)
Lactulose vs. Placebo/No Treatment
| Outcome Measure | Result |
| Recovery from HE | Favors Lactulose |
| Mortality | No significant difference |
Rifaximin + Lactulose vs. Lactulose Alone
| Outcome Measure | Relative Risk (RR) | 95% Confidence Interval (CI) | p-value |
| Effective Rate | 1.30 | 1.10 - 1.53 | 0.002 |
| Mortality | 0.57 | 0.41 - 0.80 | 0.001 |
Data from meta-analyses of randomized controlled trials in patients with overt hepatic encephalopathy.
Experimental Protocols
This compound Pilot Study (UCAB-CT-02)
-
Study Design: A prospective, double-blind, randomized, placebo-controlled, multi-center Phase 2a trial.
-
Patient Population: 45 patients with liver cirrhosis (Child-Pugh A/B) and impaired cognitive function (covert HE) at screening.
-
Intervention: Patients were randomized to receive this compound (10, 40, or 80 mg) or placebo, administered twice daily for 21 days.
-
Primary Endpoints: Safety and pharmacokinetics.
-
Secondary (Efficacy) Endpoints:
-
Continuous Reaction Time (CRT) index: A computer-based test measuring motor reaction time to auditory stimuli to assess sustained attention and inhibitory control.
-
Psychometric Hepatic Encephalopathy Score (PHES): A battery of five paper-and-pencil tests evaluating cognitive and psychomotor processing speed and visuo-motor coordination.
-
Animal Naming Test (ANT): A test of verbal fluency where the maximum number of animals listed in one minute is recorded.
-
Electroencephalogram (EEG): To assess brain activity.
-
Epworth Sleepiness Scale (ESS): A self-administered questionnaire to measure daytime sleepiness.
-
Standard of Care Clinical Trials (General Methodology)
The efficacy data for lactulose and rifaximin are derived from numerous randomized controlled trials (RCTs), often included in subsequent meta-analyses. The general design of these trials is as follows:
-
Study Design: Typically randomized, controlled trials, which may be open-label or double-blind.
-
Patient Population: Patients with cirrhosis and overt hepatic encephalopathy (Grades I-IV on the West Haven criteria).
-
Interventions:
-
Lactulose administered orally or via enema, with doses titrated to achieve 2-3 soft stools per day.
-
Rifaximin administered orally, typically at a dose of 550 mg twice daily, often as an add-on therapy to lactulose.
-
Control groups may receive a placebo, no treatment, or an alternative active comparator (e.g., another antibiotic).
-
-
Primary Endpoints:
-
Improvement in the grade of hepatic encephalopathy.
-
Time to resolution of the HE episode.
-
Recurrence of HE episodes.
-
Mortality.
-
-
Secondary Endpoints:
-
Changes in blood ammonia levels.
-
Hospitalization rates.
-
Adverse events.
-
Conclusion
This compound represents a novel therapeutic strategy for hepatic encephalopathy by targeting the GABAergic system, a different pathway from the ammonia-centric approach of the current standard of care. The initial pilot study of this compound in covert HE suggests it is well-tolerated and may improve some measures of cognitive function and sleepiness. However, these findings are preliminary and require confirmation in larger, more definitive clinical trials.
The standard of care, lactulose and rifaximin, has a well-established evidence base from numerous clinical trials demonstrating efficacy in treating overt hepatic encephalopathy and preventing its recurrence.
A direct comparison between this compound and the standard of care is not yet possible. Future clinical trials directly comparing this compound with lactulose and/or rifaximin are necessary to definitively establish its relative efficacy and place in the therapeutic landscape for hepatic encephalopathy. Researchers and drug development professionals should consider the distinct mechanisms of action and the current level of clinical evidence when evaluating the potential of this compound.
References
- 1. Combination therapy with rifaximin and lactulose in hepatic encephalopathy: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. pure.au.dk [pure.au.dk]
- 4. Hepatic Encephalopathy Treatment: Beyond Lactulose and Rifaximin - Practical Gastro [practicalgastro.com]
Safety Operating Guide
Navigating the Uncharted Territory of Golexanolone Disposal: A Procedural Guide for Laboratory Professionals
Providing essential guidance on the safe and compliant disposal of Golexanolone, this document outlines a comprehensive operational plan for researchers, scientists, and drug development professionals. In the absence of specific federal or institutional disposal mandates for this compound, this procedure is based on established best practices for pharmaceutical and hazardous waste management.
This compound, a neurosteroid medication currently under development, is classified as a GABA-A receptor modulating steroid antagonist.[1][2][3][4] While specific disposal protocols for this compound are not yet established, responsible management of this research compound is paramount to ensure laboratory safety and environmental protection. This guide provides a step-by-step approach to its proper disposal, drawing from general guidelines for pharmaceutical and hazardous drug waste.
I. Core Disposal Principles and Planning
Given that this compound is an investigational drug, it should be handled with the same precautions as other potent pharmaceutical compounds in a laboratory setting. The primary goal is to prevent its release into the environment and to minimize the risk of accidental exposure.
Key Considerations:
-
Institutional Policies: Always prioritize your institution's specific waste management policies and procedures. Consult with your Environmental Health and Safety (EHS) department for guidance.
-
Regulatory Compliance: Adhere to all local, state, and federal regulations governing pharmaceutical and chemical waste disposal.
-
Waste Minimization: Implement inventory control practices to avoid the generation of excess or expired this compound.
II. Step-by-Step Disposal Protocol
This protocol provides a general framework for the disposal of this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety goggles
-
Chemical-resistant gloves
-
Lab coat
Step 2: Assess the Nature of the Waste
Determine the form of the this compound waste:
-
Unused or Expired Pure Compound: This is the primary this compound waste.
-
Contaminated Materials: This includes items such as empty vials, weighing papers, contaminated gloves, and bench paper.
-
Solutions: Any solutions containing this compound.
Step 3: Segregation and Containment
Proper segregation is crucial for compliant disposal.
-
Pure Compound and Grossly Contaminated Items: These should be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," "this compound," and the accumulation start date.
-
Trace-Contaminated Waste: Items with minimal residual contamination may be handled according to your institution's policy for trace chemical waste.
-
Sharps: Any needles or syringes used for handling this compound solutions must be disposed of in a designated sharps container.
Step 4: In-Lab Neutralization (If Applicable and Approved)
Currently, there are no established and validated methods for the chemical neutralization of this compound in a standard laboratory setting. Do not attempt to neutralize this compound unless you have a specific, validated protocol approved by your EHS department.
Step 5: Final Disposal Pathway
The final disposal route will depend on your institution's waste management program.
-
Licensed Hazardous Waste Contractor: This is the most common and recommended method for disposing of research compounds like this compound. Your institution's EHS department will have a contract with a licensed vendor for the pickup and disposal of hazardous chemical waste.
-
Pharmaceutical Take-Back Programs: While generally intended for consumer medications, some institutional programs may accept research compounds.[5][6] Check with your EHS department.
-
Incineration: High-temperature incineration is a preferred method for the destruction of pharmaceutical waste, as it ensures complete breakdown of the active compound.[7]
What NOT to Do:
-
Do NOT dispose of this compound down the drain. This can contaminate waterways.[5]
-
Do NOT dispose of this compound in the regular trash. This can lead to environmental contamination and potential exposure to waste handlers.[8]
-
Do NOT comingle this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
III. Quantitative Data Summary
As of the current date, there is no publicly available quantitative data specifically pertaining to the environmental fate, toxicity, or degradation of this compound that would directly inform disposal procedures. The following table is provided as a template for when such data becomes available.
| Parameter | Value | Units | Source |
| LD50 (Oral, Rat) | Data Not Available | mg/kg | - |
| Water Solubility | Data Not Available | mg/L | - |
| Biodegradability | Data Not Available | % | - |
| Ecotoxicity (e.g., LC50 for fish) | Data Not Available | mg/L | - |
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: This document is intended for informational purposes only and does not supersede any institutional or regulatory requirements. Always consult with your institution's Environmental Health and Safety department for specific guidance on the disposal of this compound and other laboratory chemicals.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. dea.gov [dea.gov]
- 6. Medication disposal: How-to guide for different types [medicalnewstoday.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Essential Safety and Logistical Information for Handling Golexanolone
Disclaimer: Golexanolone is an investigational neurosteroid medication.[1] As of the current date, a specific Material Safety Data Sheet (MSDS) or detailed official handling procedures for this compound are not publicly available. The following guidance is based on general best practices for handling potentially hazardous or investigational pharmaceutical compounds and should be supplemented by a thorough risk assessment conducted by institutional safety personnel. Always consult with your institution's safety officer and refer to any documentation provided by the supplier of this compound.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is crucial to minimize exposure to investigational compounds. The level of PPE should be determined by a risk assessment of the specific procedures being performed.[2][3]
Recommended PPE for Handling this compound (Based on General Guidance for Hazardous Drugs)
| Task / Scenario | Recommended Personal Protective Equipment |
| Receiving and Unpacking | Single pair of chemotherapy-tested gloves |
| Handling Intact Oral Dosage Forms | Single pair of chemotherapy-tested gloves[2][3] |
| Compounding or Manipulating Powder (e.g., weighing, preparing solutions) | Double chemotherapy-tested gloves, disposable gown, eye protection (safety glasses or goggles), and respiratory protection (e.g., N95 respirator or use of a ventilated enclosure such as a fume hood or biological safety cabinet).[2][3][4] |
| Administering Injections (if applicable) | Double chemotherapy-tested gloves, disposable gown, and eye protection.[2][3] |
| Handling Waste and Disposal | Double chemotherapy-tested gloves, disposable gown. |
| Spill Cleanup | Double chemotherapy-tested gloves, disposable gown, eye protection, and appropriate respiratory protection. Use of a chemical spill kit is recommended. |
Note: All disposable PPE should not be reused and should be disposed of as hazardous waste according to institutional guidelines.[3]
Operational and Disposal Plans
A clear and comprehensive plan for the handling and disposal of this compound is essential for maintaining a safe laboratory environment.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Experimental Protocols
Detailed experimental protocols should be developed and reviewed by the principal investigator and the institutional safety officer prior to beginning any work with this compound.
General Procedural Steps for Handling this compound:
-
Preparation and Planning:
-
Review all available safety information for this compound and similar compounds.
-
Prepare a detailed, step-by-step experimental protocol.
-
Ensure all necessary PPE is available and in good condition.
-
Designate a specific area for handling this compound, preferably a ventilated enclosure like a chemical fume hood or a Class II Biosafety Cabinet.[4]
-
Have a spill kit readily accessible.
-
-
Compound Handling:
-
Don the appropriate PPE as outlined in the table above.
-
When weighing the solid form of this compound, perform this task within a ventilated enclosure to prevent inhalation of any airborne particles.
-
When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Clearly label all containers with the compound name, concentration, date, and appropriate hazard warnings.
-
-
Post-Experiment Procedures:
-
Decontaminate all work surfaces and equipment with an appropriate cleaning agent.
-
Segregate all waste contaminated with this compound (e.g., gloves, pipette tips, tubes) into designated hazardous waste containers.
-
Remove PPE in a manner that avoids cross-contamination and dispose of it in the designated hazardous waste stream.
-
Wash hands thoroughly with soap and water after removing gloves.
-
-
Spill and Emergency Procedures:
-
In the event of a spill, evacuate the immediate area and alert others.
-
Don the appropriate PPE for spill cleanup.
-
Contain the spill using absorbent materials from a chemical spill kit.
-
Clean the affected area with an appropriate deactivating agent or solvent, followed by a final cleaning with soap and water.
-
Collect all cleanup materials in a sealed container and dispose of them as hazardous waste.
-
In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
By adhering to these general safety principles and fostering a strong safety culture, researchers can minimize the risks associated with handling investigational compounds like this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
